3-[Methoxy(triphenylmethyl)amino]propan-1-ol
Description
Properties
IUPAC Name |
3-[methoxy(trityl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-26-24(18-11-19-25)23(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17,25H,11,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURZMWVUXHXMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CCCO)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703400 | |
| Record name | 3-[Methoxy(triphenylmethyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112510-75-5 | |
| Record name | 3-[Methoxy(triphenylmethyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis, Purification, and Characterization of N-(4-Monomethoxytrityl)-3-aminopropan-1-ol
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis and purification of N-(4-Monomethoxytrityl)-3-aminopropan-1-ol, a key bifunctional building block in modern organic synthesis and drug development. The strategic use of the monomethoxytrityl (MMT) protecting group offers a robust yet selectively cleavable handle, crucial for multi-step synthetic campaigns. This document elucidates the underlying chemical principles, provides step-by-step experimental protocols for synthesis and purification, and outlines comprehensive analytical techniques for structural verification and purity assessment. It is intended for researchers, chemists, and process development professionals who require a reliable and reproducible method for preparing this versatile intermediate.
Introduction: Strategic Importance and Synthetic Overview
In the landscape of complex molecule synthesis, particularly in nucleoside and peptide chemistry, the selective protection of functional groups is a cornerstone of success.[1] Amino alcohols, possessing both a nucleophilic amino group and a hydroxyl group, present a common challenge requiring orthogonal protection strategies. The target molecule, N-(4-Monomethoxytrityl)-3-aminopropan-1-ol, addresses this challenge by masking the more nucleophilic primary amine with the acid-labile monomethoxytrityl (MMT) group, leaving the hydroxyl group available for subsequent transformations.
The MMT group, a derivative of the triphenylmethyl (trityl) group, is favored for its specific lability profile. The electron-donating p-methoxy substituent stabilizes the trityl cation that forms upon acid-mediated cleavage, rendering the MMT group significantly more acid-sensitive than its unsubstituted counterpart.[2] This allows for its removal under mild acidic conditions that often leave other protecting groups, such as silyl ethers, intact.[2] Furthermore, the bulkiness of the MMT group provides excellent steric protection and can aid in purification due to its lipophilicity and tendency to promote crystallization.[1]
This guide details a direct and efficient one-step synthesis via the reaction of 3-aminopropan-1-ol with 4-methoxytrityl chloride (MMT-Cl), followed by a robust purification protocol using column chromatography.
Synthetic Strategy and Mechanistic Rationale
The synthesis hinges on the chemoselective N-alkylation of 3-aminopropan-1-ol. The primary amine is a stronger nucleophile than the primary alcohol, allowing for selective reaction with the electrophilic MMT-Cl.[3]
Key Strategic Considerations:
-
Reagent Selection: 4-Methoxytrityl chloride is the ideal MMT source. A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2] Pyridine is often used as both the base and the solvent.
-
Solvent Choice: Anhydrous aprotic solvents like Dichloromethane (DCM), Chloroform, or Pyridine are necessary to prevent hydrolysis of MMT-Cl and to fully dissolve the reagents.
-
Temperature Control: The reaction is typically performed at room temperature. While gentle heating can increase the rate, it also risks side reactions. Initial cooling may be employed to control the exotherm upon reagent addition.
Reaction Mechanism
The mechanism is a standard bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of 3-aminopropan-1-ol attacks the electrophilic carbon of MMT-Cl, displacing the chloride ion. The base then deprotonates the newly formed ammonium salt to yield the final product and the hydrochloride salt of the base.
Caption: Reaction mechanism for the synthesis of N-(MMT)-3-aminopropan-1-ol.
Experimental Protocols
Detailed Synthesis Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 3-Aminopropan-1-ol | 75.11 | 0.10 | 1.0 | 7.51 g |
| 4-Methoxytrityl chloride | 308.81 | 0.11 | 1.1 | 33.97 g |
| Anhydrous Pyridine | 79.10 | - | - | 200 mL |
| Dichloromethane (DCM) | 84.93 | - | - | 500 mL |
| Saturated NaHCO₃ (aq) | 84.01 | - | - | 200 mL |
| Brine | - | - | - | 100 mL |
| Anhydrous Na₂SO₄ | 142.04 | - | - | ~20 g |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-aminopropan-1-ol (7.51 g, 0.10 mol).
-
Dissolution: Add anhydrous pyridine (200 mL) to the flask and stir until the amine is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 4-methoxytrityl chloride (33.97 g, 0.11 mol) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with 450 mL of DCM. Wash the organic layer sequentially with water (2 x 100 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or foam.
Purification by Column Chromatography
The MMT group is sensitive to acid, and silica gel is inherently acidic. To prevent decomposition of the product on the column, the silica gel and eluent are neutralized with triethylamine.[3]
Materials and Eluent:
-
Silica gel (230-400 mesh)
-
Eluent: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 1:1) containing 0.5% triethylamine (v/v).
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 Hexane/EtOAc + 0.5% TEA) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the prepared solvent system, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield N-(4-Monomethoxytrityl)-3-aminopropan-1-ol as a white to off-white solid. A typical yield is 75-85%.
Characterization and Quality Control
The identity and purity of the final product must be confirmed through a combination of spectroscopic and chromatographic methods.
| Test | Method | Expected Result |
| Identity | ¹H NMR (400 MHz, CDCl₃) | δ 7.45-7.15 (m, 12H, Ar-H), 6.80 (d, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 3.65 (t, 2H, CH₂OH), 2.50 (t, 2H, NCH₂), 1.70 (p, 2H, CH₂CH₂CH₂), ~2.0 (br s, 2H, NH and OH). |
| Identity | ¹³C NMR (101 MHz, CDCl₃) | δ 158.2, 145.9, 137.5, 128.8, 127.8, 126.7, 113.2 (Ar-C), 71.1 (C-Tr), 61.5 (CH₂OH), 55.3 (OCH₃), 42.1 (NCH₂), 33.5 (CH₂CH₂CH₂). |
| Identity | Mass Spec (ESI+) | Calculated for C₂₃H₂₅NO₂ [M+H]⁺: 348.19, Found: 348.2. |
| Purity | HPLC-UV (RP-C18) | ≥98% purity. |
| Appearance | Visual Inspection | White to off-white solid. |
Overall Workflow
The entire process from synthesis to final product analysis is summarized in the following workflow diagram.
Caption: Workflow for the synthesis and purification of the target compound.
Conclusion
The methodology presented provides a reliable and scalable route to high-purity N-(4-Monomethoxytrityl)-3-aminopropan-1-ol. The careful selection of reagents and the use of a neutralized chromatographic system are critical to achieving high yields and purity. This protected amino alcohol is a valuable intermediate, poised for use in a wide array of synthetic applications where the differential reactivity of its amine and hydroxyl functionalities can be exploited.
References
-
Glen Research. (n.d.). Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Glen Report 36-15. Retrieved from [Link]
-
Budak, Y., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. Retrieved from [Link]
-
Henderson, A. P., et al. (1997). 4,4′-Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labelling. Journal of the Chemical Society, Perkin Transactions 1, 3407-3414. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Demirtas, I. (n.d.). Selective protection and deprotection of alcohols and amines. Department of Chemistry, University of Gaziosmanpasa. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Amino-3-(3-methoxyphenyl)propan-1-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxy-1-propanol. PubChem Compound Database. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]
- Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]
Sources
An In-depth Technical Guide to Monomethoxytrityl (MMT) as a Protecting Group for Primary Amines
Introduction: The Critical Role of Amine Protection in Complex Synthesis
In the intricate world of organic synthesis, particularly within drug development and the construction of complex biomolecules like peptides and oligonucleotides, the selective protection and deprotection of functional groups is paramount.[1][2] Primary amines, being nucleophilic and basic, often interfere with a wide array of chemical reactions.[2] To orchestrate a desired synthetic outcome, these amines must be temporarily masked with a protecting group. An ideal protecting group should be straightforward to introduce, stable under various reaction conditions, and, crucially, removable under mild conditions that do not compromise the integrity of the rest of the molecule.[2]
Among the arsenal of amine protecting groups, the Monomethoxytrityl (MMT) group, a member of the trityl family, has carved out a significant niche. This guide provides a comprehensive technical overview of the MMT group, detailing its application, the causality behind experimental choices, and field-proven protocols for its use in protecting primary amines.
The Monomethoxytrityl (MMT) Group: A Profile
The MMT group is an acid-labile protecting group, prized for its heightened sensitivity to acidic conditions compared to its parent, the trityl (Trt) group, and even the closely related methyltrityl (Mtt) group.[3][4] This lability is a direct consequence of the electron-donating methoxy group on one of the phenyl rings, which stabilizes the resulting carbocation upon cleavage. This inherent property allows for the selective removal of the MMT group under very mild acidic conditions, a cornerstone of its utility in orthogonal protection strategies.[1][5]
Key Attributes of the MMT Group:
-
High Acid Lability: Can be cleaved with dilute solutions of acids like trifluoroacetic acid (TFA), often as low as 1-2% in a solvent like dichloromethane (DCM).[3][5][6][7][8]
-
Orthogonality: The MMT group is stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group and can be removed without affecting more robust acid-labile groups such as tert-butyl (tBu).[5][9]
-
Monitoring Capability: The release of the MMT cation during deprotection results in a distinct yellow color, which can be monitored spectrophotometrically to track the reaction's progress.[9][10]
The Chemistry of MMT Protection and Deprotection
Protection of Primary Amines with MMT-Cl
The introduction of the MMT group is typically achieved by reacting the primary amine with monomethoxytrityl chloride (MMT-Cl) in the presence of a non-nucleophilic base.
Mechanism of MMT Protection:
The reaction proceeds via a standard nucleophilic substitution mechanism. The primary amine attacks the electrophilic carbon of MMT-Cl, displacing the chloride ion. The base, commonly a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the protected amine.
Caption: Workflow for the protection of a primary amine with MMT-Cl.
Deprotection of MMT-Protected Amines
The removal of the MMT group is its defining feature. The exceptional acid lability allows for its cleavage under conditions that leave many other protecting groups intact.
Mechanism of Acid-Catalyzed Deprotection:
The deprotection is initiated by the protonation of the ether-like oxygen of the methoxy group or, more commonly, by direct protonation of the nitrogen, followed by the departure of the stabilized MMT carbocation. The presence of a scavenger, such as triisopropylsilane (TIS) or triethylsilane (TES), is crucial to irreversibly trap the highly reactive MMT cation and prevent its reattachment to the deprotected amine or other nucleophilic sites in the molecule.[11][12]
Caption: Workflow for the deprotection of an MMT-protected amine.
A noteworthy development is an acid-free deprotection method for MMT-protected amino-modified oligonucleotides. This process utilizes neutral aqueous conditions at an elevated temperature (60°C) to hydrolytically cleave the MMT-amine bond.[13][14] The precipitation of the resulting MMT-OH, which is insoluble in water, drives the reaction to completion.[13]
Applications in Peptide and Oligonucleotide Synthesis
The MMT group finds extensive application in solid-phase peptide synthesis (SPPS) and oligonucleotide synthesis, where its unique properties are leveraged for complex molecular construction.
Solid-Phase Peptide Synthesis (SPPS)
In Fmoc-based SPPS, the MMT group is frequently used for the side-chain protection of amino acids like lysine and ornithine.[5] This allows for the selective deprotection of the side-chain amine while the peptide is still attached to the solid support, enabling site-specific modifications such as:
-
Peptide branching: Attachment of a second peptide chain to the lysine side chain.[5]
-
Labeling: Conjugation of fluorescent dyes, biotin, or other reporter molecules.
-
Cyclization: Formation of cyclic peptides through on-resin lactam bridge formation.[3]
The MMT group's orthogonality to the base-labile Fmoc group and the strongly acid-labile resin linkages is the cornerstone of its utility in these advanced applications.[5]
Oligonucleotide Synthesis
MMT-protected amino-modifiers are widely used to introduce a primary amine at the 5'-terminus of synthetic oligonucleotides.[10][] This terminal amine serves as a versatile handle for the post-synthetic attachment of various molecules. The lipophilic nature of the MMT group also aids in the purification of the full-length oligonucleotide from shorter, failure sequences by reverse-phase HPLC.[10][][16] After purification, the MMT group can be readily removed.[10]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired outcome.
Protocol 1: MMT Protection of a Primary Amine
Materials:
-
Primary amine-containing substrate
-
Monomethoxytrityl chloride (MMT-Cl)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the primary amine substrate in anhydrous DCM or DMF.
-
Add 1.5 to 2.0 equivalents of Et₃N or DIPEA to the solution.
-
Slowly add 1.1 to 1.2 equivalents of MMT-Cl to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: On-Resin Deprotection of an MMT-Protected Amine (Peptide Synthesis)
Materials:
-
MMT-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the MMT-protected peptide-resin in DCM for 15-20 minutes.
-
Drain the DCM.
-
Prepare a deprotection solution of 1-2% TFA and 2-5% TIS in DCM.[11][12]
-
Add the deprotection solution to the resin and gently agitate for 30 minutes.[11] A color change to orange or yellow indicates the release of the MMT cation.
-
Filter the resin and wash thoroughly with DCM (3x), followed by methanol (2x), and then DCM again (2x).[11]
-
Neutralize the resin by washing with a 1-10% solution of DIPEA in DMF (2x).[11]
-
Wash the resin with DMF (2x) to prepare it for the subsequent coupling step.[11]
Protocol 3: Post-Purification Deprotection of an MMT-Amine (Oligonucleotide Synthesis)
Materials:
-
MMT-on purified oligonucleotide
-
80% Acetic Acid in water
-
Ethyl Acetate
Procedure:
-
Dissolve the MMT-on oligonucleotide in 80% aqueous acetic acid.[10]
-
Let the solution stand at room temperature for 1 hour. The solution may become cloudy due to the precipitation of MMT-OH.[13][17]
-
Extract the mixture three times with ethyl acetate to remove the MMT-OH.[17]
-
The deprotected oligonucleotide remains in the aqueous layer, which can then be lyophilized.
Data Presentation: Optimizing MMT Deprotection
The efficiency of MMT deprotection can be influenced by factors such as acid concentration, reaction time, and the number of treatments. The following table summarizes representative conditions for on-resin MMT removal.
| Deprotection Reagent | Time per Treatment (min) | Number of Treatments | Typical Efficiency |
| 1% TFA, 5% TIS in DCM | 30 | 1-2 | >95% |
| 2% TFA, 5% TIS in DCM | 10 | 5 | High |
| Acetic acid/Trifluoroethanol/DCM (1:2:7) | 60 | 1-2 | Variable |
| 0.6 M HOBt in DCM/Trifluoroethanol (1:1) | 60 | 2 | Variable |
Data compiled from literature sources.[12]
Conclusion: A Versatile Tool for Modern Synthesis
The Monomethoxytrityl group stands out as a highly versatile and valuable protecting group for primary amines. Its exceptional acid lability, coupled with its stability to basic conditions, provides the orthogonality required for sophisticated synthetic strategies in both peptide and oligonucleotide chemistry. By understanding the underlying chemical principles and employing validated protocols, researchers and drug development professionals can effectively harness the power of the MMT group to achieve their synthetic goals with precision and efficiency.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 13, 2026, from [Link]
-
Glen Report 36-15: Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. (n.d.). Glen Research. Retrieved February 13, 2026, from [Link]
-
Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. (n.d.). AAPPTec. Retrieved February 13, 2026, from [Link]
-
An Acid Free Deprotection of 5'-Amino-Modified Oligonucleotides. (2021). ChemRxiv. Retrieved February 13, 2026, from [Link]
-
The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved February 13, 2026, from [Link]
-
The deprotection of Lys(Mtt) revisited. (2022). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Glen Report 1-21: Chemical Modification of the 5'-Terminus of Oligonucleotides. (n.d.). Glen Research. Retrieved February 13, 2026, from [Link]
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023). Biotage. Retrieved February 13, 2026, from [Link]
-
5'-MMT-AMINO-MODIFIERS. (n.d.). Glen Research. Retrieved February 13, 2026, from [Link]
-
Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier?. (n.d.). Glen Research. Retrieved February 13, 2026, from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. (2017). PubMed. Retrieved February 13, 2026, from [Link]
-
The Abundant Versatility of the 4-Methoxytrityl Group. (n.d.). CBL Patras. Retrieved February 13, 2026, from [Link]
-
Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. (2022). ResearchGate. Retrieved February 13, 2026, from [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cblpatras.gr [cblpatras.gr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. peptide.com [peptide.com]
- 12. biotage.com [biotage.com]
- 13. glenresearch.com [glenresearch.com]
- 14. chemrxiv.org [chemrxiv.org]
- 16. glenresearch.com [glenresearch.com]
- 17. glenresearch.com [glenresearch.com]
Introduction: The Methoxytrityl Group in Modern Synthesis
An In-depth Technical Guide to the Mechanism of Acid-Labile Methoxytrityl Group Cleavage
In the intricate world of multi-step organic synthesis, particularly in the fields of peptide, oligonucleotide, and carbohydrate chemistry, the ability to selectively protect and deprotect functional groups is paramount.[1][2] A protecting group is a reversible chemical modification of a functional group to prevent it from reacting during a synthetic step.[1][3] Among the arsenal of protecting groups available to chemists, acid-labile groups are a cornerstone, valued for their stability in neutral or basic conditions and their clean removal under mild acidic treatment.[4][5]
The trityl (Tr) group and its methoxy-substituted derivatives—monomethoxytrityl (MMT), dimethoxytrityl (DMT), and trimethoxytrityl (TMT)—are preeminent examples of such protecting groups.[6] They are frequently employed to protect primary alcohols, amines, and thiols.[3][6] The defining characteristic of these groups is their sensitivity to acid, a property that can be finely tuned by the number of methoxy substituents on the phenyl rings. This guide provides a detailed exploration of the core mechanism governing their acid-catalyzed cleavage, the kinetic factors that influence this process, and the practical methodologies employed in research and development.
The Core Mechanism: A Stepwise Journey to Deprotection
The cleavage of a methoxytrityl ether is a classic example of an acid-catalyzed, SN1-type reaction. The process is driven by the exceptional stability of the resulting methoxytrityl carbocation. The mechanism can be broken down into three primary stages.
-
Protonation of the Ether Oxygen : The reaction is initiated by a Brønsted acid (like trifluoroacetic acid, TFA) protonating the ether oxygen atom linking the methoxytrityl group to the substrate.[4][7] This initial step is a rapid equilibrium. The protonation converts the alkoxy group into a much better leaving group, weakening the critical carbon-oxygen bond. In the case of Lewis acids, the acid coordinates with the oxygen lone pair, achieving a similar activation.[7]
-
Heterolytic Cleavage and Carbocation Formation : The activated C-O bond undergoes heterolytic cleavage.[7][8] This is the rate-determining step of the reaction. The electrons from the C-O bond move entirely to the oxygen, releasing the deprotected functional group (e.g., a free hydroxyl) and generating the methoxytrityl carbocation.[7][9]
-
Cation Stabilization and Quenching : The resulting tertiary carbocation is highly stabilized through resonance, with the positive charge delocalized across the three phenyl rings.[7][9] This inherent stability is the primary reason for the group's lability. The potent electrophilic carbocation is then rapidly neutralized, or "quenched," by a nucleophile in the reaction mixture.[7] This is often a deliberately added scavenger , such as water or a silane (e.g., triisopropylsilane, TIS), to prevent the cation from reacting with other nucleophilic sites on the substrate, which would cause unwanted side reactions.[7][10]
Causality Behind Experimental Choices: Factors Governing Cleavage Kinetics
The true utility of the methoxytrityl group lies in the predictable control researchers have over its cleavage rate. This control is achieved by manipulating several key factors, each grounded in fundamental chemical principles.
The Decisive Role of Methoxy Substituents
The primary determinant of a trityl group's acid lability is the number of electron-donating methoxy groups on its phenyl rings.[7]
-
Electronic Effect : The oxygen atom of a methoxy group possesses lone pairs that can be delocalized into the phenyl ring through resonance (a +M or mesomeric effect).[7] This electron-donating capability is crucial for stabilizing the positive charge of the carbocation intermediate formed during cleavage.[9][11]
-
Stability and Rate Correlation : The more methoxy groups present, the greater the resonance stabilization of the carbocation. A more stable carbocation intermediate lowers the activation energy of the rate-determining step, leading to a dramatically faster cleavage reaction.[7]
This principle allows for a finely tuned hierarchy of lability, which is the foundation of "orthogonal protection" strategies where one protecting group can be removed in the presence of another.[12]
| Protecting Group | Structure | Relative Rate of Hydrolysis | Rationale |
| Trityl (Tr) | Triphenylmethyl | 1 (Baseline) | No electron-donating groups; carbocation stabilized only by the three phenyl rings. |
| Monomethoxytrityl (MMT) | (4-methoxyphenyl)diphenylmethyl | ~10x faster than Tr | One methoxy group provides significant additional resonance stabilization to the carbocation.[7] |
| Dimethoxytrityl (DMT) | Bis(4-methoxyphenyl)phenylmethyl | ~100-1000x faster than Tr | Two methoxy groups provide superior stabilization, making the group highly acid-labile.[7] |
| Trimethoxytrityl (TMT) | Tris(4-methoxyphenyl)methyl | >1000x faster than Tr | Three methoxy groups offer the highest degree of carbocation stabilization, resulting in extremely rapid cleavage.[7] |
Table 1: Comparison of the relative acid-lability of trityl and methoxytrityl protecting groups. The rates are approximate and highlight the powerful electronic effect of the methoxy substituents.
Acid Strength and Concentration
The choice and concentration of the acid provide another layer of control. Cleavage rates are directly influenced by the strength and concentration of the acid used.[13]
-
Stronger acids like Trifluoroacetic Acid (TFA) will effect cleavage much more rapidly than weaker acids like acetic or formic acid.[6][7]
-
Concentration is key for selectivity. Highly sensitive groups like MMT can be removed with very dilute acid (e.g., 1-2% TFA in a solvent like dichloromethane, DCM), leaving more robust acid-labile groups, such as the tert-butyloxycarbonyl (Boc) group, intact.[12][14][15] This orthogonality is critical in complex syntheses.[12]
The Importance of Cation Scavengers
As previously mentioned, the liberated trityl cation is a highly reactive electrophile. In the context of peptide synthesis, it can irreversibly alkylate electron-rich amino acid side chains like tryptophan. To prevent these yield-reducing side reactions, a cation scavenger is almost always included in the deprotection solution.[7] Trialkylsilanes, such as triisopropylsilane (TIS) or triethylsilane (TES), are excellent scavengers that react rapidly with the carbocation via hydride transfer to form the neutral and stable triphenylmethane byproduct.[10][12][15]
Field-Proven Methodologies and Protocols
The theoretical principles translate directly into robust and reproducible laboratory protocols. The selection of a specific protocol is dictated by the lability of the methoxytrityl variant and the sensitivity of the substrate.
| Reagent System | Typical Conditions | Yield (%) | Application Notes |
| Trifluoroacetic Acid (TFA) | 1-3% TFA, 1-5% TIS in DCM, RT, 5-60 min | >90 | The most common method for MMT and DMT.[10][14] TIS is a critical scavenger.[12] |
| Formic Acid | 88-97% neat or in dioxane, RT, 3 min - 2 h | 85 - 95 | A milder alternative to TFA, useful when other groups have moderate acid sensitivity.[6] |
| Acetic Acid | 80% aqueous solution, RT, 2-48 h | Variable | Significantly milder. Used for cleaving MMT/DMT in the presence of highly sensitive groups.[7] |
| Acetic Acid / TFE / DCM | 1:2:7 ratio, RT, 30-60 min | High | An alternative mild system often used in solid-phase peptide synthesis for MMT removal.[12] |
Table 2: A summary of common experimental conditions for the acid-catalyzed deprotection of methoxytrityl groups.
Self-Validating Protocol: Selective Cleavage of Mmt from a Peptide on Solid Support
This protocol details a standard, reliable procedure for removing an Mmt group from a cysteine or lysine side chain during Fmoc-based solid-phase peptide synthesis (SPPS). The protocol's integrity is validated by the visual confirmation of the released yellow-orange Mmt cation and subsequent successful downstream reactions.
Materials:
-
Peptide-resin with Mmt-protected side chain
-
Dichloromethane (DCM), synthesis grade
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling : Swell the peptide-resin in DCM for 15-20 minutes in the reaction vessel. Drain the solvent. This step is critical to ensure reagents can fully access all reaction sites within the resin beads.
-
Prepare Deprotection Solution : Prepare a fresh solution of 1% TFA (v/v) and 5% TIS (v/v) in DCM. For example, for 10 mL of solution, add 100 µL of TFA and 500 µL of TIS to 9.4 mL of DCM. The TIS scavenger is essential to prevent side reactions.[12]
-
First Deprotection Treatment : Add the deprotection solution to the resin (approx. 10 mL per gram of resin). Agitate gently for 2 minutes. A characteristic yellow-orange color should appear in the solution, indicating the release of the Mmt cation.[12] Drain the solution.
-
Subsequent Deprotection Treatments : Repeat the addition of fresh deprotection solution, agitating for 10-15 minutes each time. Perform a total of 3-5 treatments to ensure complete cleavage.[16] The fading color of the drained solution indicates the reaction is approaching completion.
-
DCM Wash : After the final treatment, wash the resin thoroughly with DCM (5-7 times) to completely remove the cleaved Mmt group, residual acid, and scavenger byproducts.
-
DMF Wash : Wash the resin with DMF (3-5 times) to prepare it for the subsequent synthetic step (e.g., peptide coupling or on-resin cyclization).
References
- Bellini, D., et al. (2001). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. Journal of Organic Chemistry.
-
Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Available at: [Link]
-
Zarei, A., et al. (n.d.). Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous MCM-41-SO3H. ResearchGate. Available at: [Link]
-
Halpern, M. (n.d.). PTC-Acid Deprotection of Trityl Group. PTC Organics Inc. Available at: [Link]
-
ResearchGate. (2025). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. ResearchGate. Available at: [Link]
-
Fiveable. (2025). Acid-Labile Protecting Groups. Fiveable. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
van der Wal, S., et al. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry. Available at: [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk. Available at: [Link]
-
Albericio, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules. Available at: [Link]
- Undheim, K., et al. (2014). Method and compositions for removing acid-labile protecting groups. Google Patents.
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]
-
CBL Patras. (2010). The Abundant Versatility of the 4-Methoxytrityl Group. CBL Patras. Available at: [Link]
-
Rejman, D., et al. (2002). Selective Cleavage of O-(Dimethoxytrityl) Protecting Group with Sodium Periodate. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. Available at: [Link]
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab, UT Southwestern. Available at: [Link]
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. Available at: [Link]
-
Kocsis, L., et al. (2006). The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers. Journal of Peptide Science. Available at: [Link]
-
Kadereit, D., et al. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. ResearchGate. Available at: [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cblpatras.gr [cblpatras.gr]
- 15. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of MMT-Aminopropanol
Introduction: The Structural Elucidation of a Key Synthetic Building Block
In the landscape of drug development and oligonucleotide synthesis, the precise control of chemical reactions is paramount. This control is often achieved through the use of protecting groups, which temporarily block a reactive functional group to allow a transformation to occur elsewhere in the molecule. N-(4-methoxytrityl)-3-amino-1-propanol, hereafter referred to as MMT-aminopropanol, is a vital bifunctional building block where the primary amine is protected by a monomethoxytrityl (MMT) group. This strategic protection allows for selective reactions at the hydroxyl terminus.
The MMT group is particularly advantageous due to its stability under basic and neutral conditions, while allowing for facile removal under mild acidic conditions. This selective lability is crucial in multi-step synthetic pathways. Given its role, unequivocal structural verification and purity assessment are critical for researchers and drug development professionals.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[1][2] It provides atomic-level information on the chemical environment, connectivity, and stereochemistry of a compound.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of MMT-aminopropanol. By synthesizing foundational NMR principles with predictive data analysis based on its constituent parts—the MMT protecting group and the 3-amino-1-propanol backbone—this document serves as an authoritative reference for the interpretation of its spectral data.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the structure of MMT-aminopropanol is presented below with a systematic numbering scheme that will be used throughout this guide.
Caption: Structure of MMT-aminopropanol with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of MMT-aminopropanol can be predicted by analyzing its distinct structural regions: the aromatic protons of the MMT group, the methoxy singlet, the aliphatic protons of the propanol chain, and the exchangeable amine and hydroxyl protons. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and assignments. Predictions are based on known values for 3-amino-1-propanol and typical shifts for MMT-protected compounds.[3][4]
Table 1: Predicted ¹H NMR Data for MMT-Aminopropanol (in CDCl₃)
| Atom Position(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-Ar (o- to OMe) | 7.40 - 7.50 | d | 2H | C2''''-H, C6''''-H | Deshielded protons on the methoxy-substituted ring. |
| H-Ar (unsubst.) | 7.20 - 7.35 | m | 10H | Phenyls 1 & 2 | Overlapping multiplet for the two unsubstituted phenyl rings. |
| H-Ar (m- to OMe) | 6.80 - 6.90 | d | 2H | C3''''-H, C5''''-H | Shielded due to electron-donating effect of the methoxy group. |
| OCH₃ | ~3.78 | s | 3H | Methoxy | Characteristic sharp singlet for a methoxy group. |
| H-3' | ~3.65 | t | 2H | -CH₂-OH | Methylene group attached to the hydroxyl; deshielded by oxygen. |
| H-1' | ~2.90 | t | 2H | -CH₂-NH- | Methylene group attached to the nitrogen; deshielded by nitrogen.[3] |
| H-2' | ~1.75 | p | 2H | -CH₂-CH₂-CH₂- | Central methylene group, appears as a pentet (or multiplet).[3] |
| N-H | Variable (1.5-3.0) | br s | 1H | Amine | Broad signal, position is concentration and solvent dependent. |
| O-H | Variable (1.5-3.5) | br s | 1H | Alcohol | Broad signal, position is concentration and solvent dependent. |
Multiplicity: s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet, br s = broad singlet.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The predicted chemical shifts are based on data for 3-amino-1-propanol and known values for the MMT group.[5][6] The large number of aromatic carbons will appear in the 110-160 ppm range, while the aliphatic carbons are found further upfield.
Table 2: Predicted ¹³C NMR Data for MMT-Aminopropanol (in CDCl₃)
| Atom Position(s) | Predicted δ (ppm) | Assignment | Rationale |
| C-Ar (ipso, unsubst.) | 145 - 147 | C1'', C1''' | Quaternary carbons of the unsubstituted phenyl rings. |
| C-Ar (ipso, OMe-subst.) | ~138 | C1'''' | Quaternary carbon of the methoxy-substituted phenyl ring. |
| C-Ar (para, unsubst.) | 128.5 - 129.5 | C4'', C4''' | Aromatic CH carbons. |
| C-Ar (ortho/meta, unsubst.) | 127.5 - 128.5 | C2''/C6'', C3''/C5'' | Aromatic CH carbons. |
| C-Ar (ortho to OMe) | ~130 | C2''''/C6'''' | Aromatic CH carbons deshielded by the trityl connection. |
| C-Ar (meta to OMe) | ~113 | C3''''/C5'''' | Aromatic CH carbons shielded by the methoxy group. |
| C-Ar (ipso, OMe) | ~158 | C4'''' | Carbon directly attached to the methoxy group. |
| Cα (Trityl) | ~70 | Cα | Central quaternary carbon of the MMT group. |
| C-3' | ~61 | -CH₂-OH | Carbon bearing the hydroxyl group.[5] |
| OCH₃ | ~55 | Methoxy | Methoxy carbon. |
| C-1' | ~40 | -CH₂-NH- | Carbon attached to the nitrogen.[5] |
| C-2' | ~33 | -CH₂-CH₂-CH₂- | Central aliphatic carbon.[5] |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for MMT-aminopropanol, the following self-validating protocol should be followed. This procedure is designed to minimize artifacts and maximize spectral resolution.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 10-20 mg of MMT-aminopropanol for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[7][8]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this type of molecule. Use approximately 0.6-0.7 mL of solvent.[7]
-
Dissolution: Add the deuterated solvent to the vial. If necessary, gently vortex or sonicate the mixture to ensure the sample is completely dissolved. A homogenous solution is critical for high-resolution spectra.[2]
-
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm).[9]
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm. Avoid transferring any solid particulates, which can degrade spectral quality.[2][8]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer.
-
Lock, Tune, and Shim:
-
Lock: The instrument's field frequency is locked onto the deuterium signal of the solvent to compensate for magnetic field drift.[7]
-
Tune: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize sensitivity.[7]
-
Shim: The magnetic field homogeneity is optimized across the sample volume by adjusting the shim coils. This process narrows the peak widths, improving resolution.[7]
-
-
Acquisition of ¹H Spectrum:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set to cover a range of approximately -2 to 12 ppm.
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is standard.
-
-
Acquisition of ¹³C Spectrum:
-
Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30 or zgdc30) to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[10][11]
-
Spectral Width: Set to cover a range of approximately 0 to 220 ppm.[12]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 128 to 1024 or more) is required.[10]
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point to allow for adequate relaxation of the carbon nuclei.[10]
-
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. This is followed by phase and baseline correction to produce the final, interpretable spectrum.
Conclusion
This guide provides a detailed predictive framework for interpreting the ¹H and ¹³C NMR spectra of MMT-aminopropanol, a crucial intermediate in pharmaceutical and biotechnological research. The structural integrity of this molecule is confirmed by a characteristic set of signals: the distinct aromatic patterns of the three phenyl rings, a sharp methoxy singlet around 3.78 ppm, and three unique aliphatic signals corresponding to the propanol backbone. By following the robust experimental protocol outlined herein, researchers can confidently acquire high-quality NMR data to verify the identity, purity, and structure of MMT-aminopropanol, ensuring the reliability of their subsequent synthetic endeavors.
References
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Inovaprime. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation Guidelines. Retrieved from [Link]
-
University of Virginia, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-1-propanol. PubChem Compound Database. Retrieved from [Link]
-
PubMed. (1989). Proton decoupled 13C NMR imaging. Magnetic Resonance Imaging, 7(2), 235-40. Retrieved from [Link]
-
Scribd. (n.d.). Proton-Decoupled 13C NMR in CDCl3. Retrieved from [Link]
-
SlideShare. (n.d.). 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy. Retrieved from [Link]
-
NMR Services. (n.d.). 13 Carbon NMR. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
-
ResearchGate. (n.d.). (1H NMR Chemical Shift in ppm). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
Sources
- 1. nmr-bio.com [nmr-bio.com]
- 2. organomation.com [organomation.com]
- 3. 3-Aminopropanol(156-87-6) 1H NMR spectrum [chemicalbook.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. 3-Aminopropanol(156-87-6) 13C NMR spectrum [chemicalbook.com]
- 6. compoundchem.com [compoundchem.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. Proton decoupled 13C NMR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Mass Spectrometry Fragmentation Pattern of Methoxytrityl-Protected Compounds
[1]
Executive Summary The analysis of Methoxytrityl (MMT) and Dimethoxytrityl (DMT) protected compounds—ubiquitous in oligonucleotide and peptide synthesis—presents a unique duality in mass spectrometry (MS). While the protecting groups are essential for purification (e.g., "DMT-on" reverse-phase HPLC), their extreme acid lability translates to high sensitivity in Electrospray Ionization (ESI).
This guide details the fragmentation mechanics of these groups, focusing on the formation of the resonance-stabilized trityl cation. It provides protocols for controlling "in-source" fragmentation (ISF) to switch between intact mass confirmation and diagnostic impurity profiling.
The Chemistry of Trityl Protection
To understand the MS behavior, one must understand the solution-phase chemistry. MMT and DMT groups protect primary hydroxyls (5'-OH in nucleosides) or amines.
-
Structure: A central carbon attached to three aromatic rings.
-
Trityl (Tr): Three phenyl rings.
-
MMT: One p-anisyl (methoxy) ring, two phenyls.
-
DMT: Two p-anisyl rings, one phenyl.
-
-
Lability Driver: The methoxy groups are electron-donating. They stabilize the resulting carbocation through resonance.
-
Stability Order: Trityl > MMT > DMT.
-
Lability/Fragmentation Potential:[1] DMT > MMT > Trityl.
-
In the gas phase (MS), this lability manifests as the rapid cleavage of the C-O bond upon protonation, often requiring careful tuning to prevent total loss of the protecting group before detection.
Fragmentation Mechanics: The "Trityl Whistle"
In positive mode ESI (+ESI), MMT and DMT protected compounds exhibit a dominant fragmentation pathway driven by inductive cleavage and resonance stabilization .
The Mechanism[3][4][5][6]
-
Protonation: The ether oxygen connecting the trityl group to the analyte accepts a proton
. -
C-O Bond Rupture: The bond between the central trityl carbon and the ether oxygen elongates.
-
Charge Retention: Due to the high stability of the tertiary carbocation (stabilized by the methoxy groups), the positive charge resides almost exclusively on the trityl fragment.
-
Neutral Loss: The analyte (e.g., the oligonucleotide backbone) is lost as a neutral alcohol species (unless multiply charged).
This phenomenon is sometimes colloquially called the "Trityl Whistle" because the resulting cation signal is so intense it can suppress all other signals in the spectrum.
Visualization of the Pathway
Figure 1: The primary fragmentation pathway of DMT-protected compounds in positive ESI. The driving force is the formation of the highly stable DMT+ carbocation.
Diagnostic Ions & Interpretation
When analyzing protected compounds, the presence of specific m/z values confirms the protecting group identity. These ions are often the Base Peak (100% relative abundance) in +ESI.
Diagnostic Cation Table
| Protecting Group | Abbreviation | Cation Composition | Diagnostic m/z (Monoisotopic) | Relative Stability (Gas Phase) |
| Trityl | Tr | 243.12 | Low | |
| Monomethoxytrityl | MMT | 273.13 | Medium | |
| Dimethoxytrityl | DMT | 303.14 | High (Dominant) |
Differentiating MMT vs. DMT
-
DMT (303): Look for the 303 peak. If you apply higher collision energy (CID), the 303 peak is extremely robust, but may show minor secondary fragmentation (loss of phenyl or methyl radical, though rare under standard conditions).
-
MMT (273): Similar behavior but shifted by 30 Da (one less methoxy group).
-
Artifacts: In high-concentration samples, you may see adducts of the cation, such as
(DMT alcohol formed in source).
Experimental Protocols
To successfully analyze these compounds, you must choose between Intact Analysis (keeping the group on) or Impurity Profiling (confirming the group's presence).
Protocol A: Intact Mass Analysis (Soft Ionization)
Goal: Prevent in-source fragmentation to determine the molecular weight of the full Protected-Oligo.
-
Mobile Phase: Use high pH or neutral buffers.
-
Recommended: 10 mM Ammonium Acetate (pH 7-8) in 50% Acetonitrile.
-
Avoid: Formic acid or TFA (0.1% FA will cause >90% deprotection in the source).
-
-
Source Parameters (ESI):
-
Cone Voltage / Fragmentor: Set LOW (e.g., 15–30 V). High voltage accelerates ions into gas molecules, breaking the weak C-O bond.
-
Desolvation Temp: Moderate (200–250°C). Excess heat promotes cleavage.
-
-
Detection:
-
Prefer Negative Mode (-ESI) . The DMT cation does not form as readily; the backbone deprotonates
. The C-O bond is more stable in anionic forms.
-
Protocol B: Diagnostic Confirmation (Hard Ionization)
Goal: Force fragmentation to confirm the presence of DMT/MMT via MS/MS or Source-CID.
-
Mobile Phase: Standard acidic LC-MS buffers (0.1% Formic Acid) are acceptable here.
-
Method:
-
Precursor Selection: Select the parent ion
. -
Collision Energy (CID): Ramp from 10 to 40 eV.
-
Observation: Look for the emergence of m/z 303 (DMT) or 273 (MMT).
-
-
Self-Validating Check:
-
If m/z 303 appears, check for the Neutral Loss partner.
-
Calculation:
(approximate, accounts for charge transfer).
-
Troubleshooting & Artifacts
Issue 1: "I see the DMT peak (303) but no parent mass."
-
Cause: In-Source Fragmentation (ISF) is too high. The acidic nature of the matrix or high voltages cleaved the group before the quadrupole selected the parent.
-
Fix: Switch to Protocol A (Ammonium Acetate, Negative Mode).
Issue 2: "The DMT peak is split or has adducts."
-
Observation: Peaks at m/z 320 (Ammonium adduct) or 325 (Sodium adduct) of the cation?
-
Reality: The cation (
303) is singly charged. Adducts usually form on the neutral DMT-OH or the full molecule. -
Check: m/z 321 corresponds to the protonated DMT-Alcohol (
). This indicates the DMT fell off in the liquid phase (hydrolysis) before entering the MS, rather than fragmenting in the gas phase. This is a crucial distinction for QC.
Issue 3: Depurination vs. Deprotection
-
In DNA synthesis, acid can cause depurination (loss of A/G bases).
-
Differentiation:
-
Deprotection: Loss of 303 Da.
-
Depurination: Loss of 135 Da (Adenine) or 151 Da (Guanine).
-
Note: Depurination usually requires stronger acid/heat than DMT removal.
-
References
A Technical Guide to the Solubility and Stability Profiling of 3-[Methoxy(triphenylmethyl)amino]propan-1-ol
A Framework for the Physicochemical Characterization of Novel Trityl-Containing Drug Candidates
Authored by: Senior Application Scientist
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability, which directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of these properties, using the novel molecule 3-[Methoxy(triphenylmethyl)amino]propan-1-ol as a representative case study. While specific experimental data for this compound is not publicly available, its structure—featuring a bulky, hydrophobic triphenylmethyl (trityl) group and a polar amino alcohol moiety—presents a classic challenge in pharmaceutical development: balancing lipophilicity for target engagement with sufficient aqueous solubility for delivery. Furthermore, the acid-labile nature of the trityl group necessitates a rigorous stability assessment. This document outlines the strategic rationale, detailed experimental protocols, and data interpretation needed to build a robust physicochemical profile for this and structurally related compounds, adhering to the highest standards of scientific integrity and regulatory expectations.
Introduction: Structural Rationale and Predicted Physicochemical Profile
3-[Methoxy(triphenylmethyl)amino]propan-1-ol is a unique structure characterized by two opposing domains:
-
The Triphenylmethyl (Trityl) Group: This large, nonpolar moiety, composed of three phenyl rings, is expected to dominate the molecule's physical behavior. Its significant steric bulk and hydrophobicity suggest very low intrinsic aqueous solubility.[1][2] The trityl group is also a well-known protecting group in organic synthesis, recognized for its pronounced lability under acidic conditions due to the formation of a highly stable trityl cation.[3][4][5] This inherent instability is a primary liability that must be quantified.
-
The Amino Alcohol Moiety: The 3-(methoxyamino)propan-1-ol portion of the molecule contains polar functional groups—a hydroxyl and a methoxyamino group—capable of hydrogen bonding. While these groups will contribute to polarity, their influence is likely to be overshadowed by the hydrophobic trityl group.
Based on this structural analysis, we can hypothesize a preliminary physicochemical profile:
-
Low Aqueous Solubility: The molecule is anticipated to be poorly soluble or practically insoluble in aqueous media across a range of pH values.
-
High Organic Solubility: Good solubility is expected in common organic solvents such as chloroform, benzene, and acetone.[6][7][8]
-
pH-Dependent Stability: The compound is predicted to be stable under neutral and basic conditions but will likely degrade rapidly in acidic environments (pH < 4), leading to cleavage of the C-N bond and release of the trityl cation.[9][10]
This profile necessitates a carefully designed experimental plan to quantify these characteristics, guiding early-stage formulation and development decisions.
Solubility Assessment: From High-Throughput Screening to Definitive Measurement
Solubility is a critical determinant of a drug's absorption and bioavailability.[11] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility is a high-throughput measurement of the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[12][13] It often overestimates the true solubility because it may reflect a supersaturated or amorphous state.[14] However, it is invaluable for early-stage screening to quickly rank compounds.[15]
-
Thermodynamic Solubility is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period.[13][16] This is the "gold standard" measurement required for late-stage development and regulatory filings.
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for a comprehensive solubility assessment.
Caption: A streamlined workflow for assessing compound solubility.
Protocol: Kinetic Solubility Assay (Nephelometry)
This protocol is designed for rapid, early-stage assessment.
-
Preparation: Prepare a 10 mM stock solution of 3-[Methoxy(triphenylmethyl)amino]propan-1-ol in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Assay Plate Preparation: Add phosphate-buffered saline (PBS, pH 7.4) to a clear-bottom 96-well plate.
-
Compound Addition: Rapidly transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the PBS plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize co-solvent effects.
-
Incubation & Measurement: Shake the plate for 10 minutes at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol provides the definitive equilibrium solubility value.
-
Sample Preparation: Add an excess amount of solid, crystalline 3-[Methoxy(triphenylmethyl)amino]propan-1-ol (e.g., 1-2 mg) to separate vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Seal the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples at high speed.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.[11][17] LC-MS/MS is preferred for very poorly soluble compounds due to its higher sensitivity.
-
Solid State Analysis: After the experiment, recover the remaining solid material and analyze it using techniques like polarized light microscopy or X-ray powder diffraction (XRPD) to confirm that no phase transformation (e.g., from crystalline to amorphous) occurred during the study.[14]
Data Presentation
Solubility data should be summarized clearly, as shown in the example table below.
| Table 1: Summary of Aqueous Solubility Data | |
| Parameter | Result |
| Kinetic Solubility (pH 7.4) | < 10 µg/mL (Predicted) |
| Thermodynamic Solubility (pH 2.0, 25°C) | < 1 µg/mL (Predicted, degradation likely) |
| Thermodynamic Solubility (pH 7.4, 25°C) | < 5 µg/mL (Predicted) |
| Thermodynamic Solubility (pH 9.0, 25°C) | < 5 µg/mL (Predicted) |
| Solubility in Chloroform | > 10 mg/mL (Predicted) |
Stability Profiling: A Forced Degradation Approach
Stability testing is crucial for identifying potential degradation pathways, determining shelf-life, and selecting appropriate storage conditions.[18] For a molecule with a known labile functional group like the trityl group, a forced degradation study is the most effective approach.[19] This involves subjecting the compound to stress conditions more severe than those used in accelerated stability testing to rapidly identify likely degradation products and pathways.[20][21] These studies are mandated by regulatory bodies like the ICH.[22][23][24]
Experimental Workflow for Forced Degradation Studies
A parallel workflow is employed to test stability under various stress conditions simultaneously.
Caption: A parallel workflow for conducting forced degradation studies.
Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is challenged but not overwhelmed.[21][25]
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours).[26] Expect rapid degradation.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Use the same temperature and time points as the acid hydrolysis. Expect high stability.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature and sample over 24 hours.[26]
-
Thermal Degradation: Store both solid compound and the stock solution in a 60°C oven. Sample the solution over several days.
-
Photostability: Expose the solid compound and stock solution to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[22]
-
-
Sample Quenching: At each time point, withdraw an aliquot and immediately neutralize it if under acidic or basic stress (e.g., add an equivalent amount of base or acid) to stop the degradation reaction.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity, and coupling to a mass spectrometer (LC-MS) is essential for identifying the mass of the degradants.
-
Mass Balance: Calculate the mass balance for each stress condition. This is the sum of the assay value of the parent compound and the levels of all degradation products. A mass balance close to 100% provides confidence that all major degradants have been detected.
Data Presentation and Interpretation
Results should be tabulated to clearly show the extent of degradation and the formation of impurities under each condition.
| Table 2: Summary of Forced Degradation Results (Hypothetical) | ||||
| Stress Condition | Time | % Assay Remaining | Major Degradant (RT) | % Area of Degradant |
| 0.1 M HCl, 60°C | 2 hours | 15.2% | Degradant A (2.1 min) | 83.5% |
| 0.1 M NaOH, 60°C | 24 hours | 99.5% | No significant degradation | < 0.1% |
| 3% H₂O₂, RT | 24 hours | 98.9% | No significant degradation | < 0.2% |
| Thermal (Solid), 60°C | 7 days | 100.1% | No significant degradation | < 0.05% |
| Photolytic (ICH Q1B) | - | 99.8% | No significant degradation | < 0.1% |
Interpretation: The hypothetical data confirm the initial hypothesis: the compound is extremely labile to acid but highly stable under basic, oxidative, thermal, and photolytic stress. "Degradant A" would be identified via LC-MS, with the expected mass corresponding to the protonated 3-(methoxyamino)propan-1-ol fragment, confirming the cleavage of the trityl group.
Conclusion and Strategic Implications
The systematic application of the protocols described in this guide will generate a robust physicochemical profile for 3-[Methoxy(triphenylmethyl)amino]propan-1-ol or any similar novel compound.
-
For Solubility: The predicted poor aqueous solubility (< 5 µg/mL) would immediately classify this compound as a Biopharmaceutics Classification System (BCS) Class II or IV candidate. This finding necessitates early investment in solubility enhancement strategies, such as the development of amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or particle size reduction technologies like nanosizing.[11][27]
-
For Stability: The profound acid lability is a critical development constraint. It strongly suggests that an oral dosage form would suffer extensive degradation in the stomach. This would necessitate the development of an enteric-coated formulation to protect the drug until it reaches the more neutral pH of the small intestine. Alternatively, non-oral routes of administration may need to be considered.
By integrating this foundational knowledge early, drug development professionals can proactively address potential liabilities, de-risk projects, and strategically allocate resources to formulate a safe, stable, and efficacious medicinal product.
References
-
ICH. (n.d.). Q1A - Q1F Stability. ICH Quality Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Scientific guideline. Retrieved from [Link]
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. (Note: A direct link to the full text may require a subscription; the abstract is widely available).
-
SlideShare. (n.d.). ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Retrieved from [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
-
RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]
-
PubMed. (2024). Water-Soluble Trityl Radicals for Fluorescence Imaging. Retrieved from [Link]
-
Broughton Logics. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
PubChem. (n.d.). Triphenylmethyl | C19H15. Retrieved from [Link]
-
LookChem. (n.d.). Cas 76-83-5,Triphenylmethyl chloride. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Acceptable Analytical Practices for Dissolution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
-
Pharmaceutical Technology. (2025). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Retrieved from [Link]
-
PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
PMC. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylmethanol. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
IJPSR. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW.... Retrieved from [Link]
-
IJPPR. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous Solubility−Molecular Size Relationships: A Mechanistic Case Study.... Retrieved from [Link]
Sources
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Triphenylmethyl chloride: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 7. Triphenylmethyl Chloride | 76-83-5 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. Tritylamines [organic-chemistry.org]
- 10. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. ovid.com [ovid.com]
- 15. enamine.net [enamine.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx [slideshare.net]
- 19. onyxipca.com [onyxipca.com]
- 20. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. resolvemass.ca [resolvemass.ca]
- 22. ICH Official web site : ICH [ich.org]
- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. youtube.com [youtube.com]
- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 26. researchgate.net [researchgate.net]
- 27. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Strategic Application of the Methoxytrityl Group in Complex Oligonucleotide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the precise world of automated solid-phase oligonucleotide synthesis, the selection of protecting groups is a critical determinant of yield, purity, and the ability to create complex, modified oligonucleotides. While the dimethoxytrityl (DMT) group is the established standard for temporary 5'-hydroxyl protection, its cousin, the monomethoxytrityl (MMT) group, offers a unique set of properties that enable advanced synthesis strategies. This technical guide provides a comprehensive exploration of the Methoxytrityl group's role, detailing its chemical characteristics, strategic applications, and the causality behind its use in specialized oligonucleotide manufacturing. We will delve into the nuanced differences between MMT and DMT, provide field-proven protocols for its application and removal, and present a clear framework for deciding when to deploy this versatile protecting group.
Introduction: The Imperative of Orthogonal Protection in Oligonucleotide Synthesis
The automated phosphoramidite method for oligonucleotide synthesis is a cyclical process that meticulously builds a nucleic acid chain in the 3' to 5' direction. This process hinges on a carefully orchestrated protection strategy. Permanent protecting groups shield the exocyclic amines of the nucleobases (adenine, cytosine, and guanine) throughout the synthesis, while a temporary protecting group guards the 5'-hydroxyl of the incoming nucleoside phosphoramidite.[1]
The most crucial characteristic of this temporary 5'-protecting group is its selective lability. It must be quantitatively removed at the beginning of each cycle under conditions that leave all other protecting groups intact—a concept known as orthogonality.[2] The most widely used group for this purpose is the 4,4'-dimethoxytrityl (DMT) group, prized for its rapid and clean removal with mild acids.[3] However, the synthesis of more complex oligonucleotides, such as those with 5'-modifications or those requiring on-support conjugation, necessitates a protecting group with different lability kinetics. This is the strategic niche filled by the Methoxytrityl (MMT) group.
The Methoxytrityl (MMT) Group: Structure and Core Properties
The Methoxytrityl group, chemically (4-methoxyphenyl)diphenylmethyl, is structurally similar to the DMT group but possesses only one methoxy substituent on one of its three phenyl rings.[4] This seemingly minor difference has a profound impact on the group's electronic properties and, consequently, its stability in acidic conditions.
The acid-catalyzed removal of trityl groups proceeds via the formation of a stable carbocation. The electron-donating methoxy groups stabilize this carbocation through resonance. With two methoxy groups, the DMT cation is highly stabilized, making the DMT group very acid-labile.[3] The MMT group, with only one methoxy group, forms a less stabilized carbocation, rendering it significantly more stable to acid than the DMT group.[5] This increased acid stability is the cornerstone of the MMT group's utility.
The Oligonucleotide Synthesis Cycle with MMT Protection
While not typically used for protecting the 5'-hydroxyl of standard nucleoside phosphoramidites during chain elongation, the MMT group is invaluable for protecting the primary amine of 5'-amino-modifiers.[5][] These modifiers are phosphoramidites that, when added as the final step in a synthesis, introduce a primary amine at the 5'-terminus, ready for post-synthetic conjugation of labels, ligands, or other functionalities.
The synthesis cycle for adding an MMT-protected amino-modifier follows the standard four steps:
Figure 1: The standard solid-phase synthesis cycle, highlighting the coupling of an MMT-protected modifier.
-
Detritylation: The final DMT group from the last nucleoside is removed with trichloroacetic acid (TCA) in dichloromethane (DCM) to expose the 5'-hydroxyl group.
-
Coupling: The MMT-protected amino-modifier phosphoramidite is activated with a catalyst like 5-(ethylthio)-1H-tetrazole (ETT) and coupled to the free 5'-hydroxyl of the support-bound oligonucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences (n-1).
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.[1]
After this final coupling step, the oligonucleotide is attached to the solid support with a terminal MMT-protected amine.
Strategic Deployment: MMT vs. DMT
The decision to use an MMT-protected modifier instead of a DMT-protected one is driven by the desired downstream application, particularly purification and on-support reaction strategies. The key difference lies in their relative acid lability.
| Feature | Methoxytrityl (MMT) Group | Dimethoxytrityl (DMT) Group |
| Structure | (4-methoxyphenyl)diphenylmethyl | 4,4'-dimethoxytrityl |
| Relative Acid Lability | More stable; requires stronger/longer acid treatment for removal.[5] | Less stable; rapidly removed with mild acid (e.g., 3% TCA in DCM).[3] |
| Primary Application | Protecting 5'-amino-modifiers for purification and on-support conjugation.[][7] | Protecting 5'-hydroxyl of nucleosides for standard chain elongation.[8] |
| Purification Strategy | Excellent for "MMT-on" reverse-phase HPLC or cartridge purification.[] | Standard for "DMT-on" reverse-phase purification.[9] |
| Deprotection Post-Purif. | Typically 80% acetic acid for 1-2 hours.[5][10] | Can be removed with 80% acetic acid, but often removed on the purification cartridge. |
| On-Support Reactions | Can be selectively removed on-support to allow for further chemistry on the free amine.[7] | Generally too labile for selective on-support removal without affecting the rest of the oligo. |
The "MMT-On" Purification Advantage
A common strategy for purifying full-length oligonucleotides is "trityl-on" reverse-phase HPLC or cartridge purification. The lipophilic trityl group (either DMT or MMT) is left on the 5'-terminus of the desired full-length product after cleavage and deprotection.[7] This causes the desired product to be strongly retained on a reverse-phase column, while truncated "failure" sequences, which lack the trityl group, elute early.
The MMT group is particularly advantageous for this technique. Its greater stability ensures it remains intact during the basic cleavage and deprotection steps (e.g., with ammonium hydroxide), which can sometimes cause partial loss of the more labile DMT group.[7][11] This robustness ensures a cleaner separation and higher recovery of the full-length, modified oligonucleotide.
Enabling On-Support Conjugation
The true orthogonality of the MMT group shines when post-synthetic, on-support modifications are required. Because the MMT group is significantly more stable to acid than the DMT group, it is possible to perform the entire oligonucleotide synthesis, remove the final DMT group, and then perform a subsequent reaction on the exposed 5'-hydroxyl before adding the MMT-amino-modifier. Alternatively, the MMT group can be selectively removed from the 5'-amine while the oligonucleotide remains on the solid support, allowing for conjugation of sensitive molecules like activated carboxylic acids directly to the support-bound amine.[7] This strategy is not feasible with a DMT-protected amine, as the conditions required for its removal would risk cleaving the oligonucleotide from the support or causing depurination.
Sources
- 1. atdbio.com [atdbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. US6399765B1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
Technical Guide: 3-[Methoxy(triphenylmethyl)amino]propan-1-ol
This is an in-depth technical guide on 3-[Methoxy(triphenylmethyl)amino]propan-1-ol , chemically identified as 3-(Monomethoxytritylamino)propan-1-ol .
Advanced Reagent for Amino-Modification in Oligonucleotide Synthesis
Executive Summary
3-[Methoxy(triphenylmethyl)amino]propan-1-ol (commonly referred to as MMT-Aminopropanol ) is a specialized linker and protecting group intermediate used primarily in nucleic acid chemistry and organic synthesis. Its core function is to introduce a primary amino group, protected by the acid-labile Monomethoxytrityl (MMT) group, onto a molecular scaffold—most notably at the 3'- or 5'-terminus of oligonucleotides.
This compound allows for the "Amino-Modifier C3" functionality, enabling the post-synthetic conjugation of fluorophores, biotin, or other ligands to DNA/RNA strands. Its lipophilic trityl handle also facilitates purification via reverse-phase HPLC (trityl-on purification) before acid-mediated deprotection reveals the reactive primary amine.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| Chemical Name | 3-[(4-Methoxyphenyl)diphenylmethylamino]propan-1-ol |
| Common Name | 3-(MMT-Amino)propanol; MMT-Aminolink C3 |
| CAS Number | 112510-75-5 |
| Molecular Formula | C₂₃H₂₅NO₂ |
| Molecular Weight | 347.46 g/mol |
| Structure | HO-(CH₂)₃-NH-C(Ph)₂(C₆H₄-p-OMe) |
| Physical State | Viscous oil or amorphous solid (often supplied as a syrup) |
| Solubility | Soluble in DCM, Acetonitrile, Pyridine, THF; Insoluble in Water |
| pKa (Conjugate Acid) | ~6.5 (Amino group basicity reduced by steric/electronic trityl effect) |
Structural Analysis
The molecule consists of three distinct functional domains:
-
Propanol Backbone: A 3-carbon alkyl chain providing a flexible spacer (C3 linker) to minimize steric hindrance during conjugation events.
-
Primary Hydroxyl Group: The reactive site for phosphitylation (to create phosphoramidites) or esterification/etherification.
-
MMT-Protected Amine: The nitrogen atom is masked by the Monomethoxytrityl group. The MMT group is acid-labile (removable with TCA/DCM) but more stable than the Dimethoxytrityl (DMT) group, allowing for selective deprotection strategies.
Synthesis & Production
The industrial synthesis of 3-(MMT-amino)propan-1-ol typically involves the selective N-tritylation of 3-amino-1-propanol. The reaction must be controlled to prevent O-tritylation, although the amine is significantly more nucleophilic.
Synthetic Pathway (DOT Diagram)
Figure 1: Selective N-tritylation pathway. Kinetic control is required to favor N-alkylation over O-alkylation.
Detailed Protocol: Synthesis of 3-(MMT-Amino)propan-1-ol
Reagents: 3-Amino-1-propanol (1.0 eq), 4-Monomethoxytrityl chloride (MMT-Cl) (1.0 eq), Pyridine (2.0 eq), Dichloromethane (DCM).
-
Preparation: Dissolve 3-amino-1-propanol in anhydrous DCM under an inert atmosphere (Argon/Nitrogen). Add Pyridine as a proton scavenger.
-
Addition: Cool the solution to 0°C. Add a solution of MMT-Cl in DCM dropwise over 30 minutes. The slow addition minimizes the concentration of electrophile, favoring the more nucleophilic amine over the hydroxyl group.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
-
Work-up: Quench with saturated NaHCO₃. Wash the organic layer with water and brine. Dry over Na₂SO₄.
-
Purification: The crude oil often contains traces of bis-tritylated byproduct. Purify via flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate + 1% Triethylamine to prevent acid-catalyzed detritylation on silica).
Applications in Drug Development & Oligonucleotide Chemistry
Amino-Modifier C3 Phosphoramidite Synthesis
The primary application of this alcohol is its conversion into a Phosphoramidite building block.
-
Reaction: 3-(MMT-Amino)propan-1-ol + 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite → 5'-Amino-Modifier C3 Phosphoramidite .
-
Utility: This phosphoramidite is used in automated DNA synthesizers to place a protected amine at the 5'-end of an oligonucleotide.
Mechanism of Action: Deprotection Strategy
The MMT group offers a unique orthogonality compared to the standard DMT (Dimethoxytrityl) group used for the 5'-hydroxyl of nucleosides.
-
DMT Removal: Rapidly removed with 3% Trichloroacetic acid (TCA) in DCM (approx. 1 min).
-
MMT Removal: Slower kinetics. Requires longer exposure or stronger acid conditions to remove completely. This difference allows researchers to leave the MMT group "On" (Trityl-On) for hydrophobic purification of the oligonucleotide, then remove it specifically to reveal the amine for conjugation.
Deprotection Workflow (DOT Diagram)
Figure 2: Acid-mediated deprotection mechanism. The release of the orange MMT cation allows for spectrophotometric yield quantification.
Experimental Protocols
Protocol A: Conversion to Phosphoramidite
Context: Preparing the reagent for automated DNA synthesis.[1]
-
Setup: Flame-dry a round-bottom flask. Add 3-(MMT-amino)propan-1-ol (10 mmol) and Diisopropylethylamine (DIPEA) (40 mmol) in anhydrous DCM (50 mL).
-
Phosphitylation: Cool to 0°C. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (11 mmol) dropwise.
-
Monitoring: Stir at RT for 1 hour. Check ³¹P NMR (Signal at ~148 ppm indicates product; signal at ~14-15 ppm indicates hydrolyzed reagent).
-
Work-up: Dilute with EtOAc (pre-washed with NaHCO₃). Wash with sat. NaHCO₃ and brine.
-
Isolation: Precipitate into cold Hexane or purify via rapid silica chromatography (neutralized with TEA).
-
Storage: Store at -20°C under Argon.
Protocol B: Handling & Stability
-
Acid Sensitivity: The MMT group is acid-sensitive. Avoid exposure to acidic vapors (HCl, CO₂) during storage.
-
Solvent Compatibility: Stable in acetonitrile for up to 24 hours on a synthesizer.
-
TLC Visualization: The compound stains bright orange/red upon heating with sulfuric acid/anisaldehyde dip due to the formation of the trityl cation.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Precaution: The trityl chloride precursor is corrosive; the final amino-alcohol is generally less toxic but should be handled as a chemical irritant.
-
Disposal: Dispose of organic solvents containing trityl derivatives as hazardous organic waste.
References
-
Glen Research. (2023). User Guide to Amino-Modifiers: Synthesis and Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for MMT-Amino Linkers. (General Reference). Retrieved from [Link]
Sources
Methodological & Application
Application Note: Protocol for 5'-Amino-Modification of Oligonucleotides using MMT-Aminopropanol
Abstract & Introduction
The functionalization of oligonucleotides with primary amines is a cornerstone of bioconjugation, enabling the attachment of fluorescent dyes, biotin, or therapeutic payloads.[1][2][3] While several protecting groups exist for amino-modifiers (e.g., TFA, Fmoc), the Monomethoxytrityl (MMT) group offers a distinct strategic advantage: lipophilicity .
Unlike TFA-protected amines, which are deprotected during standard alkaline cleavage, the MMT group is base-stable. It remains attached to the oligonucleotide after cleavage from the solid support, serving as a hydrophobic "handle." This allows for "Trityl-On" purification (via HPLC or C18 cartridges), separating the full-length product from failure sequences before the final unmasking of the amine.
This guide details the protocol for using 5'-MMT-Aminopropanol Phosphoramidite (typically a C3 or C6 linker) to generate high-purity, amino-modified oligonucleotides.
Mechanism of Action
The process relies on the differential stability of the MMT group compared to the standard Dimethoxytrityl (DMT) group used on nucleosides.[4]
-
Acid Sensitivity: MMT is acid-labile (removed by TCA/DCA) but slightly more stable than DMT.
-
Base Stability: MMT is completely stable to Ammonium Hydroxide and AMA (Ammonium hydroxide/Methylamine), allowing the oligo to be cleaved from the support with the protecting group intact.
-
Purification Logic: The hydrophobic MMT group retards the elution of the full-length oligo on a C18 column, while non-modified failure sequences elute earlier.
Visualization: Chemical Workflow
The following diagram illustrates the lifecycle of the MMT group through the synthesis and purification process.
Figure 1: Operational workflow for MMT-mediated synthesis and purification. Blue nodes indicate synthesis, Green indicates purification, and Red indicates final deprotection.
Materials & Reagents
| Reagent | Specification | Notes |
| Phosphoramidite | 5'-MMT-Amino-Modifier (C3 or C6) | Store at -20°C. Warm to RT before opening to prevent condensation. |
| Diluent | Anhydrous Acetonitrile (ACN) | Water content < 30 ppm is critical. |
| Activator | ETT (Ethylthiotetrazole) or BTT | Standard activators work; 0.25 M is typical. |
| Cleavage Mix | Ammonium Hydroxide (28-30%) | Or AMA (1:1 NH4OH / 40% Methylamine) for rapid cleavage. |
| MMT Removal | Glacial Acetic Acid | Prepare 20% (v/v) solution in water.[5][6] |
| Extraction Solvent | Ethyl Acetate | Used to remove the cleaved MMT-alcohol.[5][6] |
Experimental Protocol
Phase 1: Automated Synthesis (Coupling)
The MMT-aminopropanol amidite is coupled as the final step in the synthesis cycle.
-
Reconstitution: Dissolve the MMT-amino phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M .
-
Note: These modifiers can be viscous.[4] Vortex well and allow 5-10 minutes for complete dissolution.
-
-
Instrument Setup: Place the vial on a spare port (e.g., Pos 5 or "X").
-
Protocol Modification:
-
Coupling Time: Increase coupling time to 6–10 minutes (standard bases are ~2 mins). The bulky MMT group and the linker structure create steric hindrance requiring longer reaction times for high efficiency.
-
Final Detritylation: Set the synthesizer to "Trityl-On" (or "DMT-On") mode for the final cycle.
-
Crucial: Do not remove the MMT group on the synthesizer unless you intend to perform on-column conjugation immediately.[5][6]
-
Phase 2: Cleavage and Base Deprotection
This step removes nucleobase protecting groups and cleaves the oligo from the CPG support, but leaves the MMT group intact.
-
Reagent: Use concentrated Ammonium Hydroxide (55°C for 17h) or AMA (65°C for 15 min).
-
Stability: The MMT-amine linkage is stable under these conditions.
-
Warning: Do not dry down the crude MMT-oligo solution if you plan to store it. The MMT group can be lost if the solution becomes slightly acidic during evaporation. If storage is necessary, add a non-volatile base like Tris to buffer the solution.
Phase 3: Purification (Trityl-On)
This is the preferred method to ensure only full-length sequences are isolated.
-
Load: Load the crude ammonia solution onto a C18 cartridge (e.g., Glen-Pak™ or Sep-Pak™) or inject onto RP-HPLC.
-
Wash: Flush with water/salts to remove failure sequences (which lack the lipophilic MMT group) and byproducts.
-
Retention: The MMT-Oligo will bind strongly to the hydrophobic resin.
Phase 4: MMT Removal & Final Workup
Once purified, the MMT group must be removed to expose the primary amine.
-
Acid Hydrolysis: Treat the MMT-Oligo with 20% Acetic Acid in water.[5]
-
Time: 30–60 minutes at Room Temperature.
-
Observation: The solution may turn slightly cloudy due to the release of MMT-alcohol.[5]
-
-
Extraction (Critical Step):
-
Add an equal volume of Ethyl Acetate or Ether.
-
Vortex and centrifuge to separate layers.
-
Discard the organic (top) layer : This contains the MMT-alcohol.[5]
-
Keep the aqueous (bottom) layer : This contains your purified, deprotected amino-oligo.
-
-
Desalting: Lyophilize the aqueous layer or perform a final buffer exchange (e.g., Nap-10 column) to remove residual acetic acid.
Quality Control & Troubleshooting
QC Metrics
-
Coupling Efficiency: Can be estimated by collecting the trityl cation flow, but MMT cations are yellow (not orange like DMT) and have a different extinction coefficient. Visual confirmation of yellow color indicates successful coupling.
-
Mass Spectrometry: MMT-Off oligo mass = (Calculated MW of DNA) + (MW of Aminopropanol linker).
-
Check: If Mass = Target + 272 Da, the MMT group is still attached (incomplete deprotection).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance or wet reagents. | Increase coupling time to 10 mins; ensure amidite is fresh and dry (use molecular sieves). |
| Loss of MMT during storage | Acidic pH in crude solution. | Store crude oligo in basic buffer (Tris/TE) or freeze immediately. Never dry down without base. |
| Depurination | Acid exposure too harsh. | Use 20% Acetic Acid (mild) instead of TFA. Do not heat during acid treatment. |
| Hazy Solution post-acid | Insoluble MMT-alcohol.[5] | This is normal. Perform the Ethyl Acetate extraction to remove the haze.[5] |
References
-
Glen Research. 5'-Amino-Modifiers - Technical Bulletin. Retrieved from [Link]
-
Redman, R. L., et al. (2023).[7] An Acid-Free Deprotection of 5'-Amino-Modified Oligonucleotides.[2] ResearchGate.[2] Retrieved from [Link]
-
Glen Research. User Guide to Amino-Modifiers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5'-MMT-Amino Modifier C12 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
Mastering 3'-Amine Modification: A Guide to MMT-Aminopropanol Phosphoramidite in Automated Oligonucleotide Synthesis
Introduction: The Strategic Importance of the 3'-Amino Terminus
In the landscape of synthetic oligonucleotides, the strategic placement of functional groups is paramount for a diverse array of applications, from diagnostics to therapeutics.[1] The introduction of a primary amine at the 3'-terminus of an oligonucleotide provides a versatile handle for the covalent attachment of various molecules, including fluorophores, quenchers, biotin, and other reporter groups.[2][3] This post-synthetic conjugation capability is crucial for the development of sophisticated molecular probes, DNA-based arrays, and targeted drug delivery systems.[4][5] MMT-aminopropanol phosphoramidite emerges as a key reagent in this context, enabling the efficient and controlled incorporation of a 3'-aminopropanol linker during automated solid-phase oligonucleotide synthesis.
This comprehensive guide provides a detailed exploration of the use of MMT-aminopropanol phosphoramidite, offering in-depth protocols and the scientific rationale behind each step. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently and successfully synthesize 3'-amino-modified oligonucleotides.
The Reagent: Understanding MMT-Aminopropanol Phosphoramidite
MMT-aminopropanol phosphoramidite is a specialized building block for oligonucleotide synthesis. Its structure is characterized by three key components:
-
A Phosphoramidite Moiety: This reactive phosphorus (III) group is essential for the coupling reaction that extends the oligonucleotide chain.[][]
-
A Propanol Linker: A three-carbon spacer arm separates the terminal amino group from the oligonucleotide backbone, which helps to minimize steric hindrance during subsequent conjugation reactions.[2]
-
A Monomethoxytrityl (MMT) Protecting Group: This acid-labile group shields the primary amine during the synthesis cycles, preventing unwanted side reactions.[][9] The MMT group's lipophilicity also aids in the purification of the final product.[]
The selection of the MMT protecting group is strategic. It is stable under the basic conditions used for the removal of other protecting groups on the nucleobases but can be selectively removed under mild acidic conditions, allowing for orthogonal deprotection strategies.[][10]
Automated Synthesis Workflow: A Step-by-Step Guide
The incorporation of MMT-aminopropanol phosphoramidite occurs at the final coupling step in a 3' to 5' synthesis direction. The standard four-step cycle of deblocking, coupling, capping, and oxidation is employed.
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Protocol 1: Incorporation of MMT-Aminopropanol Phosphoramidite
This protocol assumes a standard automated DNA/RNA synthesizer and the use of controlled pore glass (CPG) as the solid support.[11][12]
1. Reagent Preparation:
- Dissolve the MMT-aminopropanol phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
- Ensure all other synthesis reagents (activator, capping reagents, oxidizing agent, and deblocking solution) are fresh and properly installed on the synthesizer.
2. Synthesizer Programming:
- Program the desired oligonucleotide sequence into the synthesizer.
- At the final coupling step, program the synthesizer to add the MMT-aminopropanol phosphoramidite instead of a standard nucleoside phosphoramidite.
- Expert Insight: A slightly longer coupling time (e.g., 120-180 seconds) for the MMT-aminopropanol phosphoramidite can be beneficial to ensure high coupling efficiency, especially for sterically hindered modifiers.[13]
3. Synthesis Execution:
- Initiate the synthesis run. The synthesizer will automatically perform the iterative cycles of deblocking, coupling, capping, and oxidation to assemble the full-length oligonucleotide.
4. Post-Synthesis Processing:
- Upon completion of the synthesis, the column containing the solid support with the attached, fully protected oligonucleotide is ready for cleavage and deprotection.
Cleavage and Deprotection: Releasing the Modified Oligonucleotide
The cleavage and deprotection process is a critical phase that requires careful consideration to ensure the integrity of the 3'-amino modification and the oligonucleotide itself. This is a two-stage process involving the removal of the base and phosphate protecting groups, followed by the selective removal of the MMT group from the 3'-amino linker.
Protocol 2: Cleavage and Base Deprotection
1. Cleavage from Solid Support:
- Place the synthesis column in a suitable apparatus that allows for the collection of the cleaved product.
- Treat the CPG support with a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) to cleave the oligonucleotide from the support.[14][15]
- Causality: The choice of cleavage reagent and conditions depends on the protecting groups used for the nucleobases. For standard protecting groups, heating at 55-65°C is common.[16] For more sensitive modifications, milder conditions or alternative deprotection schemes may be necessary.[15][17]
2. Base and Phosphate Deprotection:
- Incubate the oligonucleotide solution at the recommended temperature and duration to remove the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
- Trustworthiness: Incomplete deprotection can lead to a heterogeneous product mixture. It is crucial to follow the recommended deprotection times and temperatures for the specific protecting groups used.[14]
| Deprotection Reagent | Temperature | Duration | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 8-17 hours | Standard conditions for most oligonucleotides. |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10-15 minutes | "UltraFAST" deprotection; requires acetyl-dC.[14][15] |
| Potassium Carbonate in Methanol | Room Temp | 2-4 hours | "UltraMILD" conditions for sensitive modifications.[14] |
3. Evaporation:
- After deprotection, evaporate the ammonia or AMA solution to dryness using a vacuum concentrator.
Protocol 3: MMT Group Removal
The MMT group is typically removed after purification of the "MMT-on" oligonucleotide. This strategy leverages the hydrophobicity of the MMT group for efficient separation of the full-length product from shorter, "trityl-off" failure sequences during reverse-phase purification.[][18]
1. MMT-On Purification (Recommended):
- Resuspend the crude, deprotected oligonucleotide in a suitable buffer for reverse-phase HPLC or cartridge purification.
- Purify the "MMT-on" oligonucleotide. The MMT group will cause the full-length product to be retained longer on the reverse-phase column.
- Collect the "MMT-on" fraction.
2. MMT Deprotection:
- To the purified "MMT-on" oligonucleotide, add an 80% aqueous acetic acid solution.[18]
- Incubate at room temperature for 15-30 minutes.
- Mechanism: The acidic conditions protonate the ether oxygen of the MMT group, leading to its cleavage and the release of the free primary amine.
- Neutralize the solution with a suitable base (e.g., triethylamine) and desalt the final product using size-exclusion chromatography or ethanol precipitation.
Purification and Quality Control: Ensuring a High-Quality Product
Purification is a critical step to isolate the desired 3'-amino-modified oligonucleotide from any truncated sequences or byproducts of the synthesis and deprotection steps.[19][20]
Caption: Recommended workflow for the purification of 3'-amino-modified oligonucleotides.
Recommended Purification Methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for high-purity applications, offering excellent resolution.[20]
-
Reverse-Phase Cartridge Purification: A faster, more convenient option for routine applications that provides good purity.[18]
Quality Control:
The final product should be analyzed to confirm its identity and purity.
-
Mass Spectrometry (MALDI-TOF or ESI): To verify the correct molecular weight of the 3'-amino-modified oligonucleotide.
-
Analytical RP-HPLC or Capillary Electrophoresis (CE): To assess the purity of the final product.
Applications of 3'-Amino-Modified Oligonucleotides
The presence of a primary amine at the 3'-terminus opens up a vast array of possibilities for post-synthetic modification and conjugation.[5]
-
Fluorescent Labeling: Attachment of fluorescent dyes for use as probes in quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarrays.
-
Biotinylation: Conjugation with biotin for use in affinity purification and detection systems involving streptavidin.
-
Immobilization: Covalent attachment to solid surfaces, such as microarrays or beads, for diagnostic and research applications.
-
Drug Conjugation: Linking of therapeutic agents for targeted delivery.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency of MMT-Aminopropanol Phosphoramidite | - Inactive phosphoramidite- Inefficient activation | - Use fresh, high-quality phosphoramidite and anhydrous acetonitrile.- Increase the coupling time. |
| Incomplete MMT Removal | - Insufficient acid treatment time or concentration | - Increase the incubation time with 80% acetic acid to 30 minutes.- Ensure the acetic acid solution is at the correct concentration. |
| Presence of (n-1) Deletion Products | - Inefficient coupling during synthesis | - Optimize coupling times for all phosphoramidites.- Ensure all synthesis reagents are fresh. |
| Degradation of Oligonucleotide | - Harsh deprotection conditions | - For sensitive oligonucleotides, consider milder deprotection strategies (e.g., potassium carbonate in methanol).[14] |
Conclusion
MMT-aminopropanol phosphoramidite is a powerful tool for the synthesis of 3'-amino-modified oligonucleotides. By understanding the chemistry behind its incorporation and following well-defined protocols for synthesis, deprotection, and purification, researchers can reliably produce high-quality modified oligonucleotides for a wide range of applications. The ability to introduce a reactive primary amine at a specific location within a synthetic nucleic acid is a cornerstone of modern molecular biology and biotechnology, enabling the creation of sophisticated tools for research, diagnostics, and therapeutics.
References
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Tanaka, T., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8501. [Link]
-
Glen Research. (n.d.). 5'-MMT-AMINO-MODIFIERS. Retrieved from [Link]
-
ATDBio. (n.d.). Synthesis and applications of chemically modified oligonucleotides. Retrieved from [Link]
-
ChemRxiv. (2023). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides. [Link]
-
Bio-Synthesis, Inc. (n.d.). Amino Oligo Modification. Retrieved from [Link]
-
Le, T. N., et al. (2021). A Robust Strategy for Introducing Amino‐Modifiers in Nucleic Acids: Enabling Novel Amino Tandem Oligonucleotide Synthesis in DNA and RNA. Chemistry – A European Journal, 27(52), 13176-13181. [Link]
-
Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]
-
Glen Research. (n.d.). Glen Report 26.26 - Technical Brief - Which 3'-Amino-Modifier?. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of oligonucleotides modified with 3′-amino linkers and base-labile nucleosides. [Link]
-
Tanaka, T., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3'-End. Molecules, 27(23), 8501. [Link]
-
Glen Research. (n.d.). Glen Report 19.14: Microarrays, Nanotechnology and Beyond. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 . Impact of phosphoramidite equivalents on coupling efficiency. [Link]
-
PubMed. (2025, June 15). Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. [Link]
-
RSC Publishing. (2023, March 5). Oligonucleotide synthesis under mild deprotection conditions. [Link]
-
National Institutes of Health. (n.d.). Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids. [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
-
Milestone srl. (n.d.). waveprep | oligonucleotides c&d. Retrieved from [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 14.12: A New Simplified 3'-Amino-Modifier CPG. Retrieved from [Link]
-
ChemistryViews. (2021, May 23). On-Demand Flow Synthesis of Precursors for Synthetic DNA. [Link]
-
Bioneer. (n.d.). CPGs for oligo synthesis. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). MMT-Hexylaminolinker Phosphoramidite. Retrieved from [Link]
-
Glen Research. (n.d.). MODIFIED RNA PHOSPHORAMIDITES USEFUL IN SIRNA RESEARCH AND BIOLOGICALLY SIGNIFICANT 1-METHYL-ADENOSINE. Retrieved from [Link]
-
ChemGenes. (n.d.). MMT-Amino C-12 CED phosphoramidite. Retrieved from [Link]
Sources
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Amino C3-3' Oligo Modifications from Gene Link [genelink.com]
- 3. Amino Oligo Modification - Bio-Synthesis, Inc. [biosyn.com]
- 4. atdbio.com [atdbio.com]
- 5. A Robust Strategy for Introducing Amino‐Modifiers in Nucleic Acids: Enabling Novel Amino Tandem Oligonucleotide Synthesis in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5'-MMT-Amino Modifier C12 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. biotage.com [biotage.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. glenresearch.com [glenresearch.com]
- 19. eu.idtdna.com [eu.idtdna.com]
- 20. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the Selective Deprotection of the Monomethoxytrityl (MMT) Group
Introduction: The Strategic Role of the MMT Group in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the assembly of complex biomolecules such as peptides and oligonucleotides, the strategic use of protecting groups is paramount.[1] The monomethoxytrityl (MMT) group, a prominent member of the trityl ether family of protecting groups, serves as a cornerstone for the temporary masking of hydroxyl and amino functionalities.[2] Its defining characteristic, and the focus of this guide, is its pronounced acid lability, which permits its selective removal under exceptionally mild acidic conditions. This attribute allows for the deprotection of a specific site within a molecule while leaving other, more robust acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), intact.[3][4] This principle of "orthogonality" is fundamental to achieving high yields and purity in the synthesis of intricate molecular architectures.[5][6]
This technical guide provides a comprehensive overview of the principles and practices governing the selective deprotection of the MMT group. We will delve into the mechanistic underpinnings of its acid-catalyzed cleavage, present a comparative analysis of its stability relative to other common protecting groups, and offer detailed, field-proven protocols for its efficient and selective removal.
Mechanistic Insights: The Basis of MMT's Acid Lability
The selective removal of the MMT group is rooted in the stability of the carbocation intermediate formed during its acid-catalyzed cleavage.[7] The presence of a methoxy group in the para position of one of the phenyl rings plays a crucial role in stabilizing the resulting MMT cation through resonance. This electron-donating effect significantly lowers the activation energy for the cleavage of the C-O bond compared to the parent trityl (Trt) group or even the closely related methyltrityl (Mtt) group.[8]
The deprotection mechanism is initiated by the protonation of the ether oxygen by a mild acid. This is followed by the heterolytic cleavage of the carbon-oxygen bond, leading to the formation of the resonance-stabilized MMT carbocation and the release of the free hydroxyl or amino group. The distinct yellow-orange color of the MMT cation can often be used as a visual indicator of the deprotection reaction's progress.[3]
To prevent the potential for re-protection of the newly liberated functional group by the MMT cation, a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) is typically included in the deprotection cocktail.[9] These scavengers act as carbocation traps, irreversibly reacting with the MMT cation to form a stable, non-reactive species.
Figure 1: Mechanism of MMT Deprotection.
Orthogonality and Selectivity: A Comparative Overview
The strategic advantage of the MMT group lies in its position on the acid lability spectrum. It is significantly more acid-labile than other commonly used protecting groups, allowing for a high degree of selectivity in complex synthetic schemes. The following diagram illustrates the orthogonality of the MMT group with respect to other protecting groups.
Figure 2: Orthogonality of the MMT Group.
Protocols for Selective MMT Deprotection
The choice of deprotection conditions for the MMT group is dictated by the other protecting groups present in the molecule and the nature of the substrate (e.g., solution-phase vs. solid-phase synthesis). Below are several validated protocols for the selective removal of the MMT group.
Protocol 1: Mild Deprotection with Dichloroacetic Acid (DCA) in Dichloromethane (DCM)
This protocol is suitable for substrates where other acid-labile groups, such as Boc, are present and need to be preserved.
-
Preparation: Dissolve the MMT-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 10-20 mg/mL.
-
Reagent Addition: Add a solution of 1-3% (v/v) dichloroacetic acid in DCM to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 15-60 minutes at room temperature.
-
Work-up: Upon completion, quench the reaction by adding a weak base, such as pyridine or triethylamine. Dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: On-Resin Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is widely used for the selective deprotection of MMT-protected amino acid side chains (e.g., Lys, Cys) during Fmoc-based SPPS.[3][10]
-
Resin Swelling: Swell the MMT-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution of 1-2% (v/v) trifluoroacetic acid (TFA) and 1-5% (v/v) triisopropylsilane (TIS) in DCM.[3]
-
Deprotection: Drain the DCM from the swollen resin and add the deprotection cocktail (approximately 10 mL per gram of resin). Gently agitate the resin for 2-5 minutes. Repeat this treatment 3-5 times, or until the characteristic yellow-orange color of the MMT cation is no longer observed in the filtrate.
-
Washing: After the final deprotection step, thoroughly wash the resin with DCM (3-5 times) to remove the cleaved MMT group and residual reagents.
-
Neutralization and Further Synthesis: Wash the resin with a 10% solution of diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) to neutralize any residual acid, followed by several washes with DMF to prepare for the next coupling step.
Protocol 3: Very Mild Deprotection with Acetic Acid/Trifluoroethanol (TFE)/DCM
This set of conditions is among the mildest reported for MMT removal and is ideal for highly sensitive substrates.[4]
-
Reagent Preparation: Prepare a solution of acetic acid/TFE/DCM in a 1:2:7 ratio.
-
Deprotection: Add the deprotection solution to the MMT-protected substrate (either in solution or on-resin).
-
Reaction: Allow the reaction to proceed for 30-60 minutes at room temperature, monitoring by TLC or HPLC.
-
Work-up/Washing: For solution-phase reactions, follow the work-up procedure described in Protocol 1. For on-resin deprotection, wash the resin extensively with DCM and DMF as described in Protocol 2.
Data Summary: Conditions for Selective MMT Deprotection
The following table summarizes various conditions for the selective removal of the MMT group and their compatibility with other common protecting groups.
| Reagent(s) | Concentration | Solvent(s) | Temperature | Typical Reaction Time | Compatible Protecting Groups | Incompatible Protecting Groups |
| Dichloroacetic Acid (DCA) | 1-3% | DCM | Room Temp. | 15-60 min | Boc, tBu, Fmoc, Esters, Silyl Ethers | Highly Acid-Labile Groups |
| Trifluoroacetic Acid (TFA) | 1-2% | DCM | Room Temp. | 5-15 min | Fmoc, Esters, Silyl Ethers | Boc, tBu, Trt |
| Acetic Acid/TFE/DCM | 1:2:7 (v/v/v) | N/A | Room Temp. | 30-60 min | Boc, tBu, Fmoc, Esters, Silyl Ethers | Very Acid-Labile Groups |
| Trichloroacetic Acid (TCA) | 5% | DCM | Room Temp. | 5-10 min | Fmoc, Esters, Silyl Ethers | Boc, tBu, Trt |
| Hydroxybenzotriazole (HOBt) | 0.6 M | DCM/TFE (1:1) | Room Temp. | 60 min | Boc, tBu, Fmoc, Esters, Silyl Ethers | Very Acid-Labile Groups |
Conclusion
The monomethoxytrityl group is a versatile and highly valuable tool in the synthetic chemist's arsenal. Its exceptional acid lability allows for a level of selective deprotection that is crucial for the successful synthesis of complex molecules. A thorough understanding of the mechanistic principles governing its cleavage, coupled with the application of the carefully optimized protocols presented in this guide, will enable researchers to confidently and effectively utilize the MMT group in their synthetic endeavors. By carefully selecting the appropriate deprotection conditions, scientists can achieve the desired chemical transformations with high fidelity, paving the way for advancements in drug discovery and materials science.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Retrieved from [Link]
-
Stathopoulos, P., Papas, S., Sakka, M., Tzakos, A. G., & Tsikaris, V. (2014). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Amino Acids, 46(5), 1367–1376. [Link]
-
ResearchGate. (n.d.). A New Deprotection Procedure of MTM Ether. Retrieved from [Link]
-
ResearchGate. (n.d.). The deprotection of Lys(Mtt) revisited. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]
-
Total Synthesis. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Götte, M., & Diederichsen, U. (2009). Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras. Beilstein Journal of Organic Chemistry, 5, 23. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Glen Research. (n.d.). 5'-MMT-AMINO-MODIFIERS. Retrieved from [Link]
-
ResearchGate. (n.d.). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 36-15: Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier?. Retrieved from [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
Bofill, J. M., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. International Journal of Molecular Sciences, 14(5), 9462–9478. [Link]
-
Organic Chemistry. (2020, July 22). Adding TMS Protecting Group Mechanism [Video]. YouTube. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
Application of MMT-Amino-Modifiers for Introducing Linkers in Nucleic Acids: A Detailed Guide for Researchers
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The site-specific introduction of linkers into nucleic acids is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Monomethoxytrityl (MMT)-protected amino-modifiers for the strategic incorporation of functional linkers into synthetic oligonucleotides. We will delve into the underlying chemistry, provide detailed, field-proven protocols for deprotection and conjugation, and offer expert insights to ensure successful and reproducible outcomes.
Introduction: The Strategic Advantage of MMT-Amino-Modifiers
The ability to conjugate molecules such as fluorescent dyes, biotin, peptides, or therapeutic payloads to oligonucleotides has unlocked a vast array of applications, from diagnostic probes to targeted drug delivery.[1][2] A primary amino group is a versatile chemical handle for these conjugations, often reacting with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[1]
MMT-amino-modifiers are phosphoramidite reagents used during automated solid-phase oligonucleotide synthesis to introduce a primary amine at the 5'-terminus, 3'-terminus, or even internally within the sequence.[3][4] The MMT group serves as a temporary protecting group for the highly reactive primary amine.
Why MMT? The Causality Behind the Choice:
The Monomethoxytrityl (MMT) group is favored for several key reasons:
-
Acid Labile, Base Stable: The MMT group is stable under the basic conditions required for oligonucleotide cleavage from the solid support and deprotection of the nucleobases.[][6] However, it is readily cleaved under mild acidic conditions, allowing for selective deprotection of the amine without compromising the integrity of the oligonucleotide.[][6]
-
Lipophilic Handle for Purification: The hydrophobicity of the MMT group provides a significant advantage in the purification of the full-length, modified oligonucleotide from shorter, failed sequences using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][][7] This "trityl-on" purification strategy is a robust method for obtaining high-purity starting material for subsequent conjugation reactions.[8]
-
Controlled Deprotection: The MMT group can be removed either while the oligonucleotide is still on the solid support for on-column conjugations or, more commonly, after purification in solution.[3][7] This provides flexibility in the experimental workflow.
The Workflow: From Synthesis to Conjugation
The overall process of introducing a linker via an MMT-amino-modifier can be visualized as a multi-step workflow. This begins with the synthesis of the MMT-amino-modified oligonucleotide and culminates in the final, purified conjugate.
Figure 1: A generalized workflow for the introduction of linkers to nucleic acids using MMT-amino-modifiers.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with explanations for each critical step to ensure a thorough understanding of the process.
Protocol 1: MMT-Deprotection of Purified Oligonucleotide
This protocol describes the removal of the MMT protecting group from a "trityl-on" purified oligonucleotide in solution.
Materials:
-
MMT-amino-modified oligonucleotide, purified by RP-HPLC
-
80% Acetic Acid (v/v) in molecular biology grade water
-
Ethyl Acetate
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Dissolution: Resuspend the lyophilized MMT-amino-modified oligonucleotide in molecular biology grade water to a convenient concentration (e.g., 1-5 mM).
-
Acidification: To the oligonucleotide solution, add an equal volume of 80% acetic acid. The final concentration of acetic acid will be 40%. For a more gentle deprotection, a final concentration of 20% acetic acid can be used.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.[3][8] The solution may become hazy due to the precipitation of the MMT alcohol.[8]
-
Extraction: Add an equal volume of ethyl acetate to the reaction mixture. Vortex thoroughly and centrifuge to separate the phases. The MMT alcohol, being lipophilic, will partition into the upper ethyl acetate layer.[8]
-
Separation: Carefully remove and discard the upper ethyl acetate layer.
-
Repeat Extraction: Repeat the extraction with ethyl acetate two more times to ensure complete removal of the MMT alcohol.[8]
-
Drying: Lyophilize the aqueous layer containing the deprotected amino-modified oligonucleotide to dryness. The oligonucleotide is now ready for linker conjugation.
Expert Insight: The MMT cation released upon acid treatment is yellow, but unlike the DMT cation, its absorbance is not a reliable method for quantifying synthesis coupling efficiency.[3]
Protocol 2: NHS-Ester Linker Conjugation to Amino-Modified Oligonucleotide
This protocol details the conjugation of an NHS-ester activated linker to the deprotected primary amine of the oligonucleotide.
Materials:
-
Deprotected amino-modified oligonucleotide
-
NHS-ester activated linker (e.g., Biotin-NHS, Fluorescent Dye-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-9.0[9][10]
-
Size-exclusion desalting columns or appropriate HPLC purification system
Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized, deprotected amino-modified oligonucleotide in the 0.1 M sodium bicarbonate or borate buffer.[9] The concentration should typically be in the range of 0.3 to 0.8 mM.
-
NHS-Ester Preparation: Immediately before use, dissolve the NHS-ester linker in a small volume of anhydrous DMF or DMSO.[9][10] It is crucial to use anhydrous solvent as NHS-esters are susceptible to hydrolysis.[9]
-
Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved NHS-ester linker to the oligonucleotide solution.[9] Gently vortex the mixture.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.[9] For light-sensitive linkers (e.g., fluorescent dyes), protect the reaction vessel from light by wrapping it in aluminum foil.
-
Purification: Separate the oligonucleotide-linker conjugate from unreacted linker and salts using a size-exclusion desalting column or by RP-HPLC.[9][11]
Expert Insight: The reaction is pH-dependent. At a pH below 7, the primary amine is protonated and less nucleophilic, leading to poor reaction efficiency.[10][12] Conversely, at a pH above 9, the hydrolysis of the NHS-ester becomes a significant competing reaction.[10][12] Therefore, maintaining the pH between 8.3 and 9.0 is critical for optimal results.[9][10]
Chemical Mechanism of Deprotection and Conjugation
The chemical transformations underlying this process are fundamental to its success. The following diagram illustrates the key reactions.
Figure 2: Chemical mechanism of MMT deprotection and subsequent NHS-ester conjugation.
Quantitative Data and Best Practices
For reproducible results, careful attention to quantitative parameters is essential.
| Parameter | Recommended Range | Rationale |
| MMT Deprotection | ||
| Acetic Acid Concentration | 20-80% (v/v) | Balances efficient deprotection with minimizing risk of depurination.[3][8] |
| Incubation Time | 1-2 hours | Sufficient time for complete MMT removal at room temperature.[3][8] |
| NHS-Ester Conjugation | ||
| pH | 8.3 - 9.0 | Optimal for primary amine nucleophilicity while minimizing NHS-ester hydrolysis.[9][10][12] |
| Molar Excess of NHS-Ester | 5-10 fold | Drives the reaction to completion and compensates for any hydrolysis.[9] |
| Reaction Time | 1-2 hours | Typically sufficient for quantitative labeling.[9] |
Best Practices and Troubleshooting:
-
Purity of Starting Material: Always start with high-purity, "trityl-on" purified MMT-amino-modified oligonucleotides. Impurities can interfere with subsequent reactions.
-
Anhydrous Solvents: For dissolving NHS-esters, ensure that DMF or DMSO is truly anhydrous to prevent premature hydrolysis.
-
Fresh Buffers: Prepare conjugation buffers fresh to ensure the correct pH.
-
Avoid Amine-Containing Buffers: Do not use buffers containing primary amines, such as Tris, for the conjugation reaction as they will compete with the amino-modified oligonucleotide.[11]
-
Low Conjugation Efficiency: If you observe low conjugation efficiency, consider increasing the molar excess of the NHS-ester or increasing the concentration of the reactants.[9]
Applications in Research and Drug Development
The ability to introduce a wide variety of linkers opens up numerous applications:
-
Fluorescent Labeling: For use as probes in techniques like qPCR, FISH, and microarrays.[1]
-
Biotinylation: For immobilization on streptavidin-coated surfaces for use in biosensors, affinity purification, and diagnostic assays.[1][13]
-
Peptide and Protein Conjugation: For targeted delivery of therapeutic oligonucleotides or for use in proteomics studies.[1]
-
Attachment to Solid Supports: For the creation of DNA microarrays.[1]
-
Introduction of Reporter Groups: Such as quenchers or other small molecules.[10]
Conclusion
MMT-amino-modifiers provide a robust and versatile platform for the introduction of linkers into synthetic oligonucleotides. The stability of the MMT group under standard synthesis and deprotection conditions, combined with its utility as a purification handle and its straightforward removal, makes it an invaluable tool for researchers. By following the detailed protocols and best practices outlined in this guide, scientists and drug development professionals can confidently and successfully generate high-quality, linker-modified nucleic acids for a wide range of innovative applications.
References
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]
-
Glen Research. (n.d.). Chemical Modification of the 5'-Terminus of Oligonucleotides. Glen Report 1-21. Retrieved from [Link]
-
Varghese, R., et al. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega, 5(51), 33067–33077. [Link]
-
Bio-Synthesis Inc. (2014, May 30). Amino Linker Oligonucleotide Modification. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief: Which 5'-Amino-Modifier?. Glen Report 24.29. Retrieved from [Link]
-
Synoligo. (2025, September 18). Choosing Linkers for Antibody-Oligonucleotide Conjugates (AOCs) versus for Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
Glen Research. (n.d.). 5'-MMT-AMINO-MODIFIERS. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. glenresearch.com [glenresearch.com]
- 4. Amino Linker Oligonucleotide Modification [biosyn.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 12. interchim.fr [interchim.fr]
- 13. idtdna.com [idtdna.com]
MMT-on reverse-phase HPLC purification of synthetic oligonucleotides
Application Note & Protocol
High-Fidelity Purification of Synthetic Oligonucleotides Using Monomethoxytrityl (MMT)-On Reverse-Phase HPLC
Abstract
The purity of synthetic oligonucleotides is paramount for their successful application in therapeutics, diagnostics, and molecular biology research. The presence of failure sequences (n-1, n-2, etc.) and other synthesis-related impurities can lead to failed experiments, inaccurate data, and potential safety concerns in clinical applications.[1] This document provides a comprehensive guide to the Monomethoxytrityl (MMT)-On reverse-phase high-performance liquid chromatography (RP-HPLC) purification strategy, a robust method for achieving high-purity oligonucleotides. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer expert insights into optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or refine their oligonucleotide purification workflows.
The Principle: Leveraging Hydrophobicity for Precision Separation
Solid-phase oligonucleotide synthesis is a stepwise process that, despite high coupling efficiencies, inevitably produces a crude mixture containing the desired full-length sequence (n) and truncated failure sequences (n-x). The MMT-On purification strategy leverages a key chemical feature to effectively separate the product from these impurities: the lipophilic 5'-Monomethoxytrityl (MMT) protecting group.[][3]
The Causality Behind the Separation:
-
Synthesis Strategy: During synthesis, a 5'-hydroxyl protecting group is required for the sequential addition of nucleotide monomers.[4] For this strategy, an acid-labile MMT group is used on the final monomer (or on a 5'-amino-modifier). Critically, the synthesis is run in "MMT-On" mode, meaning this final protecting group is not removed after the last coupling cycle.
-
Hydrophobic Handle: The MMT group is a bulky, non-polar moiety that dramatically increases the overall hydrophobicity of the oligonucleotide to which it is attached.[3][5]
-
Reverse-Phase Chromatography: In RP-HPLC, the stationary phase is hydrophobic (e.g., C18 silica), and the mobile phase is polar. Molecules are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and are retained longer.[6][7][8]
-
Selective Retention: When the crude oligonucleotide mixture is loaded onto an RP-HPLC column, the full-length, MMT-bearing oligonucleotides adsorb strongly to the resin.[6] In contrast, the shorter, "MMT-Off" failure sequences (which were capped during synthesis and lack the 5'-MMT group) are significantly less hydrophobic and are washed away early in the gradient.[6][8] This difference in retention is the basis for the highly effective separation.[]
This entire workflow ensures that only the full-length product is isolated before proceeding to the final deprotection step.
Materials and Equipment
Reagents & Consumables
-
Crude MMT-On Oligonucleotide (lyophilized or in deprotection solution)
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Water
-
Triethylamine (TEA)
-
Glacial Acetic Acid
-
Hexafluoroisopropanol (HFIP) - Optional, for MS compatibility and improved resolution[10][11]
-
0.22 µm filters for mobile phase preparation
-
Appropriate RP-HPLC Column (e.g., C18, C8) with a pore size suitable for oligonucleotides (e.g., ≥300 Å)[12]
-
Low-binding collection tubes
Equipment
-
Preparative or Semi-Preparative HPLC system with a gradient pump, UV detector (monitoring at ~260 nm), and fraction collector.
-
pH meter
-
Vortex mixer
-
Lyophilizer or vacuum concentrator
Detailed Protocols
Protocol 1: Mobile Phase Preparation
The mobile phase is critical for achieving successful separation. Ion-Pairing (IP) RP-HPLC is the standard, where a cationic ion-pairing agent (like Triethylammonium, TEA⁺) is added to the mobile phase.[10][12] This agent forms a neutral, hydrophobic complex with the negatively charged phosphate backbone of the oligonucleotide, enhancing its retention on the reverse-phase column.[12]
| Buffer Component | Buffer A (Aqueous) | Buffer B (Organic) | Rationale & Expert Insights |
| Ion-Pairing Agent | 100 mM Triethylammonium Acetate (TEAA), pH 7.0 | 100 mM Triethylammonium Acetate (TEAA), pH 7.0 | TEAA is a volatile buffer, facilitating sample recovery post-purification.[7][14] Consistent concentration in both buffers prevents baseline shifts. |
| Organic Modifier | N/A | 100% Acetonitrile (ACN) | ACN is the most common organic solvent for eluting oligonucleotides from the C18 column.[12] |
| Final Composition | 100 mM TEAA in HPLC Water | 100 mM TEAA in HPLC ACN | Preparation of 1M TEAA Stock: Slowly add 138.6 mL of TEA to ~800 mL of HPLC water. Carefully adjust the pH to 7.0 with glacial acetic acid (~56 mL). Make up the final volume to 1 L. Filter through a 0.22 µm membrane. |
To prepare Buffer A, dilute the 1M TEAA stock 1:10 with HPLC water. For Buffer B, dilute the 1M TEAA stock 1:10 with HPLC ACN.
Protocol 2: HPLC Purification
Step 1: Sample Preparation
-
If the crude oligonucleotide is lyophilized, dissolve it in Mobile Phase A or HPLC-grade water to a concentration of ~10-20 OD/mL.
-
If the sample is in an ammonia-based deprotection solution, it can often be diluted with water or Mobile Phase A and injected directly. Expert Tip: Evaporation of ammonia should be done at room temperature, as heat can cause premature loss of the MMT group.[7]
Step 2: Column Equilibration & System Setup
-
Install the appropriate preparative or semi-preparative C18 column.
-
Set the column oven temperature to 50-60°C. Causality: Elevated temperatures are crucial for disrupting secondary structures (e.g., hairpins) that can cause peak broadening or splitting, leading to sharper peaks and improved resolution.[1][8][13]
-
Set the UV detector to monitor at 260 nm.
-
Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
Step 3: Gradient Elution
-
Inject the prepared sample onto the equilibrated column.
-
Run a linear gradient to elute the oligonucleotide. The optimal gradient depends on the length and sequence of the oligo but a general starting point is provided below.
-
Expert Tip: Shallow gradients (<1% change in Buffer B per minute) are often required to achieve the best resolution between the full-length product and any closely eluting impurities (e.g., n-1 sequences that may have lost their capping group).[1]
-
| Time (min) | % Buffer A | % Buffer B | Event |
| 0.0 | 95 | 5 | Injection & Isocratic Hold |
| 2.0 | 95 | 5 | Start Gradient |
| 22.0 | 65 | 35 | Elution of MMT-On Product |
| 25.0 | 0 | 100 | Column Wash |
| 30.0 | 0 | 100 | End Wash |
| 30.1 | 95 | 5 | Re-equilibration |
| 35.0 | 95 | 5 | Ready for next injection |
Step 4: Fraction Collection
-
The first peaks to elute will be small molecule impurities and failure sequences lacking the MMT group.
-
The large, well-retained peak is the MMT-On product.[7][8] Begin collecting this peak as the UV signal rises and stop collecting as it returns to baseline.
Protocol 3: Post-Purification Processing
Step 1: Off-Column Detritylation (MMT Cleavage) The collected fraction contains the purified oligonucleotide with the MMT group still attached. This must be removed to generate a free 5'-hydroxyl group for biological applications.[4]
-
Pool and lyophilize the collected HPLC fraction(s) to remove the acetonitrile and TEAA buffer.
-
Redissolve the dried sample in 1-2 mL of 80% aqueous acetic acid.[15][16]
-
Incubate at room temperature for 20-30 minutes.[16] Trustworthiness Check: The solution will likely become hazy or cloudy as the cleaved, insoluble MMT-alcohol precipitates.[5]
-
Quench the reaction by adding a neutral buffer or by proceeding directly to desalting/precipitation.
Step 2: Desalting The final step is to remove the detritylation reagents and any remaining salts.
-
Ethanol Precipitation (Recommended):
-
Add 0.1 volumes of 3 M sodium acetate to the detritylation solution.
-
Add 3 volumes of cold 95% ethanol. Vortex thoroughly.
-
Incubate at -20°C for at least 1 hour (or overnight).
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air dry or vacuum dry the final pellet.
-
-
Size Exclusion Chromatography (SEC): Alternatively, use a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.
The final product is a highly pure, detritylated oligonucleotide ready for quantification and use.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening/Tailing) | 1. Oligonucleotide secondary structure.[1] 2. Column overload. 3. Mismatch between sample solvent and mobile phase.[1] | 1. Increase column temperature to 60-70°C. 2. Reduce sample loading amount. 3. Dissolve sample in the initial mobile phase. |
| Poor Separation of Product and Impurities | 1. Gradient is too steep. 2. Inappropriate mobile phase or ion-pairing agent. | 1. Decrease the gradient slope (e.g., 0.5% B/min).[1] 2. Ensure correct concentration and pH of the TEAA buffer. Consider other ion-pair agents like hexylammonium acetate (HAA) for difficult separations.[1] |
| Loss of MMT Group Before/During HPLC | 1. Accidental exposure to acid (e.g., from residual deprotection chemicals). 2. Excessive heat during drying of the crude sample. | 1. Add a non-volatile base like TRIS to the crude solution before drying.[5][15] 2. Dry crude samples at room temperature.[7] |
| Incomplete Detritylation | 1. Insufficient reaction time or low temperature. 2. Degraded acetic acid solution. | 1. Increase incubation time to 45-60 minutes. Ensure reaction is at room temperature.[4] 2. Prepare fresh 80% acetic acid solution.[4] |
References
- Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing.
- Mobile Phase Optimiz
- Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chrom
- Application Notes and Protocols for Detritylation of DMT-on Oligonucleotides. Benchchem.
- Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier?. Glen Research.
- What are Linker Phosphoramidites and Their Applic
- Amino-5'-deoxyuridine phosphoramidite for oligonucleotide synthesis. Benchchem.
- Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns.
- Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purific
- Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. PMC.
- Ion-Pair RP Chrom
- Manual Detritylation of Oligonucleotides after Deprotection.
- Purification of Oligonucleotides with Polymeric Reverse Phase HPLC Resins. DuPont.
- Introduction to the Synthesis and Purification of Oligonucleotides. University of Michigan Library.
- Guide to cartridge purification of oligonucleotides with DuPont™ AmberChrom™ Resins. DuPont.
- Analysis and Purification of Synthetic Nucleic Acids Using HPLC. Deep Blue Repositories.
- User Guide to Glen-Pak™ Purific
- Oligonucleotide Purific
- 5'-MMT-AMINO-MODIFIERS. Glen Research.
- When is my Oligonucleotide Pure Enough?. TriLink BioTechnologies.
- Purification and characterisation of oligonucleotides.
- Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chrom
- HPLC Purification of Long Synthetic Oligonucleotides.
- HPLC Purification of Long Synthetic Oligonucleotides.
- Common methods of oligonucleotide extraction and purific
Sources
- 1. sepscience.com [sepscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. dupont.com [dupont.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. atdbio.com [atdbio.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. lcms.cz [lcms.cz]
- 12. Ion-Pair RP Chromatography for Oligos [knauer.net]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. glenresearch.com [glenresearch.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Application of MMT Protection in Advanced Peptide Synthesis
I. Introduction: Navigating Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)
In the intricate landscape of Solid-Phase Peptide Synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high-purity, complex peptide targets.[1] Among the arsenal of protective chemistries, the Monomethoxytrityl (MMT) group stands out as a uniquely versatile tool, particularly within the widely adopted Fmoc/tBu orthogonal strategy. The MMT group, a member of the trityl family of protecting groups, is distinguished by its exceptional acid lability.[2] This characteristic allows for its selective removal under exceedingly mild acidic conditions, leaving more robust acid-labile protecting groups, such as the t-butyl (tBu) and Boc groups, as well as the peptide-resin linkage, completely intact.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the theory and practical application of MMT-protected amino acids in SPPS. We will delve into the mechanistic underpinnings of MMT's utility, provide field-tested protocols for its application and removal, and showcase its power in facilitating complex on-resin modifications, such as regioselective disulfide bond formation.
II. The MMT Advantage: Causality and Strategic Implementation
The primary strategic advantage of the MMT group lies in its "orthogonal" nature relative to standard side-chain protecting groups used in Fmoc SPPS.[3] Orthogonality in this context refers to the ability to deprotect one class of functional groups without affecting others.[4] The MMT group is exquisitely sensitive to dilute concentrations of trifluoroacetic acid (TFA), typically 1-2% in dichloromethane (DCM).[5] In stark contrast, the removal of most other side-chain protecting groups (e.g., Boc, tBu, Trt) and cleavage of the peptide from standard resins like Wang or Rink Amide requires treatment with a much harsher cocktail, often containing 95% TFA.[6]
This significant differential in acid lability is the cornerstone of the MMT group's utility. It enables the researcher to "unmask" a specific amino acid side chain, most commonly cysteine, at a precise point in the synthesis while the peptide remains anchored to the solid support.[1] This opens a gateway to a myriad of on-resin modifications, including:
-
Regioselective Disulfide Bond Formation: Essential for the synthesis of structurally defined cyclic peptides and proteins.[1]
-
Site-Specific Labeling: Attachment of fluorescent probes, biotin tags, or other reporter molecules.
-
Peptide Branching and Dendrimer Construction: Creating complex peptide architectures through side-chain elaboration.
-
Synthesis of Peptide Conjugates: Linking peptides to other molecules such as lipids, carbohydrates, or cytotoxic drugs.
The MMT group is most frequently employed for the protection of the thiol side chain of cysteine (Cys), as in Fmoc-Cys(Mmt)-OH.[1] The high reactivity of the free thiol makes it an ideal candidate for such selective modifications.
III. Mechanistic Insight: The Chemistry of MMT Cleavage
The selective deprotection of the MMT group is an acid-catalyzed process. The reaction proceeds via the protonation of the methoxy group's ether oxygen, which enhances the stability of the resulting carbocation. The trityl C-S or C-O bond is then cleaved, releasing the highly stable 4-methoxytrityl cation. This cation is intensely colored (orange/red), which can serve as a visual indicator of the deprotection reaction's progress.
To prevent the reactive MMT cation from reattaching to the newly liberated thiol or other nucleophilic sites on the peptide (such as the indole ring of tryptophan), a "scavenger" must be included in the deprotection solution.[6] Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly quenches the MMT cation, driving the deprotection reaction to completion.[6]
Caption: Mechanism of MMT deprotection.
IV. Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should note that optimization may be necessary based on the specific peptide sequence and resin characteristics.
Protocol 1: Coupling of Fmoc-Cys(Mmt)-OH to the Resin-Bound Peptide
This protocol assumes a standard Fmoc-SPPS workflow where the N-terminus of the growing peptide chain has been deprotected.
Materials:
-
Fmoc-Cys(Mmt)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling Reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N'-Diisopropylethylamine (DIPEA)
-
Solvents: N,N'-Dimethylformamide (DMF), Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Ensure the previous Fmoc deprotection step is complete by performing a Kaiser test.
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Cys(Mmt)-OH (3-5 equivalents relative to resin loading) and the coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes. Note: Due to the bulky nature of the MMT group, ensuring complete activation is crucial for efficient coupling.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated Fmoc-Cys(Mmt)-OH solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be extended for sterically hindered couplings.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive, a second coupling may be necessary.
Protocol 2: On-Resin Cleavage of the MMT Protecting Group
This protocol details the selective removal of the MMT group from a cysteine residue.
Materials:
-
MMT-protected peptide-resin
-
Deprotection Cocktail: 2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM)
-
Washing Solvents: DCM, DMF
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for at least 20 minutes.
-
MMT Deprotection:
-
Drain the DCM from the resin.
-
Add the deprotection cocktail (2% TFA, 5% TIS in DCM) to the resin. Use a sufficient volume to ensure the resin is fully submerged (approx. 10 mL per gram of resin).
-
Agitate the mixture for 10 minutes at room temperature.[7] The solution will typically turn a distinct orange/red color due to the formation of the MMT cation.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection cocktail three more times (for a total of 4 treatments).[7] This iterative process ensures complete removal of the MMT group.[3]
-
-
Washing:
-
After the final deprotection step, wash the resin thoroughly with DCM (5-7 times) to remove all traces of TFA and scavenged MMT.
-
Wash the resin with DMF (3-5 times) to prepare for the next on-resin reaction.
-
Table 1: MMT Deprotection Conditions
| Parameter | Recommended Condition | Rationale |
| Reagent | 2% TFA / 5% TIS in DCM | Mild acidity for selective MMT cleavage; TIS scavenges the MMT cation.[3][7] |
| Reaction Time | 4 x 10 minutes | Iterative treatments drive the equilibrium towards complete deprotection.[7] |
| Temperature | Room Temperature | Sufficient for rapid cleavage without affecting other protecting groups. |
| Monitoring | Visual (orange/red color) | The MMT cation provides a useful, though qualitative, visual cue. |
Protocol 3: On-Resin Disulfide Bond Formation via NCS Oxidation
This protocol provides a method for forming an intramolecular disulfide bond following MMT deprotection.
Sources
Troubleshooting & Optimization
How to prevent premature MMT deprotection during oligonucleotide synthesis
A Troubleshooter's Guide to Preventing Premature MMT Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in solid-phase oligonucleotide synthesis: the premature removal of the Monomethoxytrityl (MMT) protecting group. As your Senior Application Scientist, I will provide in-depth technical guidance, field-proven insights, and validated protocols to help you navigate this issue and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the MMT group and why is it used in oligonucleotide synthesis?
The Monomethoxytrityl (MMT) group is an acid-labile protecting group commonly used to protect the 5'-hydroxyl or exocyclic amino functions of nucleosides and amino modifiers during solid-phase oligonucleotide synthesis.[1][2] Its primary advantage lies in its greater stability compared to the more common Dimethoxytrityl (DMT) group, making it more robust and less likely to be prematurely removed during the synthesis cycles.[1] This enhanced stability is crucial when incorporating specialized modifiers or when a more lipophilic handle is desired for purification purposes.[1][3]
Q2: What are the most common causes of premature MMT deprotection?
Premature loss of the MMT group is typically caused by unintended exposure to acidic conditions during the synthesis process. The key culprits include:
-
Residual Acid from Depurination Steps: Inefficient neutralization or washing after the removal of the DMT group from the preceding nucleotide can leave residual acid on the solid support, leading to the gradual cleavage of the more acid-stable MMT group.
-
Degradation of Reagents: Over time, some reagents used in oligonucleotide synthesis, such as the activator (e.g., tetrazole), can degrade and become more acidic, contributing to a lower pH environment that can cause MMT loss.
-
Acidic Modifiers or Solvents: The use of certain modified phosphoramidites or solvents with inherent acidity can also lead to the unintended removal of the MMT group.
-
Thermal Instability: Although primarily acid-labile, the MMT group can also be lost due to thermal stress, especially at elevated temperatures during prolonged deprotection steps of other protecting groups.[4][5]
Q3: How can I detect premature MMT deprotection?
The most direct way to detect premature MMT deprotection is through in-process monitoring and final product analysis.
-
Trityl Cation Monitoring: While the yellow color of the MMT cation release can be observed, it is not quantifiable by the internal trityl monitors on most DNA synthesizers, which are calibrated for the orange DMT cation.[1] However, a visual inspection of the waste stream during steps other than the intended MMT deprotection can indicate a problem.
-
High-Performance Liquid Chromatography (HPLC): Analysis of the crude oligonucleotide product by reverse-phase HPLC will show a peak corresponding to the desired MMT-on product and a separate, earlier-eluting peak for the MMT-off species. The presence of a significant MMT-off peak before the intended deprotection step is a clear indicator of premature loss.
-
Mass Spectrometry (MS): Mass spectral analysis of the crude product can definitively identify the presence of both the MMT-on and MMT-off oligonucleotides by their respective molecular weights.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to premature MMT deprotection.
Issue 1: Significant MMT loss is observed in the crude product analysis.
Workflow for Diagnosing Premature MMT Deprotection
Caption: A systematic workflow for troubleshooting premature MMT deprotection.
Possible Cause 1: Reagent Degradation
-
Explanation: Over time, synthesis reagents can degrade, leading to a decrease in pH. The activator solution, in particular, can become more acidic, causing unintended MMT removal.
-
Recommended Solution:
-
Always use fresh, high-quality synthesis reagents.
-
Prepare activator solutions fresh and do not use them beyond the manufacturer's recommended stability period.
-
If unsure about the quality of a reagent, it is best to discard it and use a fresh bottle.
-
Possible Cause 2: Inefficient Washing and Neutralization
-
Explanation: The acidic deblocking solution used to remove the DMT group must be thoroughly washed away before the next phosphoramidite is introduced. Any residual acid will lead to the slow cleavage of the MMT group in subsequent cycles.
-
Recommended Solution:
-
Increase the volume and/or number of wash steps after the deblocking step.
-
Ensure that the neutralization step (if part of your protocol) is effective. This can be verified by checking the pH of the waste stream.
-
Optimize the flow rate and contact time of the washing solvent to ensure complete removal of the acidic solution from the solid support.
-
Possible Cause 3: Extended Exposure to Mildly Acidic Conditions
-
Explanation: While the MMT group is more stable than the DMT group, it is still susceptible to cleavage under prolonged exposure to even mildly acidic conditions.[7]
-
Recommended Solution:
-
Minimize the time the solid support is exposed to any potentially acidic reagents.
-
For sequences that are particularly sensitive, consider using phosphoramidites with alternative protecting groups that are more robust if the MMT group is not essential for your downstream application.
-
Issue 2: MMT group is unintentionally removed during the final deprotection and cleavage step.
Workflow for Preventing MMT Loss During Final Deprotection
Caption: A workflow outlining the key steps to prevent MMT loss during final deprotection.
Possible Cause 1: Thermal Lability
-
Explanation: The MMT group can be thermally cleaved, especially in a basic environment during the final deprotection of the nucleobases.[4][5]
-
Recommended Solution:
-
When deprotecting oligonucleotides containing a 5'-MMT-amino-modifier, do not exceed 37°C.[4][5]
-
If harsher deprotection conditions are required for other modifications in the sequence, the MMT group should be removed prior to the final deprotection, or an alternative protecting group strategy should be employed.
-
Possible Cause 2: Acidification During Workup
-
Explanation: After cleavage and deprotection in an ammoniacal solution, evaporation of the ammonia can lead to a decrease in pH, which can cause the loss of the MMT group.
-
Recommended Solution:
-
Before drying down the solution of the MMT-on oligonucleotide, add a non-volatile base such as TRIS base to maintain a basic pH and prevent MMT loss.[3]
-
Possible Cause 3: MMT Reattachment During Purification
-
Explanation: If the MMT group is removed while the oligonucleotide is still on a reverse-phase cartridge, the liberated MMT cation can reattach to the oligonucleotide.[3]
-
Recommended Solution:
Experimental Protocols
Protocol 1: Selective On-Resin MMT Deprotection
This protocol is for the selective removal of the MMT group while the oligonucleotide is still attached to the solid support.
-
Swell the Resin: Swell the peptide-resin in dichloromethane (DCM) for 10-15 minutes.[8]
-
Prepare Deprotection Solution: Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 1-5% triisopropylsilane (TIS) as a scavenger in DCM.[8][9]
-
Deprotection: Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[10]
-
Agitate: Gently agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by observing the release of the yellow MMT cation.[8]
-
Drain and Repeat: Drain the deprotection solution. Repeat the deprotection step if necessary to ensure complete removal.
-
Wash: Wash the resin extensively with DCM (3-5 times) followed by N,N-Dimethylformamide (DMF) (3-5 times) before proceeding to the next synthesis step.[8]
Protocol 2: Post-Purification MMT Deprotection
This protocol is for the removal of the MMT group from the purified MMT-on oligonucleotide in solution.
-
Dissolve Oligonucleotide: Dissolve the purified MMT-on oligonucleotide in a solution of 80% acetic acid in water.[1]
-
Incubate: Let the solution stand at room temperature for 1 hour. The solution may become hazy due to the precipitation of the MMT alcohol.[3]
-
Extract MMT Alcohol: The MMT alcohol can be removed by extraction with ethyl acetate. The oligonucleotide will remain in the aqueous layer.[3]
-
Desalt: Desalt the oligonucleotide using your preferred method to remove the acetic acid and any remaining salts.
Data Presentation
Table 1: Comparison of MMT and DMT Protecting Groups
| Feature | MMT (Monomethoxytrityl) | DMT (Dimethoxytrityl) |
| Acid Lability | More stable | Less stable |
| Relative Deprotection Time | Longer | Shorter |
| Cation Color | Yellow | Orange |
| Primary Use | Protection of 5'-amino modifiers, applications requiring higher stability | Standard protection of 5'-hydroxyl groups |
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 1-21: Chemical Modification of the 5'-Terminus of Oligonucleotides. Retrieved from [Link]
-
Request PDF. (2025). Alternatives to the 4,4 ′-dimethoxytrityl (DMTr) protecting group. Retrieved from [Link]
-
ResearchGate. (2025). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Retrieved from [Link]
-
Glen Research. (n.d.). 5'-MMT-AMINO-MODIFIERS. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Retrieved from [Link]
-
PMC. (n.d.). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
PubMed. (n.d.). Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues. Retrieved from [Link]
-
ACS Publications. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
PMC. (n.d.). Prevention of chain cleavage in the chemical synthesis of 2'-silylated oligoribonucleotides. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of the Very Acid-Sensitive Fmoc-Cys(Mmt)-OH and Its Application in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine. Retrieved from [Link]
-
Bio-Synthesis Inc. (2011). What affects the yield of your oligonucleotides synthesis. Retrieved from [Link]
-
Semantic Scholar. (2019). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Retrieved from [Link]
-
PMC. (n.d.). Oligonucleotide synthesis under mild deprotection conditions. Retrieved from [Link]
-
ResearchGate. (2025). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ResearchGate. (2025). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. Retrieved from [Link]
-
PMC. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Retrieved from [Link]
-
Peninsula Laboratories. (2025). How to Safely Handle and Store Research Peptides for Optimal Results. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras. Retrieved from [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Efficiency for MMT-Aminopropanol Phosphoramidites
Welcome to the technical support center for MMT-aminopropanol phosphoramidites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful incorporation of these valuable modifiers into synthetic oligonucleotides. Here, we will delve into the causality behind experimental choices, offer field-proven insights, and provide robust protocols to ensure your success.
Foundational Chemistry: The MMT-Aminopropanol Phosphoramidite
MMT-aminopropanol phosphoramidites are reagents used in solid-phase oligonucleotide synthesis to introduce a primary amine at a specific position, most commonly the 5'-terminus. The monomethoxytrityl (MMT) group provides a lipophilic handle for purification and offers acid-labile protection of the primary amine, which can be selectively removed post-synthesis for subsequent conjugation of labels, tags, or other molecules.
The core of its utility lies in the phosphoramidite coupling reaction, a cornerstone of modern oligonucleotide synthesis.[1] This reaction involves the activation of the phosphoramidite by a weak acid, typically an azole derivative, followed by nucleophilic attack from the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.[] The efficiency of this step is paramount, as any failure to couple results in a truncated sequence, which can be difficult to separate from the desired full-length product. For long oligonucleotides, a coupling efficiency of over 99% per cycle is necessary to obtain a reasonable overall yield.[]
Below is a diagram illustrating the key steps in the phosphoramidite coupling cycle.
Caption: The four-step phosphoramidite coupling cycle.
Core Optimization Parameters
Achieving high coupling efficiency with MMT-aminopropanol phosphoramidites requires careful attention to several key parameters. These reagents can be more sterically hindered than standard nucleoside phosphoramidites, and their stability can be a concern.
| Parameter | Recommendation | Rationale & In-depth Explanation |
| Reagent Purity & Handling | Use fresh, high-purity phosphoramidite. Handle under inert gas (Argon or Nitrogen). | Phosphoramidites are highly sensitive to moisture and oxidation.[3][4] Water contamination will hydrolyze the phosphoramidite to the corresponding H-phosphonate, rendering it inactive for coupling.[5][6] Always use anhydrous acetonitrile (<25 ppm water) for dissolution and ensure syringes and vials are dry.[4][7] |
| Activator Choice & Concentration | Use a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). A concentration of 0.25 M is a good starting point. | The choice of activator is critical for modulating reactivity.[] While 1H-Tetrazole is standard, more acidic activators can enhance the coupling of sterically demanding phosphoramidites.[8] However, overly acidic activators can cause premature removal of the 5'-DMT group, leading to unwanted side reactions.[8] |
| Coupling Time | Extend coupling time to 5-15 minutes. | Non-nucleosidic and sterically hindered phosphoramidites often require longer reaction times to achieve complete coupling.[][10] A standard 2-minute coupling time may be insufficient. It is often beneficial to double the standard coupling time as a starting point for optimization.[10] |
| Double Coupling | For critical modifications, perform a double coupling step. | If a single coupling results in suboptimal efficiency (e.g., 80-90%), a second coupling step before the capping and oxidation steps can significantly increase the yield of the full-length product.[10] For example, an initial 80% coupling can be boosted to 96% with a second coupling.[10] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using MMT-aminopropanol phosphoramidites.
Q1: My overall synthesis yield is low, and I see a significant amount of n-1 shortmers in my analysis. What is the likely cause?
A: This is a classic sign of low coupling efficiency at the MMT-aminopropanol addition step. The capping step acetylates any unreacted 5'-hydroxyl groups, preventing them from reacting in subsequent cycles and resulting in truncated sequences (shortmers).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Actionable Steps:
-
Reagent Integrity: Ensure your MMT-aminopropanol phosphoramidite and activator solutions are fresh. Phosphoramidites degrade over time, especially when in solution on the synthesizer.[3] Use anhydrous acetonitrile for all dilutions.[7]
-
Extend Coupling Time: Increase the coupling time for the MMT-aminopropanol phosphoramidite to at least 5-10 minutes.[10]
-
Perform a Double Couple: Modify your synthesis protocol to deliver the phosphoramidite and activator a second time before proceeding to the capping step. This is a highly effective way to drive the reaction to completion.[10]
Q2: I am observing premature loss of the MMT protecting group during synthesis or deprotection. How can I prevent this?
A: The MMT group is more acid-labile than the standard DMT group used for 5'-hydroxyl protection. It can be sensitive to both the acidic conditions of deblocking and harsh deprotection conditions.
Actionable Steps:
-
During Synthesis: While some highly acidic activators can cause premature deprotection, this is less common than issues during the final deprotection.[8] If you suspect this is an issue, consider a slightly less acidic activator.
-
During Deprotection: The MMT group is sensitive to prolonged heating. When deprotecting an oligonucleotide containing a 5'-MMT-amine, do not exceed 37°C if using standard ammonium hydroxide protocols.[11][12] For maximum amine reactivity, it is often preferable to deprotect the oligonucleotide with the MMT group on and then remove it in a separate step post-purification using a mild acidic wash, such as 80% acetic acid in water.[13]
Q3: My MMT-aminopropanol phosphoramidite is an oil, not a powder. Is this normal and how should I handle it?
A: Yes, it is normal for many non-nucleosidic phosphoramidites, including some amino-modifiers, to be viscous oils rather than crystalline powders.[4] These oils are just as sensitive to moisture and air as their powdered counterparts.
Protocol for Handling Oily Phosphoramidites:
-
Maintain Inert Atmosphere: Never open the vial to the atmosphere. Always use a syringe to pierce the septum.
-
Dissolution: Use a fresh, dry syringe to inject the required volume of anhydrous acetonitrile into the vial.[4]
-
Mixing: Swirl the vial gently for several minutes until the oil is completely dissolved. You should see no wavy lines of concentration gradient.[4] This can take longer than dissolving a powder.
-
Transfer: Use another dry syringe to transfer the solution to the synthesizer.
Q4: Can I use MMT-on purification for oligonucleotides modified with MMT-aminopropanol?
A: Absolutely. The lipophilic MMT group is ideal for reverse-phase HPLC or cartridge purification. The protocol is analogous to standard DMT-on purification.
Key Considerations:
-
After deprotection, do not evaporate the solution to dryness without adding a non-volatile base, as this can cause MMT loss.[13]
-
The MMT group is typically removed after purification. For cartridge purification, do not attempt to remove the MMT group on the cartridge itself, as the reaction is reversible and inefficient under those conditions.[13] Instead, elute the MMT-on oligo and then treat it with 80% acetic acid in water for one hour at room temperature to cleave the MMT group. The resulting MMT-alcohol can be extracted with ethyl acetate.[13]
References
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Vertex AI Search.
- Deprotection Guide. Glen Research.
- Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research.
- On-demand synthesis of phosphoramidites. PMC.
- Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
- How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage.
- 5'-MMT-AMINO-MODIFIERS. Glen Research.
- Glen Report 19.
- Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
- What affects the yield of your oligonucleotides synthesis. Unknown Source.
- Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.
- Use of Custom Synthesized Phosphoramidite Reagents. TriLink BioTechnologies.
- Oligonucleotide synthesis under mild deprotection conditions. PMC.
- Access to 1′-Amino Carbocyclic Phosphoramidite to Enable Postsynthetic Functionalization of Oligonucleotides.
- ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach.
- A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience.
- Low yield in Phosphoamidite synthesis. Reddit.
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. reddit.com [reddit.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
Improving yield of MMT-on oligonucleotide purification by RP-HPLC
Introduction: The MMT Paradox
Welcome to the Advanced Purification Support Center. If you are accessing this guide, you are likely working with Monomethoxytrityl (MMT) protection rather than the standard Dimethoxytrityl (DMT).
The Core Challenge: MMT is approximately 10x more stable to acid than DMT. This stability is a double-edged sword:
-
The Benefit: It survives rigorous synthesis cycles (critical for long oligos or RNA) and remains intact during handling.
-
The Yield Killer: It requires significantly harsher acidic conditions to remove post-purification. The #1 cause of low yield in MMT-on workflows is not the HPLC column—it is depurination (hydrolysis of Adenine/Guanine) during the final detritylation step.
This guide restructures your workflow to maximize recovery by balancing chromatographic resolution with chemical integrity.
Module 1: Chromatographic Integrity (Keeping MMT On)
Before optimizing resolution, you must ensure the MMT group survives the HPLC environment. Premature loss of MMT during loading or elution results in the product co-eluting with failure sequences (n-1), destroying yield.
Critical Control Points[1][2]
| Parameter | Recommendation | Mechanism & Causality |
| Mobile Phase pH | pH 7.5 – 8.5 | MMT is acid-labile. Standard TEAA (pH 7.0) is risky for long runs. Use 0.1M TEAA adjusted to pH 7.5 or TEAB (pH 8.5) to prevent on-column detritylation.[1] |
| Column Temp | < 60°C | Heat accelerates acid-catalyzed hydrolysis. While 60°C resolves secondary structures, it endangers the MMT group if pH is < 7.0. Run at 40-50°C unless G-rich sequences require higher temps. |
| Sample Solvent | 0.1M TEAA / Water | Never dissolve MMT-on oligos in unbuffered water or acidic solvents. The local pH drop can strip the MMT before injection. |
Diagnostic Check[4]
-
Symptom: You see a "shoulder" peak eluting immediately before the main MMT-on peak.
-
Diagnosis: On-column detritylation.[1][2] The MMT is falling off during the run.
-
Fix: Increase Buffer A pH to 7.5 or switch to Triethylammonium Bicarbonate (TEAB).
Module 2: Resolution Optimization (The Separation)
The goal is to separate the hydrophobic MMT-on Full Length Product (FLP) from the hydrophilic MMT-off failure sequences .
Standard Protocol: Ion-Pair RP-HPLC[6]
-
Column: C18 or C4 (for >50-mers), 300Å pore size.
-
Buffer A: 0.1M TEAA (pH 7.5)
-
Buffer B: Acetonitrile (ACN)[3]
Optimized Gradient for Yield
A common error is using a steep gradient (e.g., 0–50% B in 20 min). This bunches impurities under the product peak. Use a "Step-and-Shallow" gradient to maximize the cut window.
Protocol (Example for 20-mer DNA):
-
Initial Hold (0–5 min): 5–10% B. Elutes salts and short failures.
-
The Jump (5–6 min): Ramp quickly to 15% B. Approaches the product elution zone.
-
The Shallow Gradient (6–25 min): 15% → 35% B (approx 1% B per min). Maximizes resolution of MMT-on species.
-
Wash (25–30 min): 95% B. Cleans column.
Module 3: Post-Purification Recovery (The Yield Killer)
This is the most critical section. Most yield is lost after the fraction collector stops. You must remove the MMT group without destroying the oligonucleotide via depurination.
The MMT Detritylation Protocol
Unlike DMT (which pops off with 3% acetic acid), MMT requires stronger acid or longer time.
The "Goldilocks" Zone:
-
Too Weak: MMT stays on; product is lost in organic extraction.
-
Too Strong: Depurination occurs (A/G bases are cleaved), resulting in strand breakage.
Validated Workflow
-
Dry Down: Lyophilize the HPLC fractions to remove TEAA and Acetonitrile.
-
Acid Treatment: Resuspend in 20% Acetic Acid (aqueous) .
-
Volume: 100 µL per OD unit.
-
Time:30–60 minutes at Room Temperature . (Do NOT heat).
-
-
Quench: Neutralize immediately with 1.5M Tris-HCl (pH 8.8) or equivalent buffer.
-
Extraction: Add equal volume Ethyl Acetate or Ether. Vortex. Spin.
-
Desalt: NAP-10 column or Ethanol precipitation.
Visualizing the Workflow
The following diagram illustrates the critical decision points where yield is typically compromised.
Figure 1: MMT-on Purification Workflow. Note the "Yield Loss Zone" at the Detritylation step, where depurination risk is highest.
Troubleshooting & FAQs
Q1: I see good separation on the HPLC, but after acetic acid treatment, my yield is <20%. Where did it go?
A: You likely depurinated your sample. MMT removal requires 20% acetic acid, but if you let it sit too long (>1 hour) or if the sample heated up, the acid hydrolyzed the glycosidic bonds of Adenine and Guanine. Fix: Limit acid exposure to 30-45 mins at room temperature. Alternatively, use a commercially available "DMT/MMT Removal Cartridge" (e.g., Glen-Pak) which performs on-column detritylation with TFA, washing the acid away instantly.
Q2: My "MMT-on" peak is splitting into two.
A: This is often "On-Column Detritylation." If your TEAA buffer is old, the pH may have drifted to ~6.5. Fix: Prepare fresh 0.1M TEAA and explicitly adjust pH to 7.5 or 8.0 with Triethylamine. Ensure your column is not retaining acid from a previous run (wash with 0.1M NaOH if the column chemistry permits).
Q3: Can I use TFA (Trifluoroacetic acid) instead of Acetic Acid for MMT removal?
A: Only if you are extremely careful. TFA is much stronger.
-
For Solution Phase: Avoid TFA. It is too aggressive and difficult to quench fast enough to prevent depurination.
-
For Cartridges: Yes, 2-3% TFA is standard for cartridge purification because it flows through quickly and is immediately washed out.
Q4: Why use MMT if it's so hard to remove?
A: You likely have a specific modification (like an Amino-Modifier or a specific RNA 2'-protection) that is unstable in the presence of the TCA used during synthesis. MMT protects the 5'-end during these harsh synthesis cycles. If you don't need this stability, switch back to DMT for easier purification.
References
-
Agilent Technologies. (2022).[5] Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS. Retrieved from
-
Glen Research. (2018). User Guide to Glen-Pak™ Purification: MMT vs DMT Handling. Retrieved from
-
Waters Corporation. (2023). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography. Retrieved from
-
Tosoh Bioscience. (2021). Purification of DMT-on Oligonucleotides using Hydrophobic Interaction Chromatography. Retrieved from
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. glenresearch.com [glenresearch.com]
- 5. agilent.com [agilent.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: MMT-Amino Modifier Purification & Troubleshooting
Topic: Issues with MMT Group Reattachment after Cartridge Purification Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The MMT "Reattachment" Trap
As a Senior Application Scientist, the most frequent anomaly I troubleshoot regarding 5'-Amino-Modifiers is the "Phantom Detritylation." Users perform a standard Reverse-Phase (RP) cartridge purification, treat the column with acid to remove the Monomethoxytrityl (MMT) group, and elute. However, downstream conjugation fails because the amine remains blocked.
The Cause: Unlike Dimethoxytrityl (DMT), the acid-catalyzed removal of MMT is a reversible equilibrium. On a solid-phase cartridge, the lipophilic MMT cation (
The Solution: Never detritylate MMT-amino modifiers on the cartridge. You must elute the oligonucleotide "MMT-On" and perform the deprotection in the solution phase, where the reaction equilibrium can be driven to completion.
Part 1: The Mechanism of Failure (Visualized)
To understand why your protocol failed, you must visualize the chemical equilibrium on the stationary phase.
Figure 1: Mechanism of MMT reattachment on solid support vs. successful removal in solution. The stationary phase traps the cation, favoring the reverse reaction.
Part 2: Troubleshooting Guide (Q&A)
Q1: I treated my column with 3% TFA, but my yield of active amine is near zero. Did the synthesis fail?
Diagnosis: The synthesis likely worked, but you experienced on-column reattachment . Explanation: MMT is significantly more stable than DMT (about 10x).[2] While TFA cleaves the bond, the MMT cation is highly hydrophobic and sticks to the C18/Polymeric resin. As soon as you wash with water or buffer, the local pH rises, and the trapped cation re-reacts with the primary amine [1]. Corrective Action: If you still have the eluted sample, it is likely MMT-protected. Treat the eluate with 80% Acetic Acid for 1 hour at room temperature, or use the Thermal Deprotection method (see Protocol A) to recover the active amine.
Q2: Why did I lose the MMT group before purification?
Diagnosis: Premature detritylation due to acidic buffers or improper drying. Explanation: The N-MMT bond is acid-labile.[2][3][4] If you dried your crude oligo in a speed-vac without adding a non-volatile base, the concentration of trace acids (like ammonium salts) can drop the pH enough to cleave the MMT [3]. Corrective Action: Always add Tris Base (approx. 45 mg/mL) to the ammonium hydroxide solution before evaporating to dryness.[5] This maintains a basic pH during concentration.
Q3: Can I just use DMT-amino modifiers to avoid this?
Diagnosis: Yes, but with trade-offs. Explanation: DMT-amino modifiers can be detritylated on-cartridge because the DMT cation is less stable and washes away more easily. However, DMT is too labile for some applications and can fall off during standard synthesis cycles if not handled carefully. MMT is generally preferred for its robustness during synthesis, provided you handle the purification correctly [2].
Part 3: Validated Protocols
Protocol A: The "MMT-On" Elution & Thermal Deprotection (Recommended)
This method avoids acetic acid and organic extractions, utilizing heat to drive the equilibrium.
Prerequisites:
-
Poly-Pak™, Glen-Pak™, or C18 Cartridge.
-
Crucial Step: Do NOT use TFA on the cartridge.
Step-by-Step:
-
Load: Load the crude ammonium hydroxide solution onto the prepared cartridge.
-
Wash: Wash with 2M TEAA (or dilute ammonia) to remove failure sequences.
-
Rinse: Rinse with water to remove salts.[5] Do not add acid.
-
Elute: Elute the MMT-On oligonucleotide with 50-75% Acetonitrile/Water.
-
Evaporate: Dry the eluate (the MMT group helps stabilize the amine during drying).
-
Thermal Deprotection (The Fix):
-
Final Polish: Centrifuge to pellet the MMT-OH precipitate and pipette off the supernatant containing the pure amino-modified oligo.
Protocol B: Traditional Acetic Acid Deprotection
Use this if thermal deprotection is not suitable for your specific sequence.
-
Elute: Perform "MMT-On" purification as above.
-
React: Resuspend dried oligo in 100 µL of 80% Acetic Acid .
-
Incubate: 1 hour at Room Temperature.
-
Quench: Add 100 µL of water.
-
Extract: Add 200 µL of Ethyl Acetate , vortex, and centrifuge. The organic (top) layer contains the MMT-OH. Discard the top layer.[8]
-
Recover: The aqueous (bottom) layer contains your deprotected oligo. Desalt or dry down.[5][7][8][9]
Part 4: Comparative Data: MMT Stability
| Parameter | DMT (Dimethoxytrityl) | MMT (Monomethoxytrityl) |
| Acid Sensitivity | High (Removed by 3% TCA/DCA rapidly) | Moderate (10x more stable than DMT) |
| Cartridge Removal | Feasible (Cation washes off) | Problematic (Cation reattaches) |
| Storage Stability | Low (Loss in slightly acidic buffers) | High (Stable in neutral/basic buffers) |
| Primary Use | 5'-OH protection | 5'-Amino or Thiol protection |
| Deprotection Method | On-Column Acid Wash | Solution Phase Only (Acetic Acid or Heat) |
Part 5: Workflow Visualization
Figure 2: Decision tree for MMT purification. Note the critical divergence at the acid treatment step.
References
-
Glen Research. Technical Brief: Which 5'-Amino-Modifier? Trityl-on Purification. Glen Report 24.29. [Link]
-
Glen Research. User Guide to Amino-Modifiers. [Link]
-
Redman, R. L., et al. An Acid Free Deprotection of 5'-Amino-Modified Oligonucleotides.[6] ResearchGate (Elsie Biotechnologies). [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. 5'-MMT-Amino Modifier C12 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. phenomenex.com [phenomenex.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Managing depurination side reactions during MMT removal with strong acids
A Guide to Managing Depurination Side Reactions During Monomethoxytrityl (MMT) Removal with Strong Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize MMT-protected molecules, particularly in the field of oligonucleotide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the critical step of MMT deprotection while preserving the integrity of your product.
The central challenge in removing the MMT group with acid is managing the concurrent and destructive side reaction of depurination. This guide provides a framework for understanding this chemical balancing act and offers robust troubleshooting strategies to maximize your yield of high-quality, full-length oligonucleotides.
Part 1: The Core Chemistry - A Kinetic Balancing Act
Before troubleshooting, it's essential to understand the competing reactions at play. Both MMT removal and depurination are acid-catalyzed, but their kinetics are distinct. Your success hinges on creating conditions that overwhelmingly favor the former.
What is the MMT Group?
The 4-monomethoxytrityl (MMT) group is an acid-labile protecting group commonly used for primary amines, such as those introduced via 5'-amino-modifiers in oligonucleotide synthesis.[1] It is more stable to acidic conditions than the more common 5'-hydroxyl protecting group, dimethoxytrityl (DMT), making it robust enough to survive multiple synthesis cycles.[1] This stability, however, necessitates stronger acidic conditions for its eventual removal, which introduces the risk of side reactions.
The Desired Reaction: MMT Cleavage
The removal of the MMT group is a straightforward acid-catalyzed cleavage. The acid protonates the ether oxygen, leading to the departure of the highly stabilized, yellow-colored MMT carbocation.
Caption: Acid-catalyzed removal of the MMT protecting group.
The Side Reaction: Depurination
Depurination is the most significant side reaction during acidic deblocking steps in oligonucleotide synthesis.[2][3] It involves the acid-catalyzed hydrolysis of the N-glycosidic bond that links a purine base (Adenine or Guanine) to the deoxyribose sugar backbone.
The mechanism proceeds as follows:
-
The N7 position on the purine base is protonated by the strong acid.
-
This protonation destabilizes the glycosidic bond.
-
The weakened bond cleaves, releasing the purine base and creating an "abasic" or "apurinic" site in the oligonucleotide chain.[3]
This abasic site is stable during the remaining synthesis cycles but is highly susceptible to cleavage via β-elimination during the final basic deprotection step (e.g., with ammonium hydroxide).[3] The result is the fragmentation of the oligonucleotide, leading to a significant reduction in the yield of the desired full-length product.[3]
Caption: Mechanism of depurination and subsequent chain cleavage.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during MMT removal. Each problem is presented with diagnostic steps and validated solutions.
Issue 1: Low Yield of Full-Length Product with Shorter Fragments Observed on HPLC/PAGE
-
Symptom: Your analytical chromatogram or gel shows the expected full-length product peak/band, but also significant peaks/bands corresponding to shorter sequences (truncations).
-
Probable Cause: Depurination has occurred. The acid treatment was too harsh, leading to the formation of abasic sites that were subsequently cleaved during final base deprotection.
-
Diagnostic Workflow:
Caption: Diagnostic workflow for low yield due to truncation.
-
Solutions:
-
Switch to a Weaker Acid: The most effective strategy is to replace the standard strong acid, Trichloroacetic Acid (TCA), with a milder one like Dichloroacetic Acid (DCA).[2][4] DCA is sufficiently acidic to remove the MMT group but is significantly less likely to cause depurination.[2][5] For post-purification removal, 80% acetic acid is the standard choice.[1][6]
-
Optimize (Minimize) Acid Exposure Time: Detritylation is a fast reaction.[2] Use the shortest possible exposure time that achieves complete MMT removal. For automated synthesis, this may involve modifying the deblocking step in your protocol.
-
Use Depurination-Resistant Monomers: For sequences known to be highly sensitive, consider using monomers with protecting groups that shield the purine from acid attack. The dimethylformamidine (dmf) protecting group on guanosine (dmf-dG) is electron-donating and effectively stabilizes the glycosidic bond, making it more resistant to depurination.[2][3]
-
| Parameter | Trichloroacetic Acid (TCA) | Dichloroacetic Acid (DCA) | Aqueous Acetic Acid (80%) |
| pKa | ~0.7[2] | ~1.5[2] | ~4.8[7] |
| Typical Use | Standard deblocking (DMT removal) | Milder deblocking for sensitive sequences | Post-purification MMT removal |
| Pros | Very fast deprotection[2] | Excellent balance of speed and safety[8] | Very mild, minimal depurination risk |
| Cons | High risk of depurination [2][6] | Slower than TCA | Too slow for on-synthesizer use |
Issue 2: Incomplete MMT Removal
-
Symptom: Analytical HPLC shows a significant peak corresponding to the MMT-on oligonucleotide after the deprotection step.
-
Probable Cause: The deprotection conditions were too mild or insufficient. This can be due to low acid concentration, short reaction time, or reagent degradation.
-
Solutions:
-
Perform Multiple, Short Acid Treatments: Instead of a single, extended acid wash, perform several shorter washes (e.g., 3-5 cycles of 30-60 seconds each) with fresh deprotection solution. This ensures a consistent acid concentration and helps drive the reaction to completion.
-
Post-Purification Deprotection (Recommended): The most robust and common workflow is to leave the MMT group on the oligonucleotide during initial cleavage and deprotection.[1][9] The lipophilic MMT group then acts as a "handle" for purification by reverse-phase HPLC or cartridge.[1][10] After purification, the MMT group is cleanly removed in solution using a milder acid that does not pose a risk to the purified product. See Protocol 2 for a detailed method.
-
Verify Reagent Quality: Ensure your acid solution is fresh and has been stored under anhydrous conditions as specified.
-
Issue 3: MMT Group Reattaches During Cartridge Purification
-
Symptom: You attempt to remove the MMT group on a reverse-phase cartridge using an acidic wash, but the final eluted product still contains the MMT-on species.
-
Probable Cause: The MMT removal reaction is reversible. On the confined space of a purification cartridge, the cleaved MMT cation is not efficiently washed away and can reattach to the free 5'-amine.[9][10]
-
Solution: Do not attempt to remove the MMT group on the purification cartridge. [9][10] Always elute the MMT-on product from the cartridge first. Then, perform the deprotection as a separate step in solution, followed by desalting or extraction to remove the cleaved MMT alcohol.[10]
Part 3: Experimental Protocols
Protocol 1: On-Support MMT Removal (for On-Resin Conjugation)
Use this protocol only when you intend to perform a subsequent chemical reaction with the free amine while the oligonucleotide is still attached to the solid support.
-
Resin Swelling: Swell the synthesis resin containing the MMT-protected oligonucleotide in an appropriate solvent like dichloromethane (DCM) or acetonitrile for 10-15 minutes.
-
Prepare Deprotection Solution: Prepare a fresh solution of 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Deprotection: Drain the swelling solvent. Add the 3% DCA solution to the resin and agitate gently.
-
Monitor: The solution will turn a faint yellow, indicating the release of the MMT cation. Note that this color is much weaker than the orange DMT cation and cannot be quantified by standard trityl monitors.[1][11]
-
Repeat: Allow the reaction to proceed for 2-3 minutes. Drain the acid solution and repeat the treatment with fresh 3% DCA solution for another 2-3 minutes to ensure complete removal.
-
Washing: Thoroughly wash the resin with acetonitrile to remove all traces of acid before proceeding to the next step (e.g., on-resin conjugation or final cleavage).
Protocol 2: Post-Purification MMT Removal in Solution (Standard Method)
This is the recommended method for obtaining a final, deprotected amino-modified oligonucleotide.
-
Starting Material: Purified, MMT-on oligonucleotide, typically lyophilized after RP-HPLC.
-
Prepare Deprotection Solution: Prepare a solution of 80% aqueous acetic acid (80 parts glacial acetic acid, 20 parts nuclease-free water).
-
Dissolution: Dissolve the lyophilized MMT-on oligonucleotide in the 80% acetic acid solution.
-
Reaction: Let the solution stand at room temperature for 1 hour.[1][10] The solution may become cloudy as the insoluble MMT alcohol is formed.[10]
-
Workup & Removal of MMT Alcohol:
-
Extraction (Recommended): Add an equal volume of ethyl acetate to the reaction mixture. Vortex thoroughly. Centrifuge to separate the layers. The MMT alcohol will partition into the upper ethyl acetate layer. Carefully remove and discard the upper layer. Repeat the extraction two more times to ensure complete removal of the MMT byproduct.[10] The final, deprotected oligonucleotide remains in the lower aqueous layer.
-
Desalting: Alternatively, after the 1-hour reaction, the acetic acid can be removed by lyophilization. The resulting pellet (containing the oligonucleotide and MMT alcohol) is then redissolved in water and desalted using a suitable method (e.g., gel filtration, dialysis, or a desalting cartridge) to remove the MMT alcohol.
-
-
Final Product: Lyophilize the final aqueous solution to obtain the purified, deprotected 5'-amino-modified oligonucleotide.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the chemical difference between MMT and DMT, and why is MMT more acid-stable? A: MMT (Monomethoxytrityl) has one methoxy group on one of its three phenyl rings. DMT (Dimethoxytrityl) has two. The methoxy groups are electron-donating and help to stabilize the positive charge of the trityl cation formed upon acid cleavage. With two such groups, the DMT cation is significantly more stable, meaning the DMT protecting group is much more labile (cleaves more easily) under acidic conditions. MMT, with only one methoxy group, forms a less stable cation and therefore requires stronger acidic conditions for removal.[1]
Q2: Why are purines (A and G) susceptible to depurination but pyrimidines (C and T) are not? A: The key is the site of protonation. In purines, the N7 position is a primary site for protonation by strong acids.[2] This site is directly involved in the electronic structure of the N-glycosidic bond, and its protonation weakens this bond, leading to cleavage. Pyrimidines lack an equivalent, easily protonated nitrogen atom that can similarly destabilize their glycosidic bond, making them far more stable to acid-catalyzed hydrolysis.
Q3: Can I use heat to speed up MMT removal? A: This is strongly discouraged. While heat will increase the rate of MMT cleavage, it will also dramatically accelerate the rate of depurination. In fact, for certain MMT-protected amines, deprotection should not be carried out above 37°C to avoid thermal loss of the group even without strong acid.[12][13] The best way to manage the reaction is by modulating acid strength and time at room temperature.
Q4: Are there any acid-free methods for MMT removal? A: Recent research has explored novel methods for MMT deprotection that avoid acid altogether. One promising strategy involves an equilibrium-driven deprotection using only water and heat (e.g., 95°C).[14][15] This method leverages the hydrolysis of the MMT group under neutral conditions, offering a milder, safer, and more environmentally friendly alternative. While not yet a standard industrial practice, it represents an exciting area of development for sensitive applications.[14]
References
-
Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research. Retrieved from [Link]
-
Synthesis and applications of chemically modified oligonucleotides. (n.d.). ATDBio. Retrieved from [Link]
-
Glen Report 1-21: Chemical Modification of the 5'-Terminus of Oligonucleotides. (n.d.). Glen Research. Retrieved from [Link]
-
Oligonucleotide synthesis. (2023). Wikipedia. Retrieved from [Link]
-
Septak, M. (1996). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research, 24(15), 3053–3058. Retrieved from [Link]
-
Redman, R., Jin, Y., Aguilera, J., Flood, D., & Knouse, K. (2023). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides. ChemRxiv. Retrieved from [Link]
-
siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. (2010). Glen Research. Retrieved from [Link]
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023). Biotage. Retrieved from [Link]
-
5'-MMT-AMINO-MODIFIERS. (n.d.). Glen Research. Retrieved from [Link]
-
Avoiding Depurination During Trityl-on Purification. (n.d.). Phenomenex. Retrieved from [Link]
-
Selective Removal of Mtt Protecting Group From Amines. (n.d.). Aapptec. Retrieved from [Link]
-
The deprotection of Lys(Mtt) revisited. (2014). ResearchGate. Retrieved from [Link]
-
Advanced method for oligonucleotide deprotection. (1997). ResearchGate. Retrieved from [Link]
-
Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. (n.d.). Glen Research. Retrieved from [Link]
-
Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier? (n.d.). Glen Research. Retrieved from [Link]
-
Guidebook for the Synthesis of Oligonucleotides. (2015). Chemie Brunschwig. Retrieved from [Link]
-
Deprotection Guide. (n.d.). Glen Research. Retrieved from [Link]
-
An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides. (2023). ResearchGate. Retrieved from [Link]
-
Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. (1996). Oxford Academic. Retrieved from [Link]
-
Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. (2015). PMC. Retrieved from [Link]
-
Advanced method for oligonucleotide deprotection. (1997). PMC. Retrieved from [Link]
-
An Acid-Free Deprotection of 5′-Amino-Modified Oligonucleotides. (2023). ResearchGate. Retrieved from [Link]
-
Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. (1996). PubMed. Retrieved from [Link]
-
How to Troubleshoot Low Protein Yield After Elution. (2025). Patsnap Synapse. Retrieved from [Link]
-
Deprotection Guide. (n.d.). Glen Research. Retrieved from [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. atdbio.com [atdbio.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Optimizing acid concentration for efficient MMT deprotection
Technical Support Center: Optimizing Acid Concentration for MMT Deprotection
Welcome to the Advanced Synthesis Support Hub
Subject: Precision Control of MMT (Monomethoxytrityl) Removal From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Biology & Process Development Teams
Executive Summary: The removal of the Monomethoxytrityl (MMT) group presents a distinct kinetic challenge compared to the ubiquitous Dimethoxytrityl (DMT) group. MMT is approximately 8–10 times more acid-stable than DMT due to the absence of the second electron-donating methoxy group. This creates a "Goldilocks" dilemma: acid concentrations sufficient for DMT (e.g., 3% DCA) are often too slow for MMT, leading to deletion sequences. Conversely, increasing acid strength (e.g., to TCA or TFA) exponentially increases the risk of depurination (in nucleic acids) or premature cleavage (in peptides).
This guide moves beyond "standard protocols" to help you engineer a deprotection strategy based on your specific substrate sensitivity and kinetic requirements.
Module 1: The Kinetic Landscape (Theory & Mechanism)
To optimize concentration, you must first understand the mechanism. MMT removal is an E1-type elimination governed by the stability of the resulting carbocation.
-
Protonation: The acid protonates the ether oxygen (or amine nitrogen).
-
Cleavage: The bond breaks, releasing the MMT carbocation (Yellow,
~472 nm). -
Equilibrium: The reaction is reversible. Without a scavenger or sufficient solvent flow, the MMT cation can re-attach (retritylation).
The Critical Variable: Acid pKa vs. Concentration Increasing concentration (e.g., 1% to 3%) increases the rate linearly. Changing the acid type (DCA to TCA) increases the rate exponentially due to pKa differences.
| Acid Reagent | pKa (approx in H2O) | Relative Strength | Recommended For | Risk Profile |
| 3% DCA (Dichloroacetic Acid) | ~1.2 | Moderate | Standard DMT; MMT on highly sensitive oligos | High: Incomplete deprotection.[1] Low: Depurination. |
| 10-15% DCA | ~1.2 | High (Mass Action) | MMT on DNA/RNA; Large scale synthesis | Moderate: Viscosity issues; moderate depurination risk. |
| 3% TCA (Trichloroacetic Acid) | ~0.7 | Strong | MMT on PNA/Peptides; 5'-amino modifiers | High: Depurination (A/G loss).[1] Low: Incomplete deprotection. |
| 1-2% TFA (Trifluoroacetic Acid) | ~0.2 | Very Strong | MMT on Cys/Lys side chains (Peptides) | Critical: Will depurinate DNA instantly. Only for Peptides/PNA. |
Module 2: Troubleshooting & Optimization Protocols
Scenario A: MMT on Oligonucleotides (DNA/RNA)
Issue: You are synthesizing a DNA oligo with a 5'-amino modifier protected by MMT. Coupling efficiency of the modifier is low, or the subsequent label fails to attach.
Diagnosis: The standard "Deblock" cycle (typically 3% DCA for ~60s) is insufficient to remove the more stable MMT group.
Protocol: The "Double-Pulse" Method Do not simply increase acid concentration to dangerous levels. Instead, use hydraulic stress to drive the equilibrium.
-
Reagent: Switch to 3% TCA in Dichloromethane (DCM) . If stuck with DCA, increase concentration to 10% DCA .
-
Flow Step 1 (Pulse): Deliver acid for 30s.
-
Wait Step: Stop flow for 30s (allows diffusion into pore).
-
Flow Step 2 (Flush): Deliver acid for 40s.
-
Wash: Acetonitrile wash (critical to remove carbocation).
Why this works: The "Wait" step allows the acid to penetrate the solid support pores where kinetics are slower due to steric hindrance, without constantly exposing the N-glycosidic bonds to fresh acid flow [1].
Scenario B: Depurination (The "N-1" Peak)
Issue: Mass spec shows peaks corresponding to [M - 135] (Loss of Adenine) or [M - 151] (Loss of Guanine).
Diagnosis: Acid concentration is too high, or contact time is too long. The N-glycosidic bond is acid-labile.
Protocol: The "Scavenger" Buffer
-
Reagent: Revert to 3% DCA in Toluene (Toluene is less polar than DCM, slightly retarding the depurination rate compared to detritylation) [2].
-
Optimization: If MMT removal is slow, do not increase acid. Increase the frequency of delivery, not the duration.
-
Visual Check: Monitor the effluent. MMT cation is Yellow (472 nm) . DMT is Orange/Red (497 nm) . If the yellow color persists, you have not finished deprotecting.
Scenario C: MMT on Peptide Cysteine/Lysine (Side Chain)
Issue: You are trying to selectively deprotect a Cys(Mmt) for cyclization, but the MMT won't come off, or the Cys re-alkylates.
Diagnosis: In peptide synthesis (unlike oligos), the risk is retritylation . The released MMT cation is highly electrophilic and will attack the free sulfhydryl group of Cysteine.
Protocol: The "Cation Trap" System Acid concentration alone is useless here; you need a scavenger.
-
Reagent: 1% TFA / 5% TIS (Triisopropylsilane) / 94% DCM .
-
Method: Flow is less effective than batch incubation.
-
Wash resin with DCM.[4]
-
Incubate with Reagent (2 mins). Drain.
-
Repeat 5-10 times. (Short bursts prevent equilibrium re-attachment) [3].
-
-
Verification: The yellow color will fade in successive washes.
Module 3: Visualizing the Logic
Workflow 1: Selecting the Correct Acid Strategy
Caption: Decision matrix for selecting acid strength based on backbone stability and failure modes.
Workflow 2: The Scavenging Mechanism (Peptide/PNA Focus)
Caption: The critical role of scavengers (TIS) in preventing the MMT cation from re-attaching to the substrate.
FAQ: Advanced Optimization
Q: Can I use Dichloroethane (DCE) instead of DCM? A: Yes, and often you should. DCE is similar to DCM but has a slightly higher boiling point and different dielectric constant. Some studies suggest that 3% TCA in DCE provides a sharper deprotection profile with slightly less depurination than DCM, likely due to solvation effects on the protonated base [4].
Q: My MMT deprotection is "streaking" on the synthesizer monitor. It never hits baseline. A: This indicates slow diffusion or saturation .
-
Saturation: The carbocation is colored. If the line is flat but high, your detector is saturated. Dilute the flow or check a shorter pathlength.
-
Slow Diffusion: If it tails off slowly, the reagent isn't penetrating the pore.
-
Fix: Use the "Pulse-Wait-Pulse" protocol described in Module 2.
-
Fix: Check your solid support. Highly loaded CPG (>80 µmol/g) often suffers from steric occlusion of MMT groups. Switch to low-load CPG.
-
Q: How do I calculate the coupling efficiency of an MMT-protected monomer? A: You cannot use the standard DMT extinction coefficient.
-
DMT:
(Orange) -
MMT:
(Yellow) [5] -
Calculation: If you use the DMT setting on your synthesizer, your MMT coupling will artificially look "low" (about 78% of the actual value). You must apply a correction factor of 1.28 to the integrated area.
References
-
Septak, M. (1996).[5][6] Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research, 24(15), 3053–3058.[6][7] Link
-
Phenomenex. (2025).[8][9] Avoiding Depurination During Trityl-on Purification.[8][10] Technical Note TN-0008. Link
-
Biotage. (2023).[3][10] How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage Blog. Link
-
Paul, C. H., & Royappa, A. T. (1996). Acid binding and detritylation during oligonucleotide synthesis.[1][5][6][7][10][11] Nucleic Acids Research, 24(15), 3048–3052.[7] Link
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides: Determination of coupling efficiency for MMT Modifiers. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid binding and detritylation during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.com [phenomenex.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
Troubleshooting diastereomer separation in chiral amino-modifier oligos
Topic: Troubleshooting Diastereomer Separation in Chiral Amino-Modifier Oligonucleotides Ticket ID: #OLIGO-CHIRAL-001 Status: Open Resource Assigned Specialist: Senior Application Scientist, Oligonucleotide Chemistry Division
Diagnostic Triage: Is it a Diastereomer or an Impurity?
Before optimizing your gradient, you must confirm the identity of the "split" or "broad" peak. Amino-modified oligonucleotides, particularly those with phosphorothioate (PS) backbones or chiral linkers, often exhibit peak splitting that mimics failure sequences (
The Core Problem:
Introducing a chiral center (e.g., a PS linkage or a chiral amino-linker) creates diastereomers (
Triage Workflow
Use the following decision matrix to determine your next step.
Figure 1: Diagnostic logic for distinguishing diastereomeric separation from synthesis failures.
Scenario A: "I want one single peak." (Merging Diastereomers)
Objective: Suppress diastereomer separation to accurately integrate the full-length product (FLP) for purity analysis. Mechanism: You must mask the subtle hydrophobicity differences between the isomers using strong ion-pairing agents and thermodynamics.
The Protocol: High-Stringency Suppression
| Parameter | Recommended Setting | Scientific Rationale |
| Mobile Phase | HFIP / TEA (Hexafluoroisopropanol / Triethylamine) | HFIP is a "strong" ion-pairing enhancer. It creates a highly hydrophobic environment around the oligo, masking the subtle chiral differences that TEAA (Triethylammonium Acetate) would otherwise resolve [1]. |
| Temperature | 60°C - 80°C | Elevated temperature increases molecular motion, averaging out the interaction time of the diastereomers with the stationary phase. It also denatures secondary structures (hairpins) that cause peak broadening [2]. |
| Gradient Slope | Steep (1-2% B per minute) | Eluting the compound quickly minimizes the time available for the column to discriminate between isomers. |
| Column | C18 with 300Å Pore Size | Larger pores ensure unhindered diffusion for bulky amino-modified oligos, reducing band broadening. |
Troubleshooting Steps:
-
Switch Buffer: If using TEAA, switch to 100 mM HFIP / 8.6 mM TEA.
-
Increase Heat: Raise column temperature in 5°C increments. Warning: Ensure your amino-linker is thermally stable at >60°C.
-
Check pH: Ensure pH is ~8.0–8.5. Amino groups are basic; lower pH can lead to protonation (
), changing retention behavior drastically compared to the phosphate backbone dominance.
Scenario B: "I need to separate the isomers." (Resolution)
Objective: Maximize resolution to isolate a specific diastereomer (e.g., for stereopure drug development) or to characterize the ratio. Mechanism: You must exploit the weak hydrophobic differences by using "soft" ion-pairing and thermodynamic stability.
The Protocol: High-Resolution Fractionation
| Parameter | Recommended Setting | Scientific Rationale |
| Mobile Phase | TEAA (Triethylammonium Acetate) | TEAA is a "weak" ion-pairing agent. It allows the stationary phase to "feel" the subtle steric differences of the chiral centers ( |
| Temperature | 15°C - 25°C | Lower temperatures reduce molecular rotation, "freezing" the molecule in a state where the chiral center's interaction with the C18 ligands is distinct. |
| Gradient Slope | Shallow (0.2% - 0.5% B per minute) | A very slow change in organic solvent is critical. Diastereomers often elute within 0.5% acetonitrile difference of each other. |
| Counter-Ion | TBAA (Tributylammonium Acetate) | For very difficult separations, switching from TEA to TBA (Tributyl) increases the hydrophobic "grip" of the ion-pair, potentially enhancing resolution [4]. |
Step-by-Step Optimization:
-
Start Cold: Set column oven to 20°C.
-
Shallow Gradient: Run a gradient of 0.5% MeCN/min around the target elution %B.
-
Buffer Concentration: Lowering TEAA concentration (e.g., from 100mM to 20mM) can sometimes increase retention and selectivity for amino-modified species by reducing the competition for surface adsorption.
The "Amino-Modifier" Factor: Specific Considerations
The amino-modifier adds a layer of complexity beyond standard PS-oligos.
Hydrophobicity Shift
-
Issue: The amino linker (often C6 or C12) is hydrophobic.
-
Effect: It increases retention time significantly compared to native DNA/RNA.
-
Fix: You will likely need a higher starting % of Organic Solvent (Methanol/Acetonitrile) than standard protocols suggest.
The "Ghost" Peak (Trityl-On vs. Off)
-
Issue: If your amino-modifier was protected with a monomethoxytrityl (MMT) group and it wasn't fully removed, you will see a massive hydrophobic peak.
-
Check: MMT-On oligos elute very late (50%+ B). Ensure your deprotection step (usually TCA or acetic acid) was complete.
pH Sensitivity
-
Mechanism: The primary amine has a pKa ~10. In standard HPLC (pH 7-8.5), it is partially protonated.
-
Impact: If pH fluctuates, the charge state of the amine changes, causing retention time drift.
-
Solution: Use a well-buffered mobile phase (100mM TEAA or HFIP) rather than low-concentration buffers to maintain ionization stability.
Visualizing the Separation Mechanism
Understanding why HFIP and TEAA behave differently is crucial for troubleshooting.
Figure 2: Mechanistic difference between TEAA (Surface Adsorption Model) and HFIP (Partition Model) in resolving chirality.
FAQ: Rapid Fire Troubleshooting
Q: I see a doublet, but the mass difference is exactly 16 Da. Is this a diastereomer? A: No. A 16 Da difference typically indicates oxidation (often on the sulfur of a PS backbone or a Methionine if peptide-conjugated). This is a chemical impurity, not a stereoisomer.
Q: Can I use UPLC columns for this? A: Yes, and they are recommended. Sub-2-micron particles (1.7µm or 1.9µm) provide the high plate counts necessary to resolve closely eluting diastereomers. However, ensure your system pressure limits can handle the viscosity of HFIP if you choose that route.
Q: My amino-oligo is sticking to the column and not eluting. A: Amino groups can interact with free silanols on silica columns.
-
Fix 1: Ensure you are using an "Endcapped" column.
-
Fix 2: Add 1-2% Methanol to Mobile Phase A to wet the surface.
-
Fix 3: Passivate the system; amino-oligos are notorious for binding to stainless steel. Use PEEK-lined columns or "Bio-inert" hardware [5].
References
-
Waters Corporation. Factors Influencing Diastereomer Separations in Oligonucleotide Analysis. Application Note 720002383EN. Link
-
Enmark, M., et al. (2020).[2] Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: effect of temperature. Journal of Chromatography A, 461463. Link
-
Frederiksen, J. K., & Piccirilli, J. A. (2009).[1][2] Separation of RNA Phosphorothioate Oligonucleotides by HPLC. Methods in Enzymology, 468, 289-309.[1] Link
-
Agilent Technologies. Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography.[3][4] Application Note 5994-5396EN. Link
-
Goyon, A., et al. (2024).[5] Unravelling the Link between Oligonucleotide Structure and Diastereomer Separation in Hydrophilic Interaction Chromatography. Analytical Chemistry.[6][7][8][9] Link
Sources
- 1. Separation of RNA phosphorothioate oligonucleotides by HPLC [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of MMT-Amino-Modified Oligonucleotides by ESI-MS
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The precise characterization of modified oligonucleotides is a cornerstone of therapeutic and diagnostic development. The 4-monomethoxytrityl (MMT) group, a common protecting group for amino modifications, presents unique analytical challenges due to its acid-labile nature. This guide provides an in-depth comparison of electrospray ionization-mass spectrometry (ESI-MS) methodologies for the robust characterization of MMT-amino-modified oligonucleotides. We will explore the causal relationships behind experimental choices, from sample preparation to data interpretation, and provide field-proven protocols to ensure data integrity and trustworthiness. This document is designed to empower researchers with the expertise to select and implement the most effective analytical strategies for their specific needs.
Introduction: The Analytical Imperative for MMT-Modified Oligonucleotides
Amino-modified oligonucleotides are pivotal in a myriad of applications, including their use as primers for polymerase chain reaction (PCR), as probes for in situ hybridization, and for conjugation to other molecules to create therapeutic agents or diagnostic tools. The MMT group is frequently employed as a protecting group for primary amines during synthesis. Its removal is a critical final step, and confirming its presence or absence is essential for quality control.
Electrospray ionization-mass spectrometry (ESI-MS) has become an indispensable tool for the characterization of oligonucleotides due to its ability to generate intact molecular ions of large, thermally labile biomolecules.[1][2] ESI-MS provides a direct measurement of the molecular weight, allowing for the confirmation of the expected sequence and the identification of any modifications or impurities.[3][4] However, the unique chemical properties of the MMT group necessitate a carefully considered analytical approach to avoid artifacts and ensure accurate characterization.
The Core Challenge: Lability of the MMT Group
Comparative Analysis of ESI-MS Strategies
The choice of analytical strategy significantly impacts the quality and reliability of the data obtained for MMT-amino-modified oligonucleotides. Here, we compare the most common approaches.
Direct Infusion ESI-MS
Direct infusion involves introducing the sample directly into the mass spectrometer without prior chromatographic separation.
-
Expertise & Experience: This method is rapid and straightforward, making it suitable for a quick preliminary assessment of highly pure samples. However, it is highly susceptible to ion suppression from salts and other contaminants, which are often present in synthetic oligonucleotide preparations. The presence of salts can also lead to the formation of adducts, complicating the resulting mass spectrum.[6][7]
-
Trustworthiness: For MMT-modified oligonucleotides, direct infusion is generally not recommended for definitive characterization. The lack of an online desalting step means that extensive offline sample preparation is required, which can be time-consuming and may introduce variability.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling liquid chromatography to the mass spectrometer provides an online separation and desalting step, which is crucial for the analysis of complex oligonucleotide samples.[4]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC-MS: This is the most widely used technique for oligonucleotide analysis.[8]
-
Mechanism: IP-RP chromatography utilizes alkylamine reagents, such as triethylamine (TEA), in combination with an organic modifier like hexafluoroisopropanol (HFIP), to neutralize the negative charges on the phosphate backbone of the oligonucleotide.[9][10] This allows the oligonucleotide to be retained and separated on a hydrophobic stationary phase. The use of TEA and HFIP has been shown to increase MS sensitivity without compromising chromatographic separation.[9][10]
-
Advantages: IP-RP-HPLC provides excellent separation of oligonucleotides from failure sequences and other impurities.[8] The online nature of the technique effectively desalted the sample prior to its introduction into the mass spectrometer, leading to cleaner spectra with reduced adduct formation.[6]
-
Disadvantages: The ion-pairing reagents themselves can cause ion suppression in the ESI source, although this is mitigated by the use of volatile reagents like TEA and HFIP.[11] Careful optimization of the mobile phase composition and gradient is necessary to achieve optimal separation and sensitivity.
-
-
Ion-Pair-Free Reversed-Phase LC-MS: Recent advancements have led to the development of reversed-phase methods that do not require ion-pairing reagents.[11][12]
-
Mechanism: These methods often utilize novel stationary phases and mobile phase modifiers, such as ammonium bicarbonate or ammonium formate, to achieve retention and separation.[12]
-
Advantages: The primary advantage is the elimination of ion suppression effects from ion-pairing reagents, which can lead to increased sensitivity.[11] It also simplifies mobile phase preparation and avoids potential contamination of the MS system with ion-pairing agents.[11]
-
Trustworthiness: While promising, the separation efficiency and robustness of ion-pair-free methods for a wide range of modified oligonucleotides are still being evaluated. For complex mixtures, IP-RP may still provide superior resolution.
-
High-Resolution Mass Spectrometry (HRMS)
The use of high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, offers significant advantages for oligonucleotide analysis.
-
Expertise & Experience: HRMS provides highly accurate mass measurements, typically with errors of less than 5 ppm.[13] This level of accuracy allows for the unambiguous determination of the elemental composition of the oligonucleotide and its modifications, providing a higher degree of confidence in the identification. It also aids in resolving the isotopic peaks of multiply charged ions, which can be used to determine the charge state of an ion.[7]
-
Trustworthiness: For the characterization of MMT-amino-modified oligonucleotides, HRMS is the gold standard. The high mass accuracy can help to distinguish between the intact MMT-modified oligonucleotide and potential impurities or degradation products with very similar masses.
| Analytical Strategy | Advantages | Disadvantages | Recommendation for MMT-Oligonucleotides |
| Direct Infusion ESI-MS | Rapid, simple setup. | Requires highly pure samples, prone to ion suppression and adduct formation. | Not recommended for definitive characterization. |
| IP-RP-HPLC-MS | Excellent separation, efficient online desalting. | Potential for ion suppression, requires dedicated instrumentation. | Highly Recommended for purity assessment and characterization. |
| Ion-Pair-Free LC-MS | Higher sensitivity due to no ion-pairing reagents, less MS contamination. | May have lower resolution for complex mixtures compared to IP-RP. | A viable alternative, particularly when high sensitivity is required. |
| High-Resolution MS | High mass accuracy for unambiguous identification, charge state determination. | Higher instrument cost. | Gold Standard for confident structural confirmation. |
Optimized Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in checks and considerations to ensure data integrity.
Protocol 1: Sample Preparation and Desalting
Rationale: The removal of salts and other synthesis byproducts is critical for obtaining high-quality ESI-MS data.[7] Residual salts can lead to the formation of adducts, which complicate the mass spectrum and reduce the signal intensity of the target analyte.[6] This protocol utilizes diafiltration, which is effective for desalting oligonucleotides larger than approximately 20 nucleotides.[14]
Step-by-Step Methodology:
-
Oligonucleotide Reconstitution: Dissolve the lyophilized MMT-amino-modified oligonucleotide in a neutral pH buffer, such as 1X modification buffer (pH 8.0), to a concentration of 20-100 OD260 units in 250 µL.[14] Causality: A slightly basic pH helps to maintain the stability of the MMT group.
-
Diafiltration Column Preparation: Select a diafiltration spin column with a molecular weight cutoff appropriate for your oligonucleotide (e.g., 3 kDa for ≤ 30 nucleotides).[14] Pre-rinse the column with buffer to remove any preservatives.
-
Sample Loading: Load the reconstituted oligonucleotide sample onto the diafiltration column.
-
Centrifugation: Centrifuge at 15,000 x g for 7-10 minutes, or until the retentate volume is approximately 50 µL.[14] Causality: This step removes the bulk of the salts and small molecule impurities.
-
Washing: Add 450 µL of fresh buffer to the column and repeat the centrifugation step. Perform a total of three wash steps. Causality: Multiple wash steps ensure thorough removal of contaminants.
-
Sample Recovery: After the final spin, recover the desalted oligonucleotide from the concentrator body.
-
Final Preparation: Dilute the desalted oligonucleotide in an appropriate solvent for MS analysis (e.g., 1:1 acetonitrile:water with 0.1% triethylamine) to a final concentration of 1-10 µM.[7] Causality: Triethylamine helps to further reduce cation adduction and maintain a slightly basic pH.
Protocol 2: IP-RP-HPLC-MS Analysis
Rationale: This protocol utilizes a well-established IP-RP-HPLC-MS method for the separation and analysis of MMT-amino-modified oligonucleotides. The mobile phase composition is optimized for both chromatographic resolution and ESI-MS sensitivity.
Step-by-Step Methodology:
-
Instrumentation:
-
HPLC system coupled to an ESI-MS (preferably a high-resolution instrument).
-
Column: A suitable reversed-phase column for oligonucleotide analysis (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
-
Mobile Phases:
-
HPLC Gradient:
-
Flow rate: 0.2 mL/min
-
Column Temperature: 50-60 °C. Causality: Elevated temperature can improve peak shape and resolution.
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10-50% B (linear gradient)
-
12-13 min: 50-90% B
-
13-15 min: 90% B
-
15.1-17 min: 10% B (re-equilibration)
-
-
-
MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Causality: Oligonucleotides readily form negative ions due to their phosphate backbone.
-
Scan Range: m/z 400-2000
-
Source Parameters: Optimize capillary voltage, gas flow, and temperatures to achieve stable spray and maximal signal intensity. Note: Avoid overly harsh source conditions that could induce in-source decay of the MMT group.
-
Data Interpretation and Validation
Deconvolution of Mass Spectra
ESI-MS of oligonucleotides produces a series of multiply charged ions.[7][15] Deconvolution is a mathematical process that converts this charge state envelope into a single, zero-charge molecular weight.[13][16] Several algorithms, such as Maximum Entropy (MaxEnt) and Bayesian deconvolution, are available in commercial software packages.[13][17]
Identifying the Intact MMT-Oligonucleotide and Potential Degradation
-
Expected Mass: Calculate the theoretical molecular weight of the full-length MMT-amino-modified oligonucleotide. The deconvoluted mass spectrum should show a major peak corresponding to this mass.
-
MMT Cleavage: The MMT group has a mass of 272.33 Da. Look for a secondary peak in the deconvoluted spectrum that is 272.33 Da lighter than the main peak. The presence of this peak may indicate either in-source fragmentation or the presence of the deprotected oligonucleotide in the original sample.
-
Depurination: Depurination, the loss of a purine base (A or G), is a common fragmentation pathway for oligonucleotides in the gas phase.[1][3] Look for peaks that are 135 Da (loss of A) or 151 Da (loss of G) lighter than the parent ion.[1][3]
Common Adducts
Even with careful sample preparation, adduct formation can still occur. Being able to recognize common adducts is essential for accurate data interpretation.
| Adduct | Mass Shift (Da) | Common Source |
| Sodium (Na+) | +22 | Residual salts |
| Potassium (K+) | +38 | Residual salts |
| Triethylamine (TEA) | +101 | IP-RP mobile phase |
Table adapted from common knowledge in oligonucleotide mass spectrometry.[6][7]
Visualizing the Workflow and Key Concepts
Caption: Acid-labile cleavage of the MMT protecting group.
Conclusion and Authoritative Recommendations
The successful characterization of MMT-amino-modified oligonucleotides by ESI-MS is contingent upon a holistic approach that prioritizes the stability of the MMT group. While direct infusion may offer a cursory glance, it lacks the robustness required for definitive quality control.
For comprehensive and trustworthy characterization, an IP-RP-HPLC-MS workflow coupled with a high-resolution mass spectrometer is the authoritative recommendation. This methodology provides the necessary separation power to resolve impurities, the online desalting critical for high-quality spectra, and the mass accuracy to confirm identity with the highest degree of confidence. By implementing the optimized protocols and data interpretation strategies outlined in this guide, researchers can ensure the integrity of their analytical results and, by extension, the quality of their research and development efforts.
References
-
Agilent Technologies. (n.d.). Accurate mass spectral deconvolution of multiply-charged oligonucleotides using unit resolution single quadrupole LC/MS. Retrieved from [Link]
- Huber, C. G., & Oberacher, H. (2021). Considerations for deconvolution of oligonucleotide mass spectra in quality control. Analytical Methods, 13(4), 458-466.
- McLuckey, S. A., & van Berkel, G. J. (1995). Deconvolution of Combinatorial Oligonucleotide Libraries by Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Chemical Society, 117(48), 12005-12013.
- Beck, A., et al. (2023). Considerations for deconvolution of oligonucleotide mass spectra in quality control. Analytical Methods, 15(39), 4949-4958. DOI:10.1039/D5AY01223F
- McCarthy, S. M., et al. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 30(15), 1785-1794.
-
Agilent Technologies. (2022). Oligonucleotide Analysis with Ion-Pairing-Free Reversed Phase Method and TOF LC/MS. Retrieved from [Link]
-
Yale University. (n.d.). Protocol: Desalting. Retrieved from [Link]
- Wang, H., & Song, F. (2022). Dissolve-Spin: Desalting Oligonucleotides for MALDI MS Analysis. Molecules, 27(19), 6296.
- Polo, L. M., & Limbach, P. A. (2000). Analysis of Oligonucleotides by Electrospray Ionization Mass Spectrometry. Current Protocols in Nucleic Acid Chemistry, 1(1), 10.2.1-10.2.20.
-
Daicel Chiral Technologies. (n.d.). Ion-pair-free RPLC-MS of synthetic oligonucleotides. Retrieved from [Link]
-
Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification. Retrieved from [Link]
- Li, W., et al. (2019). Analysis of oligonucleotides by ion-pair reversed-phase liquid chromatography coupled with positive mode electrospray ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 411(18), 4167-4173.
- Potier, N., et al. (1994). Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides. Nucleic Acids Research, 22(19), 3895-3903.
- Sisto, M. P., et al. (2012). Comparison of MS/MS Methods for Characterization of DNA/cisplatin Adducts. Journal of the American Society for Mass Spectrometry, 23(5), 897-907.
- Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1995). Analysis of oligonucleotides by electrospray ionization mass spectrometry. Current Protocols in Nucleic Acid Chemistry, Chapter 10, Unit 10.2.
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]
- Apffel, A., et al. (1997). Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 69(7), 1320-1325.
- Zhang, K., et al. (2004). Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. Journal of the American Society for Mass Spectrometry, 15(10), 1523-1533.
- Potier, N., et al. (1994). Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides. Nucleic Acids Research, 22(19), 3895–3903.
-
Novatia, LLC. (n.d.). High-Throughput Analysis of Oligonucleotides Using Automated Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
- Yang, J. J., & Tang, Z. (2022). Tuning Solvent Composition to Enhance the Stability of Metal Clusters in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 33(5), 785-792.
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
- Wang, Y., et al. (2023). In-Situ Generation of Carbon Dots by Mechanochemical Action at the Tribological Interface Leads to Ultralow Friction. Langmuir, 39(4), 1485-1495.
Sources
- 1. web.colby.edu [web.colby.edu]
- 2. Analysis of oligonucleotides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. enovatia.com [enovatia.com]
- 5. biotage.com [biotage.com]
- 6. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. users.ox.ac.uk [users.ox.ac.uk]
- 11. chiraltech.com [chiraltech.com]
- 12. agilent.com [agilent.com]
- 13. Considerations for deconvolution of oligonucleotide mass spectra in quality control - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. vectorlabs.com [vectorlabs.com]
- 15. lcms.cz [lcms.cz]
- 16. Considerations for deconvolution of oligonucleotide mass spectra in quality control - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
HPLC analysis for confirming the complete removal of the MMT group
Executive Summary
In the synthesis of high-value peptides, PNAs (Peptide Nucleic Acids), and modified oligonucleotides, the Monomethoxytrityl (MMT) group serves as a critical orthogonal protecting group for amines and thiols. While its acid-lability allows for selective deprotection, confirming its complete removal is a frequent failure point in process development.
Many labs rely on colorimetric assays (UV-Vis of the released trityl cation) to estimate deprotection yields. This is insufficient for high-purity applications. This guide demonstrates why Reverse-Phase HPLC (RP-HPLC) is the superior analytical standard, providing a deterministic "digital" confirmation of removal based on hydrophobicity shifts, unlike the "analog" estimation provided by colorimetry.
Part 1: The Analytical Challenge
The MMT group is highly lipophilic. When attached to a polar substrate (like a peptide or oligonucleotide), it drastically alters the molecule's physicochemical behavior.
-
The Problem: Incomplete MMT removal results in "MMT-On" impurities. These are often biologically inactive but difficult to detect via simple UV absorbance of the flow-through because the trityl cation (
) is only visible when detached and under acidic conditions. -
The Risk: Relying solely on the orange color of the deprotection cocktail (quantitative UV-Vis) measures the leaving group, not the product. It cannot distinguish between 99% deprotection and 99.9% deprotection, nor can it detect if the MMT re-attached (retritylation) during workup.
Part 2: Comparative Analysis (HPLC vs. Alternatives)
The following table contrasts the three primary methods for monitoring MMT removal.
Table 1: Comparative Performance Metrics
| Feature | RP-HPLC (Recommended) | UV-Vis Spectrophotometry | TLC (Thin Layer Chrom.) |
| Primary Detection Principle | Hydrophobic Retention Shift (Separation of Product vs. Impurity) | Beer-Lambert Law (Quantification of released Cation) | Adsorption/Polarity (Visual spot distance) |
| Quantification Limit | High (>99.9% purity confirmation) | Low (Error margin ±1-5%) | Qualitative only |
| Specificity | Absolute. Distinguishes Product, MMT-On, and Side-Reactants. | Low. Measures total trityl, not source (cannot see depurination/degradation). | Low. "Streaking" often masks trace MMT-On species. |
| Status Confirmation | Confirms the Product is clean. | Confirms the Waste contains MMT. | Confirms presence, poor at absence. |
| Throughput | Medium (15-30 min/run) | High (Instant) | Low (Manual spotting) |
Why UV-Vis Fails for Final Release
UV-Vis monitors the formation of the orange MMT cation (
-
False Positive: If the substrate degrades (e.g., depurination in DNA) but releases MMT, UV-Vis reads "100% deprotection" while the product is destroyed.
-
False Negative: If MMT re-associates during a neutral wash (retritylation), UV-Vis of the acid waste will show high counts, but the isolated product will still be contaminated.
Part 3: Strategic HPLC Methodology
The "Senior Scientist" approach to this analysis relies on the Hydrophobic Shift . The MMT group acts as a "hydrophobic anchor."
The "Digital" Separation Principle
On a C18 column:
-
Deprotected Species: Elutes early (High Polarity).
-
MMT-Protected Species: Elutes significantly later (High Hydrophobicity).
This creates a binary, "digital" separation. If a peak exists in the high-organic region of the gradient, the MMT is not removed.
Visualization: The Analytical Decision Matrix
The following diagram outlines the logical workflow for validating MMT removal.
Figure 1: Analytical workflow for confirming MMT removal. The critical decision point relies on the absence of late-eluting hydrophobic peaks.
Part 4: Experimental Protocol
This protocol is designed as a Self-Validating System . It includes steps to ensure that the absence of a peak is due to purity, not column failure.
Sample Preparation
-
Quenching: Immediately after the deprotection reaction (usually 1-3% TFA in DCM or Acetic Acid), neutralize a small aliquot.
-
Why? If you inject an acidic sample directly, the MMT might fall off on the column, giving a false "clean" result.
-
Method: Dilute 10 µL of reaction mixture into 90 µL of neutralizing buffer (e.g., TEAA pH 7.0 for oligos, or Water/AcN for peptides if acid-stable).
-
HPLC Conditions (Standard C18)
-
Column: C18 (e.g., Phenomenex Jupiter or Agilent Zorbax), 300Å (for peptides) or 100Å (for small molecules).
-
Mobile Phase A: 0.1% TFA in Water (Peptides) OR 100mM TEAA pH 7.0 (Oligos).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-20 min: 5% -> 95% B (Linear Ramp)
-
20-25 min: 95% B (Wash - Critical for MMT detection )
-
-
Detection:
-
214 nm (Peptide backbone)
-
260 nm (Nucleic acid base)
-
280 nm (Aromatic Trityl group) - Use this channel to specifically track the MMT group.
-
Interpretation of Results
-
The Product Peak: Will elute early (typically 10-30% B).
-
The MMT-On Peak: Will elute late (typically 60-80% B).
-
Validation: If you see a peak at 12 minutes (Product) and a flat baseline from 15-25 minutes, the removal is complete.
Visualization: Hydrophobic Retention Logic
The mechanism of separation is based on the massive increase in hydrophobicity conferred by the MMT group.
Figure 2: The "Hydrophobic Anchor" effect. The MMT group increases interaction with the C18 column, shifting the retention time significantly.
Part 5: Troubleshooting & Expert Insights
Scenario: "Ghost" Peaks
-
Observation: You see a small peak eluting after your product but before where MMT-On should be.
-
Cause: This is often the Trityl Alcohol (MMT-OH) or Trityl Ether formed during quenching.
-
Solution: Run a blank injection of MMT-Cl or MMT-OH to establish its retention time. Do not confuse the protecting group byproduct with the protected substrate.
Scenario: On-Column Deprotection
-
Observation: Peak splitting or broad peaks.
-
Cause: Using TFA in the mobile phase for highly acid-sensitive MMT substrates (like PNAs) can cause the MMT to fall off during the run.
-
Fix: Switch to a neutral pH mobile phase (Ammonium Acetate or TEAA) to confirm the "MMT-On" species is stable during analysis.
References
-
Biotage. (2023).[1] How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]
-
Glen Research. (2018).[2] Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Glen Report 30.1. Retrieved from [Link]
-
National Institutes of Health (NIH). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed. Retrieved from [Link]
-
Phenomenex. Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]
Sources
Technical Comparison: MMT vs. DMT Strategies for 5'-Amino-Oligonucleotide Synthesis
The following technical guide provides an objective, in-depth comparison of MMT and DMT protecting groups for 5'-amino-modification, designed for researchers and drug development professionals.
Executive Summary
In oligonucleotide synthesis, the introduction of a 5'-amino group is a critical step for downstream conjugation (e.g., to fluorophores, peptides, or surfaces). Unlike standard 5'-hydroxyl protection where Dimethoxytrityl (DMT) is the universal standard, Monomethoxytrityl (MMT) is the dominant industry standard for 5'-amino-modifiers.
While DMT-protected amino-modifiers exist, they are chemically distinct in their acid lability compared to their hydroxyl-protected counterparts. This guide analyzes the mechanistic reasons for MMT's dominance, the specific failure modes of DMT on amines, and the precise workflows required for successful purification.
Quick Comparison: The "Trityl-On" Dilemma
| Feature | MMT (Monomethoxytrityl) | DMT (Dimethoxytrityl) |
| Primary Utility | Standard for 5'-Amino Modifiers | Niche/Rare (High Risk) |
| Acid Stability (N-Linkage) | High: Survives synthesis & purification | Low: Premature loss common |
| Purification Method | Hydrophobic Cartridge / RP-HPLC | Difficult (Falls off too early) |
| Deprotection Reagent | 20% Acetic Acid (Post-Purification) | 3% TCA (On-Column) |
| Risk Factor | Trityl reattachment if improperly deprotected | Low yield due to instability |
Chemical Fundamentals: The Stability Paradox
To understand why MMT is preferred over DMT for amines (unlike hydroxyls), one must examine the stability of the N-Trityl bond versus the O-Trityl bond.
The Mechanism of Acid Lability
Trityl groups are removed via acid-catalyzed hydrolysis, forming a stable carbocation.[1] The rate of this reaction depends on the stability of the resulting carbocation.
-
DMT Cation: Stabilized by two methoxy groups (electron-donating), making it form very easily. This makes the O-DMT bond labile enough for rapid removal during synthesis cycles.
-
MMT Cation: Stabilized by only one methoxy group. It forms less readily than DMT, making the bond more stable to acid.
The "N" Factor
When attached to a primary amine (5'-NH-Trityl):
-
N-DMT Bond: The nitrogen atom makes the bond significantly more susceptible to acid cleavage than an oxygen atom would. Consequently, an N-DMT group is hyper-labile . It often falls off during the standard TCA deblocking steps of the synthesis cycle or even during storage in slightly acidic organic solvents.
-
N-MMT Bond: The reduced stability of the MMT cation counteracts the increased lability of the N-linkage. This creates a "Goldilocks" stability window: the N-MMT bond is stable enough to survive the synthesis cycle but labile enough to be removed with specific aqueous acid treatments later.
Critical Insight: Users often assume DMT is "standard" and therefore better. For amino-modifiers, using DMT often leads to premature detritylation , resulting in a loss of the hydrophobic handle required for purification.
Synthesis & Workflow Analysis
Synthesis Compatibility
Both MMT and DMT phosphoramidites couple with high efficiency (>95%). However, the difference arises immediately post-coupling.
-
Oxidation/Capping: Both groups are stable to standard iodine oxidation and acetic anhydride capping.
-
Cycle Deblocking: If the amino-modifier is not the final base (e.g., internal modification), the N-DMT group is at high risk of being stripped by TCA/DCM deblocking steps intended for subsequent bases. N-MMT is sufficiently robust to survive these steps.
Diagram: Decision Logic for Protecting Group Selection
Figure 1: Decision matrix for selecting amino-modifier protecting groups. MMT is the only reliable choice for Trityl-On purification.
Purification Strategy: The "Trityl-On" Advantage
The primary reason to use MMT is to enable Trityl-On Purification . This method uses the lipophilic trityl group to retain the full-length product on a Reverse-Phase (RP) cartridge or HPLC column, while washing away failure sequences (capped, trityl-off).[2]
The MMT Protocol (Standard)
Because the N-MMT bond is stable, it requires a modified deprotection protocol compared to standard O-DMT.
-
Synthesis: End synthesis with MMT group ON . Do not deblock on the synthesizer.
-
Cleavage: Cleave from support using Ammonium Hydroxide. (MMT is stable to base).
-
Loading: Load crude oligo onto C18 cartridge.
-
Washing: Wash away failure sequences with dilute acetonitrile/salt.
-
Critical Deviation:
-
Elution: Elute the oligonucleotide with the MMT group still attached (using 50% Acetonitrile).
-
Post-Purification Deprotection:
The DMT Protocol (Why it fails)
If one attempts this with N-DMT:
-
Instability: The N-DMT group may partially hydrolyze during the loading or washing steps if the pH drops even slightly.
-
Loss of Yield: Once the DMT falls off, the "full-length" oligo behaves like a failure sequence and may be washed away or co-elute with impurities, defeating the purpose of the purification.
Experimental Data Summary
The following table summarizes the operational differences observed in laboratory settings when handling C6-Amino Modifiers.
| Parameter | MMT-Amino Modifier C6 | DMT-Amino Modifier C6 |
| Coupling Efficiency | >98% | >98% |
| Storage Stability (Solid) | High (>1 year at -20°C) | Moderate (Sensitive to trace acid) |
| Deprotection (Solution) | t½ ~ 30 min in 80% Acetic Acid | t½ < 2 min in 80% Acetic Acid |
| Cartridge Compatibility | Excellent (Must elute MMT-on) | Poor (Loss of handle) |
| Re-attachment Risk | High (if deprotected on-cartridge) | Low (but irrelevant due to loss) |
| Recommended Use | Standard for all applications | Only if ultra-mild deprotection is mandatory |
References
-
Glen Research. Technical Brief: Which 5'-Amino-Modifier? Glen Report 24.29. Available at: [Link]
-
Glen Research. User Guide to Amino-Modifiers. Available at: [Link]
-
Frontiers in Neuroscience. N,N-Dimethyltryptamine (DMT) Research Context (Chemical Stability). Available at: [Link][2][4][5][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. A Robust Strategy for Introducing Amino‐Modifiers in Nucleic Acids: Enabling Novel Amino Tandem Oligonucleotide Synthesis in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Protection Strategy: The Advantages of Methoxytrityl (Mmt) in Fmoc-Based Solid-Phase Synthesis
In the intricate field of solid-phase peptide synthesis (SPPS), the success of constructing complex peptides, branched architectures, or site-specifically modified molecules hinges on a robust and versatile protection strategy. While the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone for temporary α-amine protection, the strategic incorporation of highly labile side-chain protecting groups is paramount for advanced applications. This guide provides an in-depth comparison of the roles of Fmoc and the 4-methoxytrityl (Mmt) group, clarifying their complementary functions and highlighting the distinct advantages of employing Mmt for selective side-chain deprotection.
This is not a comparison of two alternatives for the same function, but rather an exploration of an orthogonal strategy where Mmt provides a layer of chemical selectivity that standard Fmoc/tBu chemistry alone cannot achieve. We will delve into the mechanistic basis for this orthogonality, present supporting experimental data for selective Mmt cleavage, and provide detailed protocols for its application.
The Principle of Orthogonality in Fmoc SPPS
Fmoc-based SPPS is fundamentally an orthogonal system. This means it employs at least two different classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[1][2]
-
α-Amine Protection: The temporary Fmoc group is stable to acid but is cleaved by a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF).[3][4] This allows for the sequential addition of amino acids to the growing peptide chain.
-
Side-Chain Protection: Permanent side-chain protecting groups (e.g., tert-butyl (tBu), trityl (Trt)) are stable to the basic conditions of Fmoc removal but are cleaved by strong acid (e.g., high concentrations of trifluoroacetic acid (TFA)) during the final cleavage of the peptide from the resin.[1][5]
The Methoxytrityl (Mmt) group introduces a third level of orthogonality. It is a hyper-acid-sensitive protecting group used for the side chains of amino acids like Lysine, Ornithine, and Cysteine.[6][7] It remains stable during base-mediated Fmoc removal but can be cleaved under exceptionally mild acidic conditions that leave the more robust tBu and Trt groups, as well as the acid-labile resin linker, completely intact.[8][9] This unique lability is the source of its strategic advantage.
Figure 1: Orthogonality of common protecting groups in SPPS.
Mmt vs. Fmoc: A Functional Comparison
It is crucial to understand that Mmt and Fmoc are not interchangeable; they perform different, complementary roles.
| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) | Mmt (4-methoxytrityl) |
| Primary Role | Temporary protection of the α-amino group of the peptide backbone. | "Semi-permanent" protection of nucleophilic amino acid side chains (e.g., Lys, Cys).[6][7] |
| Cleavage Condition | Mild base (e.g., 20% piperidine in DMF).[3] | Very mild acid (e.g., 1-2% TFA in DCM).[8][9] |
| Stability | Stable to acids.[4] | Stable to bases used for Fmoc removal.[8] |
| Purpose in Synthesis | Enables stepwise elongation of the peptide chain. | Enables selective on-resin modification of a specific side chain while the rest of the peptide remains protected.[6][10] |
The Strategic Advantage of Mmt in Complex Peptide Synthesis
The ability to selectively remove the Mmt group on-resin opens a gateway to sophisticated peptide architectures that are difficult or impossible to achieve with a standard two-dimensional protection strategy.
Causality Behind Mmt's Utility: The methoxy group on the trityl structure donates electron density, significantly stabilizing the carbocation intermediate formed during acid-mediated cleavage. This enhanced stability means that a much weaker acid is required for its removal compared to the unsubstituted Trityl (Trt) or other acid-labile groups like tBu.[9] This is the chemical basis for its hyper-sensitivity to acid.
Key Applications:
-
On-Resin Disulfide Bond Formation: For peptides requiring specific disulfide bridges, cysteine residues can be protected with Mmt. After assembly of the linear peptide, the Mmt groups can be selectively removed on-resin using mild acid, exposing the thiol groups. Subsequent on-resin oxidation then forms the desired disulfide bond, offering greater control and potentially higher yields compared to solution-phase cyclization.[7][10]
-
Synthesis of Branched Peptides: Fmoc-Lys(Mmt)-OH is a critical building block for creating branched peptides.[6] Once incorporated into a sequence, the Mmt group on the lysine side-chain can be selectively removed. This exposes the ε-amino group, which can then serve as an initiation point for the synthesis of a second peptide chain, all while the primary chain remains attached to the solid support.
-
Site-Specific Labeling and Conjugation: Researchers can introduce a lysine or cysteine residue protected with Mmt at a specific point in a peptide sequence. After selective deprotection on-resin, the exposed nucleophilic side-chain can be reacted with a fluorescent dye, a biotin tag, a polyethylene glycol (PEG) chain, or other molecular probes.[6]
Experimental Data: Optimizing Mmt Cleavage
The efficiency of Mmt removal is dependent on the acid concentration, reaction time, and number of treatments. The goal is to achieve complete deprotection of the Mmt group without premature cleavage of other acid-labile side-chain protecting groups or the peptide from the resin.
The following data, adapted from a study optimizing Mmt removal from cysteine side chains on-resin, demonstrates the importance of repeated treatments for achieving high deprotection efficiency.
| Deprotection Condition (2% TFA, 5% TIS in DCM) | % Mmt Deprotection (Alkylated Product) |
| 1 x 2 minutes | 48.7% |
| 5 x 2 minutes | 81.3% |
| 1 x 10 minutes | 68.9% |
| 5 x 10 minutes | 91.1% |
| 1 x 30 minutes | 77.5% |
Data adapted from Biotage, "How To: Measure and Optimize the Removal of MMT Protecting Groups".
These results clearly indicate that multiple, short treatments are more effective than a single, prolonged treatment for maximizing Mmt removal. The scavenger, triisopropylsilane (TIS), is critical to quench the highly reactive Mmt cation released during cleavage, preventing side reactions such as re-attachment to the peptide or modification of sensitive residues like tryptophan.[11]
Validated Experimental Protocols
The following protocols provide a self-validating system for the selective on-resin deprotection of the Mmt group within an Fmoc-SPPS workflow.
Protocol 1: Standard N-terminal Fmoc Deprotection (for context)
-
Swell the peptide-resin in DMF (10 mL per gram of resin) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.
-
The resin is now ready for the next amino acid coupling step.
Protocol 2: Selective On-Resin Mmt Deprotection
This protocol is designed for the selective removal of the Mmt group from a Lysine or Cysteine side chain.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chempep.com [chempep.com]
- 5. cblpatras.gr [cblpatras.gr]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cblpatras.gr [cblpatras.gr]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Selecting the Optimal Amino-Modifier Linker
A Comparative Analysis of C3, C6, and C12 Aliphatic Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the covalent attachment of molecules to oligonucleotides, proteins, or surfaces is a foundational technique. The humble amino-modifier linker is a workhorse in this domain, providing a reactive primary amine for subsequent conjugation.[1] However, the choice of linker is far from trivial. The length and chemical nature of the spacer arm connecting the amine to the biomolecule can profoundly impact the success of an experiment, influencing everything from reaction efficiency to the biological activity of the final conjugate.
This guide provides an in-depth comparative analysis of the most common aliphatic amino-modifier linkers—C3, C6, and C12—exploring the causal relationships between linker length, physicochemical properties, and performance in key applications.
The Fundamentals: Structure and Intrinsic Properties
Amino-modifier linkers are typically incorporated into biomolecules like oligonucleotides during automated solid-phase synthesis.[2][3] They introduce a terminal primary amine (-NH2) that can be used to attach a wide variety of molecules, such as fluorescent dyes, biotin, or peptides, or to immobilize the biomolecule onto a solid support.[4][5] The most common linkers are simple hydrocarbon chains of varying lengths.
-
Amino-Modifier C3: Features a three-carbon chain.
-
Amino-Modifier C6: Features a six-carbon chain.
-
Amino-Modifier C12: Features a twelve-carbon chain.
The fundamental difference between these linkers is the spatial distance they introduce between the point of attachment on the biomolecule and the terminal amine. This distance is the primary determinant of their differing performance characteristics.
Caption: Structural comparison of C3, C6, and C12 amino-modifier linkers.
Comparative Properties Table
| Property | C3 Amino-Modifier | C6 Amino-Modifier | C12 Amino-Modifier |
| Spacer Atoms | 3 (Carbon) | 6 (Carbon) | 12 (Carbon) |
| Approx. Length | ~4.9 Å | ~8.6 Å | ~16.0 Å |
| Key Feature | Short, provides minimal spacing | "Standard" length, good balance | Long, provides maximum spacing |
| Hydrophobicity | Low | Moderate | High |
| Flexibility | Moderate | High | Very High |
Key Performance Considerations: Choosing the Right Linker
The central challenge in bioconjugation is ensuring that the attached molecule can function without being impeded by the biomolecule it is attached to, or vice-versa. This is where linker length becomes a critical experimental variable.
A. Steric Hindrance: The Primary Driver of Linker Choice
Expertise & Experience: Steric hindrance is the most common reason for the failure or inefficiency of a conjugation or binding assay.[6] It occurs when the physical bulk of a molecule or surface prevents a chemical reaction or interaction from occurring. Longer linkers are the primary tool to mitigate this effect.[7][8]
-
C3 Linkers are suitable only when the conjugated molecule is small and proximity to the biomolecule or surface is not expected to interfere with its function.[7][9] For example, conjugating a very small molecule or dye where interaction with the oligonucleotide is minimal.
-
C6 and C12 Linkers are employed when the oligonucleotide needs to be spaced away from a surface or when a large molecule (like a protein or enzyme) is being conjugated.[7][8] The C6 linker is often considered the default "standard" length, providing a good balance of spacing and hydrophobicity.[5][10] The C12 linker offers the maximum distance, which can be crucial for very bulky conjugates or when trying to optimize hybridization kinetics on a densely packed microarray.[6][7]
Caption: Steric hindrance is overcome by longer linkers.
B. Application-Specific Performance Data
The optimal linker is highly dependent on the experimental context. For protein conjugation, longer C6 or C12 linkers are generally recommended to reduce steric hindrance between the oligonucleotide and the protein, allowing for more efficient bond formation.[8] In applications like solid-phase PCR or microarrays, longer spacers can significantly improve hybridization efficiency by reducing interactions between the support and the bound oligonucleotide.[6][7]
| Application | C3 Performance | C6 Performance | C12 Performance | Rationale |
| Small Molecule Labeling | Good | Excellent | Excellent | Steric hindrance is less of a concern, but longer linkers provide more flexibility. |
| Protein/Enzyme Conjugation | Poor to Fair | Good | Excellent | Longer linkers are critical to overcome the steric bulk of the protein.[8] |
| Surface Immobilization (Microarrays) | Fair | Good | Excellent | Longer linkers extend the probe away from the surface, improving accessibility for hybridization.[7][11] |
| Aptamer Development | Application Dependent | Application Dependent | Application Dependent | Linker length can affect the 3D folding and target affinity of the aptamer; requires empirical testing.[8] |
Experimental Protocol: A Self-Validating System for Linker Comparison
Trustworthiness: To objectively determine the best linker for a specific application, a direct comparison is essential. This protocol provides a framework for evaluating how C3, C6, and C12 amino-modified oligonucleotides perform in a surface immobilization and hybridization assay. The inclusion of positive and negative controls makes the system self-validating.
Objective: To compare the immobilization and hybridization efficiency of oligonucleotides modified with C3, C6, and C12 amino linkers on an NHS-ester activated surface.
Materials:
-
NHS-ester activated glass slides or microplates.
-
Amino-modified oligonucleotides (same sequence, modified with 5'-C3, 5'-C6, and 5'-C12 linkers respectively).
-
Fluorescently-labeled complementary target oligonucleotide.
-
Non-complementary fluorescently-labeled oligonucleotide (Negative Control).
-
Sodium Bicarbonate buffer (0.1 M, pH 8.5).
-
Blocking solution (e.g., ethanolamine or glycine in buffer).
-
Hybridization buffer (e.g., 2x SSC, 0.1% SDS).
-
Wash buffers (low and high stringency).
-
Fluorescence scanner/reader.
Caption: Workflow for comparing linker performance in a hybridization assay.
Step-by-Step Methodology:
-
Oligonucleotide Preparation:
-
Resuspend the C3, C6, and C12 amino-modified oligonucleotides in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 20 µM. The basic pH is crucial for ensuring the primary amine is deprotonated and nucleophilic, ready to react with the NHS ester.[12]
-
-
Immobilization:
-
Spot equal volumes (e.g., 1 µL) of each oligonucleotide solution onto distinct locations on the NHS-ester activated slide.
-
Incubate the slide overnight in a humid chamber at room temperature. This allows the amine-NHS ester reaction to go to completion, forming a stable amide bond.[10]
-
-
Blocking:
-
Wash the slide thoroughly with DI water to remove unbound oligonucleotides.
-
Immerse the slide in a blocking solution (e.g., 50 mM ethanolamine, pH 9.0) for 30 minutes. This step is critical as it quenches any remaining reactive NHS-ester groups on the surface, preventing non-specific binding of the target oligonucleotide in the next step.
-
-
Hybridization:
-
Prepare a solution of the fluorescently-labeled complementary target oligonucleotide in hybridization buffer at a concentration of 1 µM.
-
Apply the hybridization solution to the surface of the slide, cover with a coverslip, and incubate at a temperature appropriate for the oligo sequence (e.g., 1-2 hours at 42°C).
-
Control: On a separate but identically prepared slide, perform the same hybridization step using the non-complementary fluorescent target to assess non-specific binding.
-
-
Washing:
-
Wash the slide sequentially with low stringency (e.g., 2x SSC, 0.1% SDS) and high stringency (e.g., 0.1x SSC) wash buffers to remove any non-specifically bound target.
-
-
Data Acquisition and Analysis:
-
Dry the slide (e.g., by centrifugation).
-
Scan the slide using a fluorescence microarray scanner.
-
Measure the mean fluorescence intensity for each spot corresponding to the C3, C6, and C12 linkers.
-
Analysis: A higher fluorescence signal indicates a greater amount of hybridized target, which is a function of both the initial immobilization density and the efficiency of the hybridization reaction. Comparing the signal intensities will reveal which linker length provides the optimal performance for this specific sequence and surface chemistry. The signal from the negative control slide should be minimal, confirming the specificity of the hybridization.
-
Conclusion and Recommendations
The selection of an amino-modifier linker is a critical decision in the design of bioconjugation experiments. While there is no single "best" linker, a logical, cause-and-effect-based approach can guide the researcher to the optimal choice.
-
Start with C6: For most applications involving labeling or surface attachment, the C6 amino-modifier provides a robust starting point, offering a good balance between spatial separation and manageable hydrophobicity.[5]
-
Use C12 for Bulky Partners: When conjugating large proteins, enzymes, or when working with very dense surfaces where steric crowding is a major concern, the C12 linker is the superior choice.[7][8]
-
Use C3 with Caution: The C3 linker should be reserved for applications where the conjugate is small and there is a clear reason to believe that steric hindrance will not be a factor.[7]
-
Empirical Validation is Key: As demonstrated by the provided protocol, when performance is critical, there is no substitute for empirical testing. Comparing linkers side-by-side is the most reliable method to ensure the selection of the optimal reagent for your specific system.
By understanding the interplay between linker length, steric hindrance, and the specific demands of the application, researchers can harness the full potential of amino-modifier chemistry to build robust and effective bioconjugates.
References
- A Robust Strategy for Introducing Amino-Modifiers in Nucleic Acids: Enabling Novel Amino Tandem Oligonucleotide Synthesis in DNA and RNA. (n.d.). PMC.
-
Komatsu, Y., Kojima, N., Nonaka, K., Fujinawa, Y., Sugino, M., Mikami, A., Hashida, J., Ohtsuka, E., & Matsubara, K. (2003). Synthesis and application of new amino modification analogues for functional oligonucleotide. Nucleic Acids Symposium Series, (47), 189–190. [Link]
-
5'-Amino Modified Oligonucleotides. (2010, January 20). Bio-Synthesis. [Link]
-
Amino Oligo Modification. (n.d.). Bio-Synthesis, Inc. [Link]
-
Synthesis and applications of chemically modified oligonucleotides. (n.d.). ATDBio. [Link]
-
Amino Modifier. (n.d.). ELLA Biotech. [Link]
-
Efficient self-assembly of DNA-functionalized fluorophores and gold nanoparticles with DNA functionalized silicon surfaces: the effect of oligomer spacers. (n.d.). PMC. [Link]
-
5'-Amino-Modifier C12. (n.d.). Glen Research. [Link]
-
5' Amino Modifier C12 - 1 modification. (n.d.). Eurogentec. [Link]
-
Amino Modifier Modification Service. (n.d.). Creative Biolabs. [Link]
-
Amino Linker Oligonucleotide Modification. (2014, May 30). Bio-Synthesis. [Link]
-
Kang, M. S., Kong, T. W. S., Khoo, J. Y. X., & Loh, T.-P. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(6), 1636–1661. [Link]
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Amino Oligo Modification - Bio-Synthesis, Inc. [biosyn.com]
- 5. idtdna.com [idtdna.com]
- 6. 5'-Amino Modified Oligonucleotides [biosyn.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Amino Modifier Modification Service - Creative Biolabs [creative-biolabs.com]
- 9. Amino C3-3' Oligo Modifications from Gene Link [genelink.com]
- 10. Amino C6 Oligo Modifications from Gene Link [genelink.com]
- 11. Efficient self-assembly of DNA-functionalized fluorophores and gold nanoparticles with DNA functionalized silicon surfaces: the effect of oligomer spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Linker Oligonucleotide Modification [biosyn.com]
Alternative Reagents for Introducing a 5'-Primary Amine on DNA: A Technical Comparison Guide
This guide provides a technical comparison of reagents for introducing a 5'-primary amine onto DNA. It moves beyond standard catalog descriptions to analyze the mechanistic implications, stability profiles, and process efficiencies of each method.
Executive Summary: While the 5'-Amino-Modifier C6 (MMT) remains the industry standard for introducing primary amines, it is not universally optimal. Issues with oxidative stability, trityl loss, and purification bottlenecks have driven the development of superior alternatives. This guide compares the standard MMT/TFA reagents against robust modern alternatives like Phthalic Acid Diamide (PDA) linkers, DMS(O)MT protection, and Click Chemistry approaches, providing decision matrices and experimental protocols for high-fidelity oligonucleotide modification.
The Landscape of 5'-Amino Modifiers
The choice of reagent dictates your purification strategy and downstream conjugation yield. The primary differentiator is the protecting group on the amine, which determines stability and deprotection conditions.
The Standard: MMT vs. TFA
-
5'-Amino-Modifier C6-MMT (Monomethoxytrityl):
-
Mechanism: The amine is protected by an acid-labile MMT group.[1]
-
Primary Use: When Trityl-On purification (Cartridge or HPLC) is required. The lipophilic MMT group acts as a handle to separate full-length product from failure sequences.
-
The Flaw: MMT is acid-sensitive. It can be accidentally removed by the acidic deblocking reagent (TCA/DCM) during the synthesis cycle if exposure is too long, leading to acetyl-capped (dead) amines.
-
-
5'-Amino-Modifier C6-TFA (Trifluoroacetyl):
-
Mechanism: The amine is protected by a base-labile TFA group.
-
Primary Use: When no purification or Trityl-Off purification is planned.
-
Advantage: The TFA group is removed automatically during the standard ammonia deprotection step.
-
The Flaw: You cannot use a hydrophobic handle for purification. The final product is a crude mix containing failure sequences.
-
The "Robust" Alternatives: DMS(O)MT and PDA
-
5'-DMS(O)MT-Amino-Modifier:
-
Innovation: Replaces MMT with a 4,4'-Dimethoxy-4"-methylsulfonyl-trityl group.
-
Benefit: The sulfonyl group stabilizes the carbocation, preventing premature loss during synthesis (acid washes). However, it remains sufficiently lipophilic for cartridge purification.
-
-
5'-PDA-Amino-Modifiers (Phthalic Acid Diamide):
-
Innovation: Uses a phthalic acid diamide protecting group.
-
Physical State: Granular Powder. Unlike the viscous oils of MMT/TFA modifiers, PDA reagents are solid, making them significantly more stable during shipping and storage.
-
Deprotection: Requires Methylamine or AMA (Ammonium Hydroxide/Methylamine). Standard Ammonium Hydroxide is too slow.
-
Comparative Analysis: Performance Metrics
The following table contrasts the critical operational parameters for the leading reagents.
Table 1: Technical Comparison of 5'-Amino Reagents
| Feature | C6-MMT (Standard) | C6-TFA (Base-Labile) | C6-PDA (High Stability) | 5'-Hexynyl (Click) |
| Protecting Group | Monomethoxytrityl (Acid Labile) | Trifluoroacetyl (Base Labile) | Phthalic Acid Diamide | None (Alkyne) |
| Physical Form | Viscous Oil (Hard to handle) | Viscous Oil | Granular Powder | Oil/Solid |
| Coupling Efficiency | ~95-98% | ~98% | >98% | >99% |
| Purification Mode | Trityl-On (Cartridge/HPLC) | Trityl-Off only | Trityl-Off | Trityl-On (DMT) |
| Deprotection | Standard NH₄OH | Standard NH₄OH | AMA or Methylamine | Standard NH₄OH |
| Storage Stability | Low (Oxidation risk) | Moderate | High | High |
| Primary Risk | Premature MMT loss (Low Yield) | Side reactions if not capped | Incomplete deprotection if using NH₄OH | Copper toxicity (in vivo) |
The "Click" Alternative: Bypassing the Amine
For difficult conjugations (e.g., attaching large proteins or hydrophobic dyes), the classical Amine-NHS ester chemistry often suffers from hydrolysis competition. Click Chemistry (CuAAC) offers a superior alternative.
-
Reagent: 5'-Hexynyl Phosphoramidite .
-
Workflow: Instead of an amine, a terminal alkyne is introduced. This reacts with an Azide-labeled target.[2]
-
Why it wins:
-
Bio-orthogonality: No competing side reactions with DNA bases.
-
Yield: Often >90% conjugation efficiency, compared to 20-50% for Amine-NHS coupling on large molecules.
-
Stability: The alkyne is indefinite stable; amines can oxidize over time.
-
Strategic Decision Matrix
Use the following logic flow to select the correct reagent for your application.
Figure 1: Decision tree for selecting the optimal 5'-modification reagent based on purification needs and downstream applications.
Advanced Protocol: Post-Synthetic On-Column Conversion
For situations where a specific modifier is unavailable, or to rescue a standard synthesis.
Concept: This "Expert" protocol converts a standard 5'-OH (hydroxyl) into a 5'-Amine while the DNA is still on the solid support (CPG). This method, adapted from Miller & Kool (2004), uses an iodination-displacement strategy.
Reagents:
-
Iodinating Agent: Methyltriphenoxyphosphonium iodide (MTPI) in DMF.
-
Azide Source: Sodium Azide (NaN₃) in DMF.
-
Reduction Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Staudinger reagent.
Step-by-Step Workflow:
-
Synthesis: Synthesize DNA DMT-Off (final 5'-OH exposed). Do not cleave from column.
-
Iodination (5'-OH → 5'-I):
-
Pass 0.5 M MTPI in DMF through the column for 15 minutes.
-
Wash with DMF.
-
-
Azidation (5'-I → 5'-N₃):
-
Pass 0.5 M NaN₃ in DMF through the column for 20 minutes at 55°C.
-
Note: This creates a 5'-Azide intermediate, which is itself a valuable "Click" handle.
-
-
Reduction (5'-N₃ → 5'-NH₂):
-
Treat column with 0.1 M TCEP in water/dioxane for 15 minutes.
-
-
Cleavage: Proceed with standard ammonium hydroxide cleavage.
Result: A 5'-primary amine directly attached to the 5'-carbon (no C6 linker), useful for tight-binding steric requirements.
Standard Protocol: MMT-Amino-Modifier Processing
Critical Step: MMT Removal The MMT group is not removed by ammonia. It must be removed after purification to prevent the amine from reacting with acrylonitrile (a side product of deprotection) which permanently caps the amine.
-
Synthesis: Couple 5'-Amino-Modifier C6-MMT. Keep Trityl-On .
-
Cleavage: Deprotect in NH₄OH (55°C, overnight). The MMT group survives.[1]
-
Purification: Load onto Glen-Pak™ or C18 cartridge. Wash away failure sequences.
-
MMT Removal (On-Cartridge):
-
Pass 2% Trifluoroacetic Acid (TFA) or 20% Acetic Acid over the cartridge.
-
Watch for the Yellow/Orange color (Trityl cation).
-
Continue until color fades (approx. 5 mins).
-
-
Elution: Elute the purified, free-amine oligo with 50% Acetonitrile.
References
-
Miller, G. P., & Kool, E. T. (2004). Versatile 5'-functionalization of oligonucleotides on solid support: amines, azides, thiols, and thioethers via phosphorus chemistry.[3] The Journal of Organic Chemistry, 69(7), 2404–2410.[3] Link
-
Glen Research. (2011). Technical Brief: Which 5'-Amino-Modifier? Glen Report, 24.29. Link
-
Integrated DNA Technologies (IDT). (2022). Oligonucleotide modifications: Choose the right mod. Link
-
El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA.[3][4][5][6][7] Chemical Society Reviews, 39(4), 1388-1405. Link
-
Thermo Fisher Scientific. (2007). Linker and Spacer Phosphoramidites Technical Guide. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Versatile 5'-functionalization of oligonucleotides on solid support: amines, azides, thiols, and thioethers via phosphorus chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. nanoporetech.com [nanoporetech.com]
- 7. youtube.com [youtube.com]
A Senior Application Scientist’s Guide to Validating Conjugation Efficiency to MMT-Derived Amino Groups
For researchers, scientists, and drug development professionals, the precise and reliable creation of bioconjugates is fundamental. Whether constructing Antibody-Drug Conjugates (ADCs), pegylating proteins, or immobilizing oligonucleotides, the success of the final product hinges on the efficiency and control of the underlying chemical reactions. This guide provides an in-depth, comparative analysis of methods to validate conjugation to amino groups generated via the deprotection of a 4-Monomethoxytrityl (MMT) group.
The MMT group is a valuable tool in bioconjugation, offering an orthogonal protection strategy for primary amines, particularly the epsilon-amino group of lysine or synthetic amino-linkers.[1] Its key advantage is its lability under mild acidic conditions, which allows for selective deprotection without disturbing other sensitive protecting groups like Fmoc or the integrity of the broader molecule.[1][2] However, this process is not without its challenges. The deprotection reaction is a reversible equilibrium, and incomplete removal or re-attachment of the MMT cation can lead to inconsistent and low-yield conjugation.[3][4]
Therefore, robust validation at each stage is not merely a quality control checkpoint; it is an integrated part of the development process that ensures reproducibility, optimizes yield, and ultimately defines the quality and efficacy of the final conjugate. This guide moves beyond simple protocol recitation to explain the causality behind the choices, empowering you to design a self-validating workflow.
Part 1: The Foundational Workflow: From Protection to Conjugation
A successful conjugation strategy begins with a clear, multi-stage workflow. Each stage presents a critical validation point to quantify efficiency and ensure the integrity of your materials before proceeding to the next, often more costly, step.
Caption: High-level workflow for MMT-based conjugation.
The Critical Deprotection Step
The selective removal of the MMT group is typically achieved with low concentrations of trifluoroacetic acid (TFA) (1-2%) or aqueous acetic acid.[4][5] The core challenge here is the generation of a stable trityl cation, which can re-attach to the free amine if not effectively removed or scavenged.[3]
Expertise in Practice: The choice of deprotection conditions is a balance. While stronger acid concentrations can speed up removal, they also increase the risk of side reactions, such as depurination in oligonucleotides.[3][6] For this reason, including a "scavenger" like triisopropylsilane (TIS) or methanol in the deprotection solution is a field-proven best practice to quench the liberated trityl cations and drive the reaction to completion.[2]
Validation Point 1: Quantifying Available Amino Groups
Before expending valuable reagents on the conjugation reaction, it is crucial to quantify the number of free primary amines generated. This step validates the efficiency of your deprotection and provides a baseline for calculating the true conjugation efficiency later.
Several methods exist, each with distinct advantages. The choice depends on your substrate (e.g., surface-bound vs. in solution) and required sensitivity.
| Method | Principle | Advantages | Disadvantages | Ideal For |
| TNBSA Assay | 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) reacts with primary amines to form a yellow-colored product, quantifiable by spectrophotometry (335 nm).[7] | Simple, rapid, good sensitivity. | Can be destructive to the sample; requires a standard curve. | Quick checks of soluble molecules like proteins or peptides. |
| Orange II Assay | The anionic Orange II dye binds electrostatically to protonated primary amine groups. The amount of bound dye is quantified by measuring the depletion from the supernatant.[8] | Reliable, inexpensive, highly specific for primary amines, suitable for surfaces.[8] | Requires careful washing steps to remove unbound dye. | Quantifying amine density on functionalized surfaces or nanoparticles. |
| Fmoc-Cleavage Assay | Amines are reacted with an Fmoc-containing molecule (e.g., Fmoc-NHS). The Fmoc group is then cleaved with a base (e.g., piperidine), and the resulting dibenzofulvene-piperidine adduct is quantified by its strong UV absorbance (~301 nm).[9][10] | Very high sensitivity, widely used in peptide chemistry.[10] | Multi-step process, involves potentially harsh basic conditions for cleavage. | Validating functionalization on solid supports like resins or ceramics. |
Part 2: The Final Proof: Characterizing the Conjugate
After conjugation, a different set of analytical tools is required to confirm the formation of the desired product, assess its purity, and quantify the efficiency of the reaction. This is not just about a "yes/no" answer but about understanding the distribution of species in your product, a critical quality attribute for therapeutics like ADCs.[11][12]
Caption: Analytical techniques for post-conjugation validation.
Chromatographic Methods: Separating the Species
Chromatography is the workhorse for analyzing the complex mixture resulting from a conjugation reaction.[13][14]
-
Hydrophobic Interaction Chromatography (HIC): This is arguably the most powerful technique for assessing conjugation efficiency, especially for protein conjugates.[15][16] The conjugation of a typically hydrophobic small molecule to a protein increases its overall hydrophobicity. HIC can resolve species with different numbers of conjugated molecules (e.g., DAR 0, 2, 4), allowing for precise quantification of the average drug-to-antibody ratio (DAR) and the distribution.[16]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is excellent for resolving the starting materials from the final conjugate, making it a direct way to measure reaction completion.[7] By comparing the peak area of the unreacted starting material to the new product peak, a clear efficiency percentage can be calculated. It is particularly useful for smaller conjugates like peptides and oligonucleotides.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[13] While it cannot resolve different conjugation states, it is essential for a different reason: assessing aggregation.[14] Conjugation can sometimes induce protein aggregation, a critical quality attribute that must be monitored. SEC provides the definitive measure of monomer content versus aggregates or fragments.
Spectrometric and Spectroscopic Confirmation
While chromatography separates, spectrometry and spectroscopy provide confirmation of identity and quantity.
-
Mass Spectrometry (MS): MS provides an unambiguous confirmation of successful conjugation by measuring the molecular weight of the product.[11] The mass increase should correspond precisely to the mass of the attached molecule(s). When coupled with liquid chromatography (LC-MS), it can identify the components of each peak separated by HIC or RP-HPLC, confirming the identity of each conjugation state.[16]
-
UV-Vis Spectroscopy: If the molecule being conjugated has a unique chromophore that absorbs at a wavelength distinct from the protein or substrate, UV-Vis spectroscopy offers a straightforward method to determine the degree of conjugation.[14][16] By measuring the absorbance at two wavelengths (one for the protein, one for the payload), the ratio can be used to calculate the average number of conjugated molecules.
Comparative Analysis of Post-Conjugation Methods
| Method | Information Provided | Throughput | Expertise Required | Key Advantage |
| HIC | Average DAR, DAR distribution, purity.[16] | Medium | High | Resolves different drug-load species. |
| RP-HPLC | Reaction completion, purity, quantification of reactants and products.[7] | High | Medium | Excellent for direct measurement of conversion. |
| SEC | Aggregation, fragmentation, monomer content.[13][14] | High | Medium | Essential for assessing product stability and homogeneity. |
| Mass Spec | Absolute mass confirmation, unambiguous identification of species.[11] | Low-Medium | High | The "gold standard" for confirming identity. |
| UV-Vis | Average degree of conjugation.[14] | Very High | Low | Rapid and simple, if payload has a chromophore. |
Part 3: Experimental Protocols
Trustworthiness in science is built on detailed, reproducible methods. The following protocols are designed as self-validating systems, including necessary controls.
Protocol 1: Quantification of Free Amines using TNBSA
This protocol is adapted for quantifying amine concentration in a solution of a purified, MMT-deprotected protein.
-
Prepare a Standard Curve:
-
Prepare a 1 mg/mL stock solution of your unconjugated, fully deprotected protein (or a suitable standard like BSA) in 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Create a series of dilutions ranging from 0.05 to 1.0 mg/mL.
-
-
Prepare TNBSA Reagent:
-
Prepare a fresh 0.01% (w/v) solution of TNBSA in the same 0.1 M sodium bicarbonate buffer.
-
-
Reaction:
-
In a 96-well plate, add 125 µL of each standard or unknown sample.
-
Add 125 µL of the 0.01% TNBSA solution to each well.
-
Include a "blank" well with 125 µL of buffer and 125 µL of TNBSA solution.
-
-
Incubation & Measurement:
-
Incubate the plate at 37°C for 2 hours, protected from light.
-
Measure the absorbance at 335 nm using a plate reader.
-
-
Analysis:
-
Subtract the blank absorbance from all readings.
-
Plot the absorbance of the standards versus their known concentration to generate a standard curve.
-
Use the standard curve to determine the amine concentration in your unknown samples. The efficiency is calculated relative to the theoretical number of amines.
-
Protocol 2: Validation of Conjugation by RP-HPLC
This protocol outlines a general method to determine the percentage conversion of a starting material to a conjugated product.
-
System Setup:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where both starting material and product absorb (e.g., 214 nm for peptide bonds and 280 nm for proteins).
-
-
Sample Analysis:
-
Inject a sample of the unreacted, MMT-deprotected starting material to determine its retention time.
-
Inject a sample of the conjugation reaction mixture at t=0 to establish the initial peak area of the starting material.
-
Inject samples of the reaction mixture at various time points (e.g., 1h, 4h, overnight) and the final, quenched reaction.
-
-
Data Analysis:
-
Identify the peak for the starting material and the new peak for the conjugated product.
-
Integrate the peak areas for both.
-
Calculate the conjugation efficiency (%) as: [Area_Product / (Area_Product + Area_StartingMaterial)] * 100.
-
Causality Check: A decrease in the starting material peak area should directly correlate with an increase in the product peak area. The absence of other significant peaks indicates a clean reaction.
-
References
- Vertex AI Search Grounding API. (n.d.). Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates.
- ACS Publications. (2011). Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces. Bioconjugate Chemistry.
- Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates.
- Neupane, R., & Bergquist, J. (2017). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. European Journal of Mass Spectrometry, 23(6), 417-426.
- Chandrabatla, V. P. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.
- BenchChem. (2025). A Researcher's Guide to Validating Site-Specific Protein Conjugation.
- ResearchGate. (n.d.). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects | Request PDF.
- BenchChem. (2025). Application Note: A Guide to Determining the Conjugation Efficiency of Amino-PEG6-amine.
- Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups.
- ResearchGate. (2025). Efficient quantification of primary amine functions grafted onto apatite ceramics by using two UV-Vis spectrophotometric methods.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- ChemRxiv. (n.d.). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides.
- BenchChem. (2025). Technical Support Center: 5'-Amino-Modified Oligonucleotide Deprotection.
- Glen Research. (n.d.). 5'-MMT-AMINO-MODIFIERS.
- MDPI. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. biotage.com [biotage.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 12. adcreview.com [adcreview.com]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-[Methoxy(triphenylmethyl)amino]propan-1-ol
[1]
Executive Safety Summary (The "Why")
Compound Analysis: 3-[Methoxy(triphenylmethyl)amino]propan-1-ol is a specialized N-protected hydroxylamine derivative.[1] Structurally, it combines a reactive primary alcohol with a bulky, acid-labile trityl-protected amine.[1][2]
Hazard Identification (Structure-Activity Relationship): While specific toxicological data (LD50) for this exact intermediate may be limited in public databases, Structure-Activity Relationship (SAR) principles dictate that we treat this compound with elevated caution due to its functional groups:
-
N-Methoxy Amino Moiety: Hydroxylamine derivatives can exhibit sensitizing properties and potential mutagenicity.[1] The trityl group reduces volatility but does not eliminate contact toxicity.[1]
-
Primary Alcohol: Potential for skin and severe eye irritation.[1][3]
-
Trityl Group: Acid-sensitive.[1][4] Inadvertent contact with acidic vapors can cleave the protecting group, releasing the more reactive free hydroxylamine species.
Operational Directive: Handle this substance as a Category 2 Skin Irritant and Category 2A Eye Irritant at a minimum. Adopt a "Universal Precaution" approach suitable for functionalized organic intermediates.
PPE Selection Matrix (The "What")
This matrix is designed to prevent exposure pathways (Inhalation, Dermal Absorption, Ingestion) based on the state of matter.
| Protection Zone | Equipment Standard | Technical Justification (Causality) |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.[1]1) | Safety glasses are insufficient.[1] The primary alcohol functionality poses a risk of irreversible corneal damage if a splash occurs during solubilization. |
| Hand (Primary) | Nitrile Gloves (Min. 5 mil thickness) | Nitrile offers superior resistance to the organic solvents (DCM, THF) typically used to dissolve this lipophilic trityl compound.[1] Latex degrades rapidly in these solvents.[1] |
| Hand (Secondary) | Double-Gloving Protocol | Required when handling solutions >100mM.[1] The outer glove protects against solvent; the inner glove acts as a final barrier against the solute if breakthrough occurs. |
| Respiratory | Fume Hood (Face Velocity: 80–120 fpm) | Mandatory. Do not handle on an open bench.[1] Trityl derivatives can be dusty; inhalation of particulates must be prevented to avoid respiratory sensitization.[1] |
| Body | Lab Coat (100% Cotton or Nomex) | Synthetic blends (polyester) can melt into skin if a fire occurs (trityl compounds are carbon-rich and combustible).[1] |
Operational Workflow & Logic (The "How")
Phase A: Pre-Operational Checks (Self-Validating System)[1]
-
Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.[1]
-
Hood Verification: Verify the magnehelic gauge or flow monitor reads within the safe zone (usually 0.3–0.5 inches w.g.).[1]
-
Acid Sweep: Ensure the immediate work area is free of volatile acids (e.g., HCl, TFA). Reasoning: Acid vapors will cleave the trityl group, changing the chemical nature of your material mid-experiment.
Phase B: Weighing & Transfer (Solid State)
The trityl group adds significant molecular weight, often making the compound a static-prone solid.
-
Static Control: Use an antistatic gun or wipe on the spatula if the powder "flies."[1]
-
Transfer: Weigh inside the fume hood using a draft shield. If the balance is outside, transfer the solid into a tared vial, cap it tightly, and move it to the balance. Never open the vial outside the hood.
Phase C: Solubilization (Liquid State)
Common solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.
-
Solvent Choice: DCM is excellent for trityl compounds but permeates nitrile gloves in <5 minutes.[1]
-
Technique: If using DCM, change outer gloves immediately after any splash.[1] Do not wait for the sensation of cold (which indicates breakthrough).
Phase D: Emergency Response
Decision Logic Visualization
The following diagram illustrates the decision-making process for PPE and handling based on the physical state of the compound.
Caption: Operational Logic Flowchart for PPE selection based on physical state and solvent carrier. Note the escalated requirements for halogenated solvents common in trityl chemistry.
Disposal & Environmental Compliance
Do not dispose of this compound down the drain.[5][6] The trityl group is lipophilic and persistent.[1]
-
Solid Waste: Place in a container labeled "Hazardous Solid Waste - Organic."[1]
-
Liquid Waste:
-
If in DCM: Dispose in Halogenated Organic Waste stream.[1]
-
If in EtOAc/THF: Dispose in Non-Halogenated Organic Waste stream.
-
-
Quenching (Optional): If you have reactive residues, treat with dilute acid (e.g., 5% acetic acid) to cleave the trityl group, then dispose. Note: This creates the free amine, which may be more odorous but less lipophilic.
References
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][7][8] United States Department of Labor.[1] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. recochem.com [recochem.com]
- 7. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
